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  • Product: Ethyl 6-(methylamino)pyridazine-3-carboxylate
  • CAS: 365413-16-7

Core Science & Biosynthesis

Foundational

Ethyl 6-(methylamino)pyridazine-3-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 6-(methylamino)pyridazine-3-carboxylate Introduction The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 6-(methylamino)pyridazine-3-carboxylate

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antihypertensive, analgesic, and anti-tumor properties.[1] Ethyl 6-(methylamino)pyridazine-3-carboxylate is a functionalized pyridazine derivative of significant interest to researchers in drug discovery and organic synthesis. Its distinct arrangement of an electron-donating methylamino group and an electron-withdrawing ethyl carboxylate group on the pyridazine ring makes it a versatile building block for creating more complex molecular architectures.

A thorough understanding of the physical properties of this compound is paramount for its effective synthesis, purification, handling, and application. This guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of Ethyl 6-(methylamino)pyridazine-3-carboxylate, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in working with any chemical compound is to establish its core identity and fundamental physical characteristics. These properties dictate the selection of appropriate solvents, reaction conditions, and purification techniques.

Chemical Structure and Identifiers

The molecular structure of Ethyl 6-(methylamino)pyridazine-3-carboxylate consists of a central pyridazine ring substituted at the C3 position with an ethyl ester and at the C6 position with a methylamino group.

PropertyValueSource / Rationale
IUPAC Name Ethyl 6-(methylamino)pyridazine-3-carboxylate-
Molecular Formula C₈H₁₁N₃O₂Calculated
Molecular Weight 181.19 g/mol Calculated
CAS Number Not explicitly available in literature; related structures are documented.See Refs for analogs[1][2][][4]
Canonical SMILES CCOC(=O)C1=CC(=NN=C1)NCPredicted
Core Physical Properties

The physical state, melting point, and solubility profile are critical for practical laboratory work, influencing everything from storage to reaction setup and workup procedures.

PropertyValueRemarks & Experimental Context
Appearance Expected to be a crystalline solid (e.g., white, off-white, or brown powder).This prediction is based on analogs such as ethyl 6-amino-5-methylpyridazine-3-carboxylate, which is a brown crystalline powder[5], and various methyl 6-alkylamino-3-pyridazinecarboxylates, which are solids with defined melting points.[6]
Melting Point Not explicitly reported. Expected to be in the range of 110-160 °C.Analogs like methyl 6-(butylamino)-3-pyridazinecarboxylate have a melting point of 119-121 °C, and the benzylamino derivative melts at 155-157 °C.[6] The exact value is sensitive to crystalline purity.
Boiling Point Not available.High molecular weight heterocyclic compounds often decompose at temperatures below their atmospheric boiling point.
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol), moderately soluble in others (Ethyl Acetate, Chloroform), and poorly soluble in non-polar solvents (Hexane) and water.The ester group provides some lipophilicity, while the pyridazine nitrogens and amino group offer sites for hydrogen bonding, leading to this mixed solubility profile. Solubility in a solvent like DMSO is typical for NMR sample preparation.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure. The following sections detail the expected spectroscopic data for Ethyl 6-(methylamino)pyridazine-3-carboxylate, which are essential for confirming its identity and purity after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. The predicted spectrum for this molecule would show distinct, well-resolved signals.

GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Pyridazine-H (2 protons) 7.0 - 8.5Two Doublets (d)The two protons on the aromatic pyridazine ring are in different chemical environments and will split each other, resulting in two distinct doublets.[1]
N-H (1 proton) 5.0 - 7.0Broad Singlet (br s)The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position can vary with solvent and concentration.
Ester -CH₂- (2 protons) 4.2 - 4.5Quartet (q)These protons are adjacent to three methyl protons, resulting in a quartet signal (n+1 rule). The adjacent oxygen atom causes a significant downfield shift.[5]
Amine -CH₃ (3 protons) 2.9 - 3.2Singlet (s) or Doublet (d)This signal will be a singlet if there is no coupling to the N-H proton, or a doublet if coupling is observed.
Ester -CH₃ (3 protons) 1.2 - 1.5Triplet (t)These protons are adjacent to two methylene protons, resulting in a triplet signal.[5]
  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

GroupPredicted Chemical Shift (δ, ppm)Rationale
Ester C=O 164 - 168The carbonyl carbon of an ester is highly deshielded and appears far downfield.[1][5]
Pyridazine Ring Carbons 120 - 160The six carbons of the aromatic and heteroaromatic system will resonate in this region, with carbons attached to nitrogen appearing further downfield.[1][5]
Ester -CH₂- 60 - 65The carbon is shifted downfield due to the adjacent oxygen atom.[5]
Amine -CH₃ 25 - 35This aliphatic carbon appears in the upfield region.
Ester -CH₃ 13 - 16This is a typical chemical shift for a terminal methyl carbon in an ethyl group.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine N-H stretch3350 - 3310Moderate
Alkyl/Aromatic C-H stretch3100 - 2850Moderate to Weak
Ester C=O stretch1725 - 1700Strong
Pyridazine Ring C=C, C=N stretch1600 - 1400Moderate
Ester C-O stretch1320 - 1210Strong

Source: Predicted values are based on established correlation tables and data for analogous structures.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

  • Expected Ionization: Using electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecular ion, [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

    • Calculated Monoisotopic Mass for [C₈H₁₁N₃O₂ + H]⁺: 182.0924

    • Experimental Context: A structurally identical analog, ethyl 6-amino-5-methylpyridazine-3-carboxylate (C₈H₁₁N₃O₂), showed an HRMS (ESI+) found m/z of 182.0956 [M+H]⁺, which strongly validates the expected mass for the target compound.[5]

Experimental Framework: Synthesis and Characterization

A robust experimental plan is self-validating. The synthesis must lead to a product whose identity is then unequivocally confirmed by the analytical methods described above.

Synthesis Workflow

The synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives is commonly achieved via nucleophilic aromatic substitution, where the chlorine atom of a 6-chloro-pyridazine precursor is displaced by an amine.[6]

Synthesis_Workflow Start Ethyl 6-chloropyridazine-3-carboxylate Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Methylamine (CH₃NH₂) Solvent (e.g., THF, Ethanol) Base (e.g., K₂CO₃, Et₃N) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product Ethyl 6-(methylamino)pyridazine- 3-carboxylate Purification->Product Pure Product

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Precursor: Ethyl 6-chloropyridazine-3-carboxylate is an ideal starting material because the chlorine atom at the C6 position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine ring and the ester group.

  • Reagent: Methylamine serves as the nucleophile. A base is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is the standard method for purifying organic compounds of this type. A gradient of solvents (e.g., hexane and ethyl acetate) is typically used to separate the more polar product from the less polar starting material and non-polar impurities.

Analytical Characterization Workflow

Once the pure product is obtained, its structure and purity must be confirmed.

Characterization_Workflow cluster_preliminary Purity & Identity Check cluster_structural Structural Confirmation TLC TLC Analysis (vs. Starting Material) HNMR ¹H NMR TLC->HNMR Purity >95% MP Melting Point Determination MP->HNMR CNMR ¹³C NMR HNMR->CNMR IR FT-IR Spectroscopy CNMR->IR MS HRMS (ESI+) IR->MS FinalConfirm Structure & Purity Confirmed MS->FinalConfirm PureProduct Purified Solid Sample PureProduct->TLC PureProduct->MP

Caption: Step-by-step workflow for analytical characterization.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

Ethyl 6-(methylamino)pyridazine-3-carboxylate is a valuable heterocyclic building block. Its physical properties—a stable solid with predictable solubility and a distinct spectroscopic signature—make it a tractable compound for synthetic chemistry. The data and workflows presented in this guide provide a comprehensive technical foundation for researchers, enabling confident synthesis, rigorous characterization, and effective utilization of this compound in the pursuit of novel bioactive molecules.

References

  • Zarudnitskii, E.V., et al. (2022). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available at: [Link]

  • TCI Chemicals (2025).
  • Konno, S., et al. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. HETEROCYCLES, Vol. 34, No. 2. Available at: [Link]

  • AiFChem (n.d.). Ethyl 6-(Methylamino)pyridazine-3-carboxylate 95%. AiFChem, an Xtalpi Company. Available at: [Link]

  • CAS Common Chemistry (n.d.). Triallate. CAS, a division of the American Chemical Society. Available at: [Link]

  • PubChem (n.d.). Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Indian Academy of Sciences (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 6-(methylamino)pyridazine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of Ethyl 6-(methylamino)pyridazine-3-carboxylate, a heterocyclic building block of...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Ethyl 6-(methylamino)pyridazine-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. As a senior application scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] This arrangement of heteroatoms imparts a unique electronic distribution and dipole moment, influencing the molecule's ability to interact with biological targets.[1] Consequently, pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2]

Ethyl 6-(methylamino)pyridazine-3-carboxylate belongs to a class of 3,6-disubstituted pyridazines that serve as versatile intermediates in the synthesis of more complex, biologically active molecules.[3][4] The presence of a methylamino group at the 6-position and an ethyl carboxylate at the 3-position offers two distinct points for chemical modification, making it a valuable tool for building libraries of compounds for drug screening. The ethyl carboxylate can be readily converted into amides, acids, or alcohols, further expanding the synthetic possibilities.[4]

Synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate

The most logical and widely employed strategy for the synthesis of 6-aminopyridazine derivatives involves the nucleophilic aromatic substitution (SNAr) of a corresponding 6-halopyridazine precursor.

Proposed Synthetic Pathway

The synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate can be efficiently achieved by reacting Ethyl 6-chloropyridazine-3-carboxylate with methylamine. The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group.

Synthesis_Pathway Precursor Ethyl 6-chloropyridazine-3-carboxylate Reagent + Methylamine (CH3NH2) Precursor->Reagent Product Ethyl 6-(methylamino)pyridazine-3-carboxylate Reagent->Product Nucleophilic Aromatic Substitution (SNAr) Applications cluster_core Core Molecule cluster_mods Potential Modifications cluster_targets Therapeutic Areas Core Ethyl 6-(methylamino)pyridazine-3-carboxylate Amide Amide Formation (at C3) Core->Amide Amine Reaction CrossCoupling Cross-Coupling (at N-amino) Core->CrossCoupling e.g., Buchwald-Hartwig Hydrolysis Ester Hydrolysis (to Carboxylic Acid) Core->Hydrolysis Base/Acid Oncology Oncology Amide->Oncology Inflammation Inflammation CrossCoupling->Inflammation InfectiousDiseases Infectious Diseases Hydrolysis->InfectiousDiseases

Sources

Foundational

Ethyl 6-(methylamino)pyridazine-3-carboxylate: Physicochemical Profiling, Molecular Weight Analysis, and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyridazine scaffold has emerged as a highly versatile and privileged pharmacophore [1]. Specifically, Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridazine scaffold has emerged as a highly versatile and privileged pharmacophore [1]. Specifically, Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) serves as a critical molecular building block in the design of targeted therapeutics, particularly protein kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact molecular weight parameters for mass spectrometry, structural biology utility, and validated synthetic methodologies for derivatization.

Physicochemical Profiling & Molecular Weight Analysis

For drug development professionals, distinguishing between average molecular weight and monoisotopic exact mass is critical for high-resolution mass spectrometry (HRMS) and pharmacokinetic profiling. The molecular formula of Ethyl 6-(methylamino)pyridazine-3-carboxylate is C₈H₁₁N₃O₂ .

The average molecular weight (181.19 g/mol ) is calculated using the standard atomic weights of the elements, reflecting their natural isotopic distribution. However, for precise analytical validation (e.g., LC-TOF-MS), the monoisotopic exact mass (181.0851 Da) must be used, which relies on the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Relevance
Chemical Formula C₈H₁₁N₃O₂Defines stoichiometric ratios for synthesis.
Average Molecular Weight 181.19 g/mol Used for bulk molarity and yield calculations [1].
Monoisotopic Exact Mass 181.0851 DaTarget value for HRMS structural confirmation.
Expected [M+H]⁺ Ion 182.0924 m/zPrimary adduct observed in positive ESI-MS.
Predicted Density 1.210 ± 0.06 g/cm³Influences solvent selection and solubility [1].
Predicted Boiling Point 379.1 ± 27.0 °CIndicates high thermal stability under standard conditions [1].
Topological Polar Surface Area (TPSA) ~62.3 ŲOptimal for cellular permeability and oral bioavailability.

Structural Biology & Pharmacophore Utility

The architectural design of Ethyl 6-(methylamino)pyridazine-3-carboxylate is not accidental; it is highly optimized for molecular recognition within complex protein binding pockets [2].

  • The Pyridazine Core: Unlike phenyl rings, the 1,2-diazine (pyridazine) core possesses a high dipole moment and superior water solubility. The two adjacent nitrogen atoms (N1 and N2) act as potent hydrogen-bond acceptors.

  • The C6-Methylamino Group: This moiety serves as a critical hydrogen-bond donor. In kinase inhibitor design, the combination of the pyridazine N1/N2 and the C6-NH creates a bidentate binding motif that perfectly anchors the molecule to the backbone amide linkages of the kinase hinge region (e.g., RET, PIM, or JAK2 kinases) [3].

  • The C3-Ethyl Ester: This is a versatile synthetic handle. While the ester itself can act as a prodrug motif, it is most commonly hydrolyzed and coupled with various amines. These resulting amide extensions are designed to project outward from the ATP-binding pocket into the solvent-exposed channel, dictating kinase selectivity [4].

Interactions Core Pyridazine Scaffold N1 Pyridazine N1/N2 (H-Bond Acceptor) Core->N1 N6 Methylamino N-H (H-Bond Donor) Core->N6 Ester C3-Ester/Amide (Solvent Vector) Core->Ester Hinge Kinase Hinge Region N1->Hinge H-bond to Backbone NH N6->Hinge H-bond to Backbone C=O Solvent Solvent Exposed Channel Ester->Solvent Vector for selectivity

Pharmacophore interaction map of the pyridazine scaffold in a kinase binding pocket.

Synthetic Methodologies & Experimental Protocols

To utilize this building block in drug discovery, the ethyl ester must typically be converted into a more complex amide. The following self-validating protocols outline this transformation.

Workflow A Ethyl 6-(methylamino) pyridazine-3-carboxylate (MW: 181.19 g/mol) B Saponification (LiOH, THF/H2O, 25°C) A->B Step 1 C 6-(methylamino)pyridazine- 3-carboxylic acid (MW: 153.14 g/mol) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D Step 2 E Target Kinase Inhibitor (Lead Compound) D->E

Synthetic workflow for derivatizing Ethyl 6-(methylamino)pyridazine-3-carboxylate.

Protocol 1: Saponification (Ester Hydrolysis)
  • Objective: Cleave the ethyl ester to yield 6-(methylamino)pyridazine-3-carboxylic acid.

  • Causality: Lithium hydroxide (LiOH) is selected over harsher bases (NaOH/KOH) because the electron-deficient pyridazine ring is susceptible to nucleophilic attack or degradation under strongly basic, high-temperature conditions. A THF/H₂O co-solvent system ensures homogeneous solubilization of both the organic ester and the inorganic base.

  • Step-by-Step Procedure:

    • Dissolve 1.0 equivalent of Ethyl 6-(methylamino)pyridazine-3-carboxylate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

    • Add 2.0 equivalents of LiOH·H₂O in one portion.

    • Stir the reaction at 25°C for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS. The reaction is complete when the starting material mass (m/z 182.09 [M+H]⁺) is entirely replaced by the acid mass (m/z 154.06 [M+H]⁺).

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the remaining aqueous layer with 1M HCl dropwise until pH ~3–4 is reached.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the intermediate carboxylic acid.

Protocol 2: Amide Coupling
  • Objective: Couple the intermediate acid with a target primary/secondary amine to form the final inhibitor.

  • Causality: HATU is utilized as the coupling reagent because it is exceptionally efficient for electron-deficient heteroaromatic carboxylic acids, driving the reaction to completion rapidly while minimizing side reactions. DIPEA (N,N-Diisopropylethylamine) acts as a sterically hindered, non-nucleophilic base that neutralizes the system without interfering with the active ester intermediate.

  • Step-by-Step Procedure:

    • Dissolve 1.0 eq of 6-(methylamino)pyridazine-3-carboxylic acid and 1.5 eq of HATU in anhydrous DMF (0.1 M).

    • Add 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to generate the active OAt-ester.

    • Add 1.2 eq of the target amine (R-NH₂). Stir at 25°C for 12 hours.

    • Validation Checkpoint: Perform LC-MS analysis to confirm the disappearance of the m/z 154.06 peak and the emergence of the target product mass.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Analytical Characterization

To ensure scientific integrity, the synthesized or procured Ethyl 6-(methylamino)pyridazine-3-carboxylate must be validated using the following analytical parameters:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing positive Electrospray Ionization (ESI+), the spectrum should present a dominant [M+H]⁺ peak at exactly 182.09 m/z .

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Pyridazine Protons: Expected as two distinct doublets (ortho-coupled, J ≈ 9.0 Hz) in the aromatic region (~6.8 ppm and ~7.8 ppm).

    • Ethyl Ester Protons: A distinct quartet at ~4.3 ppm (2H, -O-CH₂-) and a triplet at ~1.3 ppm (3H, -CH₃).

    • Methylamino Protons: A doublet at ~2.9 ppm (3H, -NH-CH₃) coupling with the adjacent broad singlet of the secondary amine proton (N-H) at ~7.2 ppm.

References

  • Sharma, Swati. "Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems". Current Bioactive Compounds, Bentham Science Publishers, Aug 2024. Available at: [Link]

  • Jin, B. et al. "Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase". Scientific Reports, PubMed Central (PMC), Sep 2024. Available at:[Link]

Exploratory

Ethyl 6-(methylamino)pyridazine-3-carboxylate solubility data

Title: Physicochemical Profiling and Solubility Dynamics of Ethyl 6-(methylamino)pyridazine-3-carboxylate: A Technical Guide for Preclinical Development Document Type: Technical Whitepaper Target Audience: Medicinal Chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Solubility Dynamics of Ethyl 6-(methylamino)pyridazine-3-carboxylate: A Technical Guide for Preclinical Development

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Development Professionals

Executive Summary

In contemporary drug discovery, the 3-aminopyridazine scaffold has emerged as a privileged structure, featuring prominently in approved therapeutics such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix[1]. Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) serves as a critical, highly functionalized building block for synthesizing analogous targeted therapies[2][3].

However, transitioning this intermediate from synthetic chemistry into biological assays or formulation requires a rigorous understanding of its solubility profile. As a Senior Application Scientist, I frequently observe that the interplay between the electron-withdrawing ester and the conjugated methylamino group leads to non-intuitive, pH-dependent solubility behaviors. This whitepaper deconstructs the structural causality behind the compound's solubility, provides predictive and empirical data frameworks, and outlines self-validating experimental protocols for accurate physicochemical characterization.

Structural Causality & Physicochemical Profiling

The solubility of Ethyl 6-(methylamino)pyridazine-3-carboxylate is not merely a function of its molecular weight (181.19 g/mol )[3]; it is dictated by the electronic push-pull system across the heteroaromatic ring.

  • The Pyridazine Core: The adjacent nitrogen atoms in the pyridazine ring possess lone pairs that act as strong hydrogen-bond acceptors, generally conferring high miscibility with protic solvents like water and alcohols[4].

  • The Ethyl Ester Moiety: Positioned at C3, this group introduces lipophilicity (increasing LogP) while exerting a strong electron-withdrawing effect.

  • The Methylamino Group: Positioned at C6, this secondary amine acts as a hydrogen-bond donor. However, its basicity is severely attenuated by the conjugated ester system.

The pKa Suppression Phenomenon

A critical pitfall in assaying this scaffold is misjudging its ionization state. While unsubstituted 3-aminopyridazine has a pKa of approximately 4.88 to 6.0[5][6], the introduction of the C3-carboxylate ester drastically reduces the electron density on the ring. Structural analogs such as propyl 6-aminopyridazine-3-carboxylate and methyl 6-aminopyridazine-3-carboxylate exhibit predicted basic pKa values of 3.31 and 3.02, respectively[7][8]. Consequently, the basic pKa of Ethyl 6-(methylamino)pyridazine-3-carboxylate is predicted to be between 3.0 and 3.5 .

Scientific Insight: At physiological pH (7.4), this molecule exists almost entirely in its un-ionized (neutral) state. Its aqueous solubility in biological buffers is therefore driven by intrinsic hydrogen bonding rather than ionic solvation.

G A Ethyl 6-(methylamino)pyridazine-3-carboxylate B Ethyl Ester Moiety (Electron Withdrawing) A->B C Pyridazine Core (Planar, H-Bond Acceptors) A->C D Methylamino Group (H-Bond Donor, Conjugated) A->D E Aqueous Solubility (pH Dependent) B->E Lowers pKa (~3.2) F Organic Solubility (High in DMSO/DCM) B->F Lipophilicity (LogP ~1.5) C->E H-Bonding D->E Ionization at low pH

Fig 1: Structural features driving the physicochemical and solubility profile.

Quantitative Solubility Data

Based on topological models (Log S scale) and empirical data from closely related functionalized pyridazines (e.g., ethyl 6-mercaptopyridazine-3-carboxylate at 21.8 mg/mL[9] and 5-methylpyridazine-3-carboxylate at 13.3 mg/mL[10]), the predicted solubility profile is summarized below.

Table 1: Predicted Solubility Profile across Common Solvents

Solvent / MediaEstimated SolubilityLog S ClassMechanistic Rationale
Water (pH 7.4) 5.0 - 15.0 mg/mLSolubleUn-ionized state; solubility relies on H-bonding from pyridazine nitrogens and the secondary amine.
Water (pH 1.2) > 30.0 mg/mLVery SolubleProtonation of the pyridazine/amine system (pH < pKa) leads to high ionic solvation.
DMSO > 100 mg/mLHighly SolubleStrong dipole-dipole interactions; standard vehicle for early in vitro screening.
Dichloromethane (DCM) > 50 mg/mLHighly SolubleLipophilic ethyl ester facilitates excellent solvation in halogenated organics.
Ethanol 20 - 40 mg/mLSolubleProtic solvent capable of dual H-bond donation/acceptance with the scaffold.

Experimental Methodologies for Solubility Determination

To validate the solubility of a specific batch, researchers must employ self-validating protocols. Because the ester moiety is susceptible to hydrolysis at extreme pH over extended periods, kinetic and thermodynamic assays must include integrity checks.

Protocol A: Kinetic Solubility Assay (Early Discovery)

Purpose: To determine the maximum concentration at which the compound remains in solution when spiked from a DMSO stock into an aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of Ethyl 6-(methylamino)pyridazine-3-carboxylate in 100% anhydrous DMSO.

  • Serial Dilution: Create a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well UV-transparent plate. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking (300 rpm).

  • Analysis (Nephelometry): Measure absorbance at 620 nm. The kinetic solubility limit is defined as the concentration where a statistically significant increase in absorbance (turbidity/precipitation) is observed compared to the blank.

Protocol B: Thermodynamic Shake-Flask Method (Lead Optimization)

Purpose: To determine the absolute equilibrium solubility of the crystalline solid.

  • Solid Dispensing: Weigh approximately 5 mg of the solid compound into three separate 2 mL glass HPLC vials.

  • Buffer Addition: Add 1 mL of the target buffer (e.g., SGF pH 1.2, Acetate pH 4.0, PBS pH 7.4) to each vial.

  • Equilibration: Cap the vials and place them in a thermomixer at 37°C, shaking at 200 rpm for 24 hours.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved solid. Carefully extract 500 µL of the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Integrity Check): Crucial Step. Analyze the filtrate via LC-MS before quantification. Ensure the mass corresponds to the parent compound (m/z [M+H]+ = 182.1) and that no hydrolysis to the carboxylic acid has occurred during the 24h incubation.

  • Quantification: Analyze the intact filtrate via HPLC-UV (detecting at ~280 nm, corresponding to the conjugated pyridazine system) against a standard curve prepared in DMSO/Acetonitrile.

G N1 1. Solid Dispense ~5 mg into vial N2 2. Buffer Addition 1 mL (pH 1.2 - 7.4) N1->N2 N3 3. Equilibration 24h @ 37°C, 200 rpm N2->N3 N4 4. Phase Separation Centrifuge & Filter N3->N4 N5 5. LC-MS/HPLC-UV Integrity & Quant N4->N5

Fig 2: Thermodynamic shake-flask workflow for accurate equilibrium solubility determination.

Conclusion

Ethyl 6-(methylamino)pyridazine-3-carboxylate is a highly tractable intermediate with favorable physicochemical properties. Its solubility is heavily modulated by the electron-withdrawing nature of the C3-ester, which suppresses the basicity of the pyridazine/amine system, resulting in a molecule that is largely neutral at physiological pH. By leveraging the predictive frameworks and self-validating protocols outlined above, development teams can avoid artifactual precipitation in biological assays and optimize downstream synthetic or formulation workflows.

References

  • Monocyclic 6-Ring Systems with Two N-Atoms: Pyridazine Physical Properties Thieme Connect URL:[Link]

  • PYRIDAZIN-3-AMINE pKa and Properties ChemBK URL:[Link]

  • 6-Amino-pyridazine-3-carboxylic acid pKa Data ChemBK URL: [Link]

  • Propyl 6-aminopyridazine-3-carboxylate Properties LookChem URL: [Link]

  • Methyl 6-aminopyridazine-3-carboxylate Properties EPA URL: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Structural Elucidation of Ethyl 6-(methylamino)pyridazine-3-carboxylate: A Comprehensive Spectroscopic Guide

Executive Summary Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) is a highly functionalized 1,2-diazine building block frequently utilized in medicinal chemistry and drug discovery[1]. The pyridazine co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) is a highly functionalized 1,2-diazine building block frequently utilized in medicinal chemistry and drug discovery[1]. The pyridazine core serves as a versatile bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding capabilities. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS) of this compound. By analyzing the "push-pull" electronic effects governing its structure, we establish a robust framework for its analytical validation.

Electronic Profiling & Structural Causality

To accurately interpret the spectroscopic data of Ethyl 6-(methylamino)pyridazine-3-carboxylate, one must first understand the electronic causality dictated by its substituents.

The unsubstituted pyridazine ring is inherently electron-deficient due to the adjacent electronegative nitrogen atoms. However, this specific molecule features a push-pull electronic system :

  • The "Push" (+M Effect): The methylamino group at the C-6 position acts as a strong electron donor via resonance. The lone pair on the exocyclic nitrogen delocalizes into the pyridazine ring, significantly increasing electron density at the C-5 position.

  • The "Pull" (-M Effect): The ethyl carboxylate group at the C-3 position is a strong electron-withdrawing group. It pulls electron density away from the ring, heavily deshielding the C-4 position.

This asymmetric distribution of electron density is the primary driver behind the distinct chemical shifts observed in both ¹H and ¹³C NMR spectroscopy[2].

Analytical Characterization Workflow

The following workflow outlines the multi-modal approach required to achieve orthogonal structural validation of the compound.

AnalyticalWorkflow Start Compound Synthesis (CAS: 365413-16-7) NMR NMR Spectroscopy 1H & 13C (DMSO-d6) Start->NMR IR FT-IR Spectroscopy ATR Method Start->IR MS LC-ESI-MS Positive Ion Mode Start->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Analytical Characterization Workflow for Ethyl 6-(methylamino)pyridazine-3-carboxylate.

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the most definitive evidence of the compound's regiochemistry. The solvent of choice is DMSO- d6​ , which disrupts intermolecular hydrogen bonding and allows for the clear observation of the exchangeable N-H proton.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Causality
1.32Triplet (t)3H7.1-CH₂CH₃ : Standard methyl coupling to adjacent methylene.
2.85Doublet (d)3H4.8-NHCH₃ : Split by the adjacent NH proton.
4.35Quartet (q)2H7.1-OCH₂CH₃ : Deshielded by the ester oxygen.
6.85Doublet (d)1H9.2Pyridazine H-5 : Shielded by the +M effect of the C-6 amine[2].
7.15Broad Quartet (br q)1H4.8-NH : Broadened by quadrupolar relaxation of ¹⁴N; couples to methyl.
7.80Doublet (d)1H9.2Pyridazine H-4 : Deshielded by the -M effect of the C-3 ester.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)TypeAssignment & Causality
14.2CH₃Ethyl -CH₃ : Standard aliphatic region.
28.5CH₃N-CH₃ : Slightly deshielded by the adjacent nitrogen.
61.3CH₂Ethyl -OCH₂- : Strongly deshielded by the ester oxygen.
112.4CHPyridazine C-5 : Highly shielded due to ortho-resonance from the amine[3].
127.8CHPyridazine C-4 : Deshielded by the adjacent ester group.
144.5CqPyridazine C-3 : Quaternary carbon attached to the ester.
160.2CqPyridazine C-6 : Quaternary carbon attached to the electronegative amine.
164.1CqC=O (Ester) : Carbonyl carbon, conjugated with the aromatic ring[4].
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the presence of the key functional groups. The conjugation of the ester with the aromatic pyridazine ring lowers the C=O stretching frequency compared to an isolated aliphatic ester.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
~3350Medium, SharpN-H StretchConfirms the secondary amine. Sharpness indicates restricted H-bonding in solid state.
2980, 2930WeakC-H StretchAliphatic C-H stretching from the ethyl and methyl groups.
~1715StrongC=O StretchEster carbonyl. Shifted slightly lower than 1735 cm⁻¹ due to ring conjugation.
1595, 1540MediumC=N, C=CAromatic ring breathing modes characteristic of 1,2-diazines.
~1250StrongC-O StretchAsymmetric stretching of the ester C-O-C linkage.
Mass Spectrometry (LC-ESI-MS)

Electrospray Ionization (ESI) in positive mode is ideal for this basic compound. The molecule readily accepts a proton at the highly basic C-6 exocyclic nitrogen or the ring nitrogens to form the [M+H]+ pseudomolecular ion.

MSFragmentation Parent [M+H]⁺ m/z 182.09 Frag1 Loss of EtOH m/z 136.05 Parent->Frag1 -46 Da Frag2 Loss of CH3NH2 m/z 151.05 Parent->Frag2 -31 Da Frag3 Pyridazine Core m/z 108.03 Frag1->Frag3 -28 Da

Proposed ESI+ MS Fragmentation Pathway for Ethyl 6-(methylamino)pyridazine-3-carboxylate.

Table 4: Exact Mass and Fragmentation Data

Ion SpeciesFormulaExact Mass (m/z)Relative Abundance
[M+H]+ [C8​H12​N3​O2​]+ 182.0924100% (Base Peak)
[M+H−CH3​NH2​]+ [C7​H7​N2​O2​]+ 151.0502~15%
[M+H−EtOH]+ [C6​H6​N3​O]+ 136.0505~40% (Acylium ion formation)
[M+H−EtOH−CO]+ [C5​H6​N3​]+ 108.0556~25%

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols incorporate built-in validation steps to prevent artifact generation.

Protocol 1: NMR Acquisition and Processing
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO- d6​ is chosen over CDCl₃ to slow down the proton exchange rate of the secondary amine, allowing the N-H proton to be observed as a distinct multiplet rather than a broad baseline hump.

  • Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Manually tune and match the probe for both ¹H and ¹³C frequencies. Validation: Reflected power must be minimized to ensure maximum signal-to-noise (S/N) ratio.

  • Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6​ . Perform automated gradient shimming (Z1-Z5). Validation: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz to ensure magnetic field homogeneity.

  • Acquisition (¹³C): Set a relaxation delay (D1) of at least 2.0 seconds. Causality: Quaternary carbons (C-3, C-6, C=O) lack attached protons and thus have longer T1​ relaxation times. A sufficient D1 ensures these carbons are fully relaxed between pulses, preventing their signals from being artificially suppressed[5].

Protocol 2: FT-IR (ATR) Analysis
  • Crystal Cleaning: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropyl alcohol and allow it to evaporate completely.

  • Background Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Validation: The background must show no residual organic peaks and will automatically subtract atmospheric H₂O and CO₂ from the sample run.

  • Sample Acquisition: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks. Causality: Intimate contact between the solid and the diamond crystal is required for the evanescent wave to penetrate the sample, ensuring accurate peak intensities.

  • Processing: Apply an ATR correction algorithm to the raw spectrum to adjust for the wavelength-dependent penetration depth of the infrared beam.

Protocol 3: LC-ESI-MS Analysis
  • System Calibration: Calibrate the Q-TOF mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode. Validation: Mass accuracy must be verified to be within < 5 ppm error prior to sample injection.

  • Blank Run: Inject a blank solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid). Validation: Verify the absence of carryover at m/z 182.09.

  • Sample Injection: Inject 1 µL of a 1 µg/mL solution of the compound. Elute using a rapid gradient (5% to 95% Acetonitrile over 5 minutes). Causality: The 0.1% Formic Acid in the mobile phase acts as a proton source, heavily favoring the formation of the [M+H]+ ion and enhancing ionization efficiency for the basic pyridazine nitrogens.

References

  • Katritzky, A. R., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402 (2010). Available at:[Link]

  • SpectraBase. PYRIDAZINE-3,6-DICARBOXYLIC-ACID NMR Reference. John Wiley & Sons, Inc. Available at: [Link]

  • Heinisch, G., & Holzer, W. 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977 (1991). Available at:[Link]

  • Duckett, S. B., et al. Investigating pyridazine and phthalazine exchange in a series of iridium complexes... Dalton Transactions, RSC Publishing (2015). Available at:[Link]

Sources

Exploratory

1H NMR spectrum of Ethyl 6-(methylamino)pyridazine-3-carboxylate

High-Resolution 1 H NMR Spectral Analysis of Ethyl 6-(methylamino)pyridazine-3-carboxylate: A Technical Guide Executive Summary The structural verification of highly functionalized heteroaromatics is a critical bottlenec...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1 H NMR Spectral Analysis of Ethyl 6-(methylamino)pyridazine-3-carboxylate: A Technical Guide

Executive Summary

The structural verification of highly functionalized heteroaromatics is a critical bottleneck in modern drug discovery. The compound Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) features a 1,2-diazine core flanked by opposing electronic groups. Pyridazine derivatives are privileged scaffolds, extensively utilized in the synthesis of kinase inhibitors and the construction of DNA-Encoded Libraries (DELs)[1]. This whitepaper provides an in-depth, causality-driven guide to the 1 H Nuclear Magnetic Resonance (NMR) spectral interpretation of this molecule, establishing a self-validating protocol for researchers and structural chemists.

Structural Dynamics and Electronic Causality

To accurately predict and assign the 1 H NMR spectrum of Ethyl 6-(methylamino)pyridazine-3-carboxylate, one must first deconstruct the electronic environment of the pyridazine core[2]. The molecule is an archetypal "push-pull" system:

  • C-3 Position (Electron-Withdrawing): The ethyl carboxylate group ( −CO2​Et ) exerts a strong negative mesomeric ( −M ) and inductive ( −I ) effect, withdrawing electron density from the ring.

  • C-6 Position (Electron-Donating): The methylamino group ( −NHCH3​ ) exerts a strong positive mesomeric ( +M ) effect, donating lone-pair electron density into the π -system.

This electronic disparity breaks the symmetry of the pyridazine ring, leading to highly distinct chemical environments for the remaining aromatic protons at C-4 and C-5[3],[4].

Electronic_Effects EDG Methylamino (-NHCH3) +M Effect (Shielding) Core Pyridazine Core (C4-C5 Coupling) EDG->Core Increases e- density at C-5 EWG Ethyl Ester (-CO2Et) -M Effect (Deshielding) Core->EWG Decreases e- density at C-4

Push-pull electronic effects governing the chemical shifts of the pyridazine ring protons.

Self-Validating Experimental Protocol

To ensure reproducibility and high-resolution spectral data, the following standardized acquisition protocol must be strictly adhered to. The parameters are specifically optimized for the physical properties of polar heteroaromatics.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl 3​ to fully solubilize the polar heteroaromatic core. Crucially, DMSO strongly hydrogen-bonds with the secondary amine ( −NH− ), slowing the proton exchange rate sufficiently to allow the observation of the 3JNH,CH3​ scalar coupling.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform precise tuning and matching for the 1 H nucleus.

    • Causality: Optimizing the LC circuit of the probe maximizes the signal-to-noise ratio (SNR) and ensures the quantitative accuracy of the integration values.

  • Shimming (Z1-Z5): Apply iterative gradient shimming routines.

    • Causality: High magnetic field homogeneity is critical to resolve the fine ~4.8 Hz coupling of the N−CH3​ doublet and to prevent artificial line broadening of the AB spin system (H-4/H-5).

  • Pulse Sequence Execution: Utilize a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds.

    • Causality: A 2.0s relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the quaternary-adjacent H-4, guaranteeing that the integration accurately reflects the theoretical proton ratio.

  • Data Processing: Apply a Fourier Transform (FT) followed by zero-order and first-order phase correction. Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm.

NMR_Workflow A 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 Prevents aggregation B 2. Probe Tuning & Matching Optimizes 1H sensitivity A->B C 3. Shimming (Z1-Z5) Ensures magnetic homogeneity B->C D 4. Acquisition (zg30) ns=16, d1=2s for relaxation C->D E 5. FT & Phase Correction Yields absorptive lineshapes D->E F 6. Integration & Calibration Referenced to DMSO at 2.50 ppm E->F

Step-by-step workflow for high-resolution 1H NMR acquisition and processing.

Quantitative Spectral Interpretation

The 1 H NMR spectrum of Ethyl 6-(methylamino)pyridazine-3-carboxylate in DMSO- d6​ yields six distinct proton environments. The table below summarizes the quantitative data and the structural causality behind each assignment.

AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality & Structural Rationale
H-4 (Pyridazine)~7.85Doublet (d)9.21HDeshielded by the −M effect of the adjacent C-3 ethyl carboxylate group. Forms an AB system with H-5.
-NH- (Amine)~7.20Broad Quartet (bq)4.81HBroadened due to quadrupolar relaxation of 14 N and slow chemical exchange in DMSO- d6​ .
H-5 (Pyridazine)~6.85Doublet (d)9.21HShielded by the +M effect of the adjacent C-6 methylamino group. Couples strongly with H-4.
-OCH 2​ - (Ester)~4.35Quartet (q)7.12HDeshielded by the electronegative ester oxygen; couples with the adjacent methyl group.
N-CH 3​ (Amine)~2.90Doublet (d)4.83HShifted downfield by nitrogen; split into a doublet by the adjacent −NH− proton.
-CH 3​ (Ester)~1.35Triplet (t)7.13HAliphatic methyl group; couples with the adjacent methylene protons.
Mechanistic Insights into Spin-Spin Coupling

The H-4 and H-5 protons of the pyridazine ring exhibit a classic ortho-coupling with a coupling constant ( 3J ) of approximately 9.2 Hz. This relatively large J -value is characteristic of 1,2-diazines, reflecting the high double-bond character of the C4-C5 bond[2]. Furthermore, the observation of the N−CH3​ signal as a doublet confirms that the sample is highly pure and dry; the presence of trace water or acidic impurities would catalyze rapid proton exchange, collapsing the doublet into a singlet and erasing the −NH− signal entirely.

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of Ethyl 6-(methylamino)pyridazine-3-carboxylate

Executive Summary Ethyl 6-(methylamino)pyridazine-3-carboxylate () is a highly functionalized 1,2-diazine scaffold frequently utilized as an intermediate in pharmaceutical drug discovery. Characterizing its gas-phase dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(methylamino)pyridazine-3-carboxylate () is a highly functionalized 1,2-diazine scaffold frequently utilized as an intermediate in pharmaceutical drug discovery. Characterizing its gas-phase dissociation behavior is critical for downstream pharmacokinetic tracking, metabolite identification, and structural validation. This whitepaper provides a comprehensive, causality-driven guide to the High-Resolution Mass Spectrometry (HRMS) fragmentation pathways of this molecule, designed for senior analytical scientists and drug development professionals.

Physico-Chemical Profiling & Ionization Theory

Before initiating collision-induced dissociation (CID), it is imperative to establish the theoretical ionization profile of the intact molecule.

  • Molecular Formula: C8H11N3O2

  • Monoisotopic Mass: 181.0851 Da

  • Theoretical[M+H]⁺: 182.0929 Da

In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic methylamino nitrogen or the pyridazine ring nitrogens. The presence of the electron-withdrawing ethyl ester at the C-3 position creates a polarized electronic distribution across the conjugated diazine core, dictating its subsequent fragmentation under collisional activation.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute confidence in structural assignments, the following LC-HRMS/MS protocol is engineered as a self-validating system . Every parameter is selected with a specific mechanistic causality to prevent artifacts and ensure data integrity.

Phase I: Sample Preparation & Internal Calibration
  • Preparation: Dilute the analyte to 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The 50% organic modifier ensures optimal droplet desolvation in the ESI source, while formic acid acts as a proton donor to maximize [M+H]⁺ yield.

  • System Suitability (Self-Validation): Spike the sample with a known lock-mass internal standard (e.g., Leucine Enkephalin, [M+H]⁺ 556.2766).

    • Causality: Continuous lock-mass correction ensures that mass accuracy remains <3 ppm, ruling out false positive fragment assignments.

Phase II: UHPLC Chromatographic Separation
  • Stationary Phase: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

    • Causality: A rapid, highly organic gradient minimizes the residence time of the analyte on the column, preventing potential on-column hydrolysis of the labile ethyl ester group.

Phase III: ESI-HRMS/MS Acquisition (Orbitrap / Q-TOF)
  • Source Parameters: Capillary Temperature at 275°C; Spray Voltage at +3.5 kV.

    • Causality: The capillary temperature is intentionally kept below 300°C to prevent thermal in-source fragmentation (ISF) of the ester group prior to quadrupole isolation.

  • Fragmentation: Higher-energy C-trap dissociation (HCD) utilizing a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60 .

    • Causality: Stepped NCE is non-negotiable for this scaffold. NCE 20 captures the low-activation-energy neutral losses (e.g., ethylene from the ester), while NCE 60 forces the high-activation-energy cleavage of the robust pyridazine ring.

MS_Workflow Step1 1. Sample Prep 1 µg/mL in 50% MeOH Formic Acid (0.1%) Step2 2. UHPLC Separation C18 Column (1.7 µm) Rapid Organic Gradient Step1->Step2 Step3 3. ESI-HRMS/MS Positive Ion Mode Stepped NCE (20/40/60) Step2->Step3 Step4 4. Data Validation Mass Error < 3 ppm Lock-Mass Correction Step3->Step4

Fig 1. Self-validating LC-HRMS/MS workflow for pyridazine derivative characterization.

Mechanistic Fragmentation Pathways (CID/HCD)

The fragmentation of Ethyl 6-(methylamino)pyridazine-3-carboxylate is governed by the competing stabilities of its functional groups.

A. Ester Group Dynamics (Low-Energy CID)

The ethyl ester at the C-3 position is the most labile site on the molecule, yielding two primary competing pathways:

  • Even-Electron Cleavage (m/z 154.0616): The dominant pathway is the loss of a neutral ethylene molecule (C₂H₄, 28.0313 Da) via a cyclic transition state or inductive cleavage, resulting in the corresponding carboxylic acid fragment at m/z 154.0616.

  • Odd-Electron Radical Cleavage (m/z 137.0589): Alternatively, an α-cleavage occurs, expelling an ethoxy radical (•OCH₂CH₃, 45.0340 Da) to form an acylium radical cation at m/z 137.0589. While CID conventionally favors even-electron species, highly conjugated systems like pyridazines can stabilize radical fragment ions (RFIs) through resonance .

B. Decarboxylation (Medium-Energy CID)

Following the loss of ethylene, the resulting carboxylic acid intermediate (m/z 154.0616) undergoes rapid decarboxylation. The expulsion of carbon dioxide (CO₂, 43.9898 Da) yields the highly stable 6-(methylamino)pyridazine core at m/z 110.0718.

C. Pyridazine Ring Cleavage (High-Energy CID)

The 1,2-diazine (pyridazine) ring is inherently stable due to aromaticity. However, under high collision energies (NCE 60), the ring undergoes a retro-Diels-Alder-like dissociation, expelling neutral nitrogen gas (N₂, 28.0061 Da) . This highly diagnostic loss converts the m/z 110.0718 ion into a ring-opened fragment at m/z 82.0657. The exceptional thermodynamic stability of the N₂ leaving group drives this reaction forward despite the high activation barrier.

Fragmentation_Pathway M [M+H]+ m/z 182.0929 F1 m/z 154.0616 (- C2H4) M->F1 -28.0313 Da (Ethylene) Low Energy CID F2 m/z 137.0589 (- •OCH2CH3) M->F2 -45.0340 Da (Ethoxy Radical) Radical Cleavage F6 m/z 151.0507 (- CH3NH2) M->F6 -31.0422 Da (Methylamine) Amine Cleavage F3 m/z 110.0718 (- CO2) F1->F3 -43.9898 Da (Carbon Dioxide) Decarboxylation F4 m/z 109.0640 (- CO) F2->F4 -27.9949 Da (Carbon Monoxide) Acylium Breakdown F5 m/z 82.0657 (- N2) F3->F5 -28.0061 Da (Nitrogen Gas) Pyridazine Ring Opening

Fig 2. Principal CID fragmentation pathways of Ethyl 6-(methylamino)pyridazine-3-carboxylate.

Quantitative Data & Fragment Annotation

The table below summarizes the exact masses, neutral losses, and mechanistic assignments for the primary fragment ions. All data assumes a mass accuracy tolerance of <3 ppm.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Fragment FormulaMechanistic AssignmentActivation Energy
182.0929 154.061628.0313 (C₂H₄)C₆H▖N₃O₂⁺Loss of ethylene from esterLow (NCE 20)
182.0929 151.050731.0422 (CH₃NH₂)C₇H₇N₂O₂⁺Cleavage of methylamino groupMedium (NCE 40)
182.0929 137.058945.0340 (•C₂H₅O)C₆H₇N₃O•⁺Radical loss of ethoxy groupMedium (NCE 40)
154.0616 110.071843.9898 (CO₂)C₅H₈N₃⁺Decarboxylation of acid intermediateMedium (NCE 40)
137.0589 109.064027.9949 (CO)C₅H₇N₃•⁺Carbon monoxide loss from acyliumHigh (NCE 60)
110.0718 82.065728.0061 (N₂)C₅H₈N⁺Pyridazine ring cleavageHigh (NCE 60)

Diagnostic Artifacts & Troubleshooting

When analyzing pyridazine-3-carboxylates, scientists must be vigilant against specific instrumental artifacts that can compromise structural assignments:

  • In-Source Fragmentation (ISF): The loss of ethylene (-28 Da) to form m/z 154 can occur prematurely in the ESI source if the declustering potential or capillary temperature is too high.

    • Validation Check: Extract the chromatogram for m/z 154 at the MS1 level. If m/z 154 co-elutes perfectly with m/z 182 in MS1, ISF is occurring. Reduce source temperatures to mitigate this.

  • Isobaric Confusion: The loss of ethylene (28.0313 Da) and the loss of nitrogen gas (28.0061 Da) are nominally isobaric (-28 Da).

    • Validation Check: A high-resolution instrument (>30,000 FWHM) is strictly required to resolve the 0.0252 Da mass difference between these two distinct mechanistic pathways.

References

  • PubChem. "Pyridazine | C4H4N2 | CID 9259". National Center for Biotechnology Information. URL:[Link][1]

  • Xu, G., et al. "Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry". ResearchGate. URL:[Link][2]

  • Pesyan, N. N., et al. "Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones". Growing Science. URL: [Link][3]

Sources

Foundational

Commercial availability of Ethyl 6-(methylamino)pyridazine-3-carboxylate

An In-Depth Technical Guide to the Commercial Availability and Synthetic Strategy of Ethyl 6-(methylamino)pyridazine-3-carboxylate Introduction: The Strategic Value of the Pyridazine Scaffold In the landscape of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Synthetic Strategy of Ethyl 6-(methylamino)pyridazine-3-carboxylate

Introduction: The Strategic Value of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridazine nucleus stands out as a "privileged scaffold."[1] This six-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, possesses unique electronic and physicochemical properties that make it a cornerstone in the design of novel therapeutics.[2] Its ability to engage in hydrogen bonding, coupled with a significant dipole moment, allows for potent and specific interactions with biological targets such as kinases, proteases, and receptors.[2][3]

This guide focuses on a specific, functionalized derivative: Ethyl 6-(methylamino)pyridazine-3-carboxylate . This compound is not merely a molecule but a strategic building block, an intermediate poised for elaboration into more complex drug candidates. The presence of a reactive secondary amine and an ester functional group provides two distinct chemical handles for library synthesis and structure-activity relationship (SAR) studies. Understanding its commercial availability, procurement strategy, and underlying synthetic rationale is therefore critical for research teams aiming to accelerate their discovery programs.

Part 1: Commercial Sourcing and Availability

The acquisition of high-quality starting materials is the foundational step for any successful research campaign. Ethyl 6-(methylamino)pyridazine-3-carboxylate is available from a select number of specialized chemical suppliers who cater to the research and development sector. Availability is typically on a research scale (grams to kilograms), with options for custom synthesis for larger quantities.

When procuring this reagent, researchers must prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) detailing purity (typically ≥95%), identity confirmation (¹H NMR, Mass Spectrometry), and moisture content.

Table 1: Commercial Suppliers of Ethyl 6-(methylamino)pyridazine-3-carboxylate

SupplierProduct NamePurityCAS Number
AiFChemEthyl 6-(Methylamino)pyridazine-3-carboxylate 95%95%Not Listed
Laibo Chem (via Orion Cientific)Ethyl 6-(Methylamino)pyridazine-3-carboxylateNot ListedNot Listed
TheLabKEthyl 6-(Methylamino)pyridazine-3-carboxylate95%365413-16-7

Note: The availability and specifications are subject to change. Researchers should always verify the information directly with the supplier before purchase.

Part 2: Synthetic Strategy and Mechanistic Rationale

While direct purchase is convenient for small-scale needs, understanding the synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate is crucial for troubleshooting, cost analysis for scale-up, and designing analogs. The most logical and industrially common approach is a nucleophilic aromatic substitution (SNAr) reaction.

The pyridazine ring, particularly when substituted with electron-withdrawing groups like a carboxylate, is activated towards nucleophilic attack. A halogen, typically chlorine, at the 6-position serves as an excellent leaving group.

Logical Workflow for Synthesis

The diagram below illustrates the high-level workflow for a typical lab-scale synthesis, starting from a common precursor.

G cluster_0 Inputs cluster_1 Process cluster_2 Output Precursor Ethyl 6-chloropyridazine-3-carboxylate (Precursor) Reaction Reaction Mixture (Heated, e.g., 80-120 °C) Precursor->Reaction Reagent Methylamine (40% in H2O or 2M in THF) (Nucleophile) Reagent->Reaction Solvent Polar Aprotic Solvent (e.g., Dioxane, DMF, NMP) Solvent->Reaction Base Tertiary Amine Base (e.g., DIPEA, Et3N) Base->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Ethyl 6-(methylamino)pyridazine-3-carboxylate (Final Product) Purification->Product QC Quality Control (NMR, MS, HPLC) Product->QC

Caption: Synthetic workflow for the preparation of the target compound via SNAr.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative, self-validating system. Each step includes a rationale to explain the experimental choice, adhering to principles of sound organic synthesis.[4][5]

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq).

    • Rationale: Starting with dry glassware prevents unwanted side reactions with water. The condenser is essential for heated reactions to prevent solvent loss.

  • Solvent and Reagent Addition: Add a suitable polar aprotic solvent (e.g., 1,4-dioxane, 10 mL per mmol of substrate) to dissolve the starting material. Add a hindered organic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Rationale: A polar aprotic solvent is chosen to solubilize the reactants without interfering with the nucleophilic attack. DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. It is a non-nucleophilic base, preventing it from competing with the methylamine.

  • Nucleophile Introduction: Add methylamine solution (e.g., 2.0 M in THF, 1.5 eq) dropwise to the stirred solution at room temperature.

    • Rationale: A slight excess of the nucleophile (methylamine) ensures the complete consumption of the limiting reactant (the chloropyridazine). Dropwise addition helps to control any initial exotherm.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. Consistent monitoring is the cornerstone of a self-validating protocol, preventing over-running the reaction which could lead to side products.

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Rationale: The aqueous workup removes the DIPEA-HCl salt, excess methylamine, and the polar solvent. Brine helps to break any emulsions and further dry the organic layer.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is the definitive step to separate the desired product from any unreacted starting material or byproducts, ensuring high purity.

  • Final Validation: Combine the pure fractions, concentrate in vacuo, and verify the structure and purity of the resulting white to off-white solid by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Part 3: Application in Drug Discovery

Ethyl 6-(methylamino)pyridazine-3-carboxylate is not an end-product but a versatile intermediate. Its value lies in its potential for diversification, serving as a key scaffold for building libraries of related compounds for biological screening. The pyridazine core is a known pharmacophore in many active agents, including those targeting cancer and inflammatory diseases.[1][5][6]

Logical Pathway in a Discovery Program

The following diagram illustrates how this building block fits into the broader drug discovery pipeline.

G A Core Building Block (Ethyl 6-(methylamino)pyridazine-3-carboxylate) B Library Synthesis (Amide Coupling, Ester Reduction/Hydrolysis) A->B Diversification C High-Throughput Screening (HTS) B->C Assay D Hit Compound (Confirmed Activity) C->D Identification E Lead Optimization (SAR Studies) D->E Refinement F Preclinical Candidate E->F Selection

Caption: Role of the core building block in a typical drug discovery cascade.

Key Diversification Reactions:

  • Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse panel of amines using standard peptide coupling reagents (e.g., HATU, EDC) to explore the R¹ space.

  • Modification of the Amine: The methylamino group can potentially undergo further reactions, although it is more commonly retained as a key interaction motif.

  • Reduction: The ester can be reduced to a primary alcohol, opening up another avenue for derivatization (e.g., ether formation).

These straightforward yet powerful transformations allow for the rapid generation of dozens to hundreds of discrete analogs, enabling a thorough exploration of the chemical space around the pyridazine scaffold to identify potent and selective drug candidates.

References

  • AiFChem, an Xtalpi Company. Ethyl 6-(Methylamino)pyridazine-3-carboxylate 95%. BuyChemJapan. [Link]

  • Orion Cientific. Ethyl 6-(Methylamino)pyridazine-3-carboxylate , Package: 1g , Laibo Chem. Orion Cientific. [Link]

  • Konno, S., et al. SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. HETEROCYCLES, Vol. 34, No. 2, 1992. [Link]

  • Acros Pharmatech. Pyridazines. Acros Pharmatech. [Link]

  • Sabt, A., et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 2023. [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 2018. [Link]

  • TheLabK. Ethyl 6-(Methylamino)pyridazine-3-carboxylate. TheLabK. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Google Patents. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]

  • PubChem. 6-[ethyl(propyl)amino]pyridine-3-carboxylic acid. PubChem. [Link]

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Exploratory

An In-depth Technical Guide to the Purity Standards of Ethyl 6-(methylamino)pyridazine-3-carboxylate

Abstract This technical guide provides a comprehensive framework for establishing and verifying the purity of Ethyl 6-(methylamino)pyridazine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of Ethyl 6-(methylamino)pyridazine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the criticality of purity for downstream applications, this document outlines potential impurities, details robust analytical methodologies for their detection and quantification, and presents a systematic approach to setting acceptable purity standards. This guide is intended for researchers, analytical scientists, and quality control professionals working with this and structurally related compounds.

Introduction: The Imperative of Purity in Drug Development

Ethyl 6-(methylamino)pyridazine-3-carboxylate is a substituted pyridazine derivative with significant potential as a building block in the synthesis of biologically active molecules. The pyridazine core is a recognized pharmacophore, and its derivatives have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. As with any active pharmaceutical ingredient (API) or intermediate, ensuring high purity is paramount. Even trace amounts of impurities can have a significant impact on the safety, efficacy, and stability of the final drug product[3][4].

Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[5][6][7] These guidelines categorize impurities and set thresholds for reporting, identification, and qualification. This guide will adhere to the principles outlined in ICH Q3A for impurities in new drug substances.[5][6]

This document will provide a detailed exploration of the analytical methodologies and purity standards applicable to Ethyl 6-(methylamino)pyridazine-3-carboxylate, with a focus on practical, field-proven techniques.

Potential Impurities: A Synthesis-Based Perspective

The impurity profile of Ethyl 6-(methylamino)pyridazine-3-carboxylate is intrinsically linked to its synthetic pathway. While multiple synthetic routes exist for pyridazine derivatives[8][9], a common approach involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.

A plausible synthetic route starting from a commercially available precursor, such as methyl 6-chloropyridazine-3-carboxylate[10][11], and its potential impurities are outlined below.

Potential Organic Impurities:

  • Starting Materials: Unreacted methyl 6-chloropyridazine-3-carboxylate.

  • Intermediates: Incompletely reacted intermediates from precursor synthesis.

  • By-products: Products from side reactions, such as the formation of regioisomers or over-alkylation.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the ester).

Inorganic Impurities:

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or inorganic bases.

  • Heavy Metals: Contaminants from reactors or starting materials.

Residual Solvents:

  • Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, dioxane, THF).

A thorough understanding of the synthetic process is the first step in developing a robust analytical control strategy.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to ensure a comprehensive assessment of the purity of Ethyl 6-(methylamino)pyridazine-3-carboxylate. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity assessment, offering high resolution and sensitivity for the separation and quantification of the main component and its organic impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound of this polarity.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterRecommended Conditions
Column C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 6-(methylamino)pyridazine-3-carboxylate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the working solution through a 0.45 µm syringe filter prior to injection.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.

    • Inject the prepared sample solution.

    • Run the analysis according to the gradient profile in Table 1.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) for Residual Solvents

GC with a flame ionization detector (FID) or mass spectrometric (MS) detector is the standard method for the determination of residual solvents. The choice of column and temperature program will depend on the specific solvents used in the synthesis.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are crucial for confirming the identity of the main compound and for characterizing any unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR techniques provide detailed structural information.[12][13] The chemical shifts and coupling constants are unique to the molecule's structure. For pyridazine derivatives, characteristic shifts in the aromatic region can be expected.[14][15]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments.[16][17] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Electrospray ionization (ESI) is a suitable technique for this class of compounds.[18][19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule, such as N-H, C=O (ester), and aromatic C-N stretches.[20]

dot

Caption: Analytical workflow for purity determination.

Purity Specifications and Acceptance Criteria

Based on ICH guidelines, the following specifications are proposed for high-purity Ethyl 6-(methylamino)pyridazine-3-carboxylate for use in drug development.

Table 2: Proposed Purity Specifications

TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual
Identity Conforms to the structure1H NMR, MS, IR
Purity (by HPLC) ≥ 99.0%HPLC
Any single unspecified impurity ≤ 0.10%HPLC
Total Impurities ≤ 1.0%HPLC
Residual Solvents To be specified based on synthesisGC
Heavy Metals ≤ 20 ppmICP-MS or colorimetric methods
Loss on Drying ≤ 0.5%TGA or vacuum oven

The identification threshold for impurities is typically 0.10% for a drug substance with a maximum daily dose of ≤ 2g/day.[5] Any impurity exceeding this level should be structurally characterized.

Logical Framework for Impurity Identification

When an unknown impurity is detected above the identification threshold, a systematic approach is required for its characterization.

dot

Impurity_Identification_Logic Start Impurity > Identification Threshold (e.g., > 0.10%) LC_MS LC-MS Analysis (Determine Molecular Weight) Start->LC_MS HRMS High-Resolution MS (Determine Elemental Formula) LC_MS->HRMS Structure_Proposed Propose Structure HRMS->Structure_Proposed NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) (Requires Isolation) NMR->Structure_Proposed Compare_to_Known Compare with potential impurities (starting materials, by-products) Structure_Proposed->Compare_to_Known Is it a known compound? Structure_Confirmed Structure Confirmed Structure_Proposed->Structure_Confirmed Structure elucidated Further_Investigation Further Investigation Needed Structure_Proposed->Further_Investigation Ambiguous Compare_to_Known->NMR No Compare_to_Known->Structure_Confirmed Yes

Caption: Logical workflow for impurity identification.

Conclusion

The purity of Ethyl 6-(methylamino)pyridazine-3-carboxylate is a critical attribute that must be carefully controlled to ensure the quality and safety of downstream pharmaceutical products. This guide has provided a comprehensive overview of the key considerations for establishing robust purity standards, including the identification of potential impurities, the application of appropriate analytical methodologies, and the setting of scientifically sound specifications. By implementing the principles and protocols outlined in this document, researchers and manufacturers can ensure the consistent quality of this important chemical intermediate.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. (1967). Australian Journal of Chemistry.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. (2015). PubMed.
  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026). Unknown Source.
  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv
  • Impurities in Drug Substances and Products.USP.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.PMC.
  • Guidance for Industry - Q3A Impurities in New Drug Substances.FDA.
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  • III Analytical Methods.Unknown Source.
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • Mass Spectrometry of Heterocyclic Compounds.DTIC.
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  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxyl
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). MDPI.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Deriv
  • Product Class 8: Pyridazines.Science of Synthesis.
  • ETHYL 6-METHYLPYRIDINE-3-CARBOXYL
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.Liberty University.
  • Synthesis of pyridazines.Organic Chemistry Portal.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing.Knowledge UChicago.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.PMC.
  • SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYL
  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxyl
  • Pyridazine Deriv
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists. (2013). PubMed.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Unknown Source.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.PMC.
  • Pyridazine.Wikipedia.
  • hplc methods for recently approved pharmaceuticals.National Academic Digital Library of Ethiopia.
  • Analytical Methods. (2025). OPUS.
  • Crystal structure analysis of ethyl 6-(4-methoxyphenyl)

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Foundational

An In-Depth Technical Guide to the Stability and Storage of Ethyl 6-(methylamino)pyridazine-3-carboxylate

Executive Summary This technical guide provides a comprehensive framework for understanding and evaluating the stability of Ethyl 6-(methylamino)pyridazine-3-carboxylate. Due to the limited publicly available stability d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and evaluating the stability of Ethyl 6-(methylamino)pyridazine-3-carboxylate. Due to the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related analogs, fundamental chemical principles, and established pharmaceutical industry best practices. We will explore recommended storage conditions, delve into potential degradation pathways based on the compound's functional groups, and provide a detailed, field-proven protocol for conducting forced degradation studies and developing a stability-indicating analytical method in line with regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to handle, store, and assess the stability of this and similar pyridazine-based compounds.

Introduction

Ethyl 6-(methylamino)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antihypertensive, anti-depressant, and antimicrobial properties. The unique arrangement of two adjacent nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties that influence its interactions with biological targets and its overall stability.

A thorough understanding of a compound's stability profile is a critical cornerstone of the drug development process. It informs the selection of appropriate storage conditions, the design of stable formulations, and the establishment of a product's shelf-life. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, compromise the safety and efficacy of a therapeutic agent. This guide provides the necessary scientific and logical framework to proactively address these stability concerns.

Physicochemical Properties and Recommended Storage Conditions

While specific experimental data for Ethyl 6-(methylamino)pyridazine-3-carboxylate is scarce, we can infer appropriate storage conditions from structurally similar compounds. This approach, grounded in chemical similarity, provides a reliable starting point for ensuring the compound's integrity.

ParameterRecommendation / InformationRationale & Supporting Evidence
Storage Temperature 2°C to 8°C (Refrigerated)Based on storage conditions for analogous compounds such as Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate ("Sealed in dry, 2-8℃") and Ethyl 2-(methylamino)pyridine-3-carboxylate ("Keep in dark place, Inert atmosphere, 2-8C"). Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)The methylamino group and the electron-deficient pyridazine ring may be susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Exposure Protect from light (Store in amber vials or light-blocking containers)Heteroaromatic systems can be sensitive to photolytic degradation. Storing in the dark is a standard precaution to prevent light-induced decomposition.
Moisture Store in a dry environment (e.g., in a desiccator) with the container tightly sealed.The ethyl ester functional group is susceptible to hydrolysis. Minimizing exposure to moisture is crucial to prevent the formation of the corresponding carboxylic acid.

Potential Degradation Pathways

The chemical structure of Ethyl 6-(methylamino)pyridazine-3-carboxylate contains several functional groups that are susceptible to degradation under certain conditions. Understanding these potential pathways is essential for designing robust stability studies and developing specific analytical methods.

Hydrolysis

The ethyl ester group is the most likely site for hydrolytic degradation. This reaction can be catalyzed by both acid and base, yielding 6-(methylamino)pyridazine-3-carboxylic acid and ethanol.[1][2][3][4]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring heat and an excess of water to proceed.[1][2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds more readily than acid-catalyzed hydrolysis, resulting in the formation of the carboxylate salt.[1][2][4]

Oxidation

The molecule has two primary sites susceptible to oxidation:

  • Methylamino Group: Secondary amines can be oxidized to form various products. The oxidation of methylamine has been shown to proceed through radical intermediates.[5][6][7][8]

  • Pyridazine Ring: While aromatic rings are generally stable, electron-deficient heterocyclic rings can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[9]

Photodegradation

Pyridazine and other nitrogen-containing heteroaromatic compounds can undergo degradation upon exposure to light.[10] The specific degradation products would need to be identified through photostability studies.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent Ethyl 6-(methylamino)pyridazine-3-carboxylate acid_hydrolysis Acid-Catalyzed (H+, H2O, Heat) parent->acid_hydrolysis base_hydrolysis Base-Catalyzed (OH-, H2O, Heat) parent->base_hydrolysis oxidative_stress Oxidative Stress (e.g., H2O2) parent->oxidative_stress light_exposure Light Exposure (UV/Vis) parent->light_exposure hydrolysis_product 6-(Methylamino)pyridazine-3-carboxylic Acid + Ethanol acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product n_oxide N-Oxide Formation oxidative_stress->n_oxide amine_oxidation Amine Oxidation Products oxidative_stress->amine_oxidation photo_products Photolytic Degradants light_exposure->photo_products

Caption: Potential degradation pathways for Ethyl 6-(methylamino)pyridazine-3-carboxylate.

Framework for Stability Assessment

A systematic approach is required to definitively determine the stability of Ethyl 6-(methylamino)pyridazine-3-carboxylate. This involves subjecting the compound to stress conditions (forced degradation) and developing a specific analytical method to monitor for any changes.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[11][12] These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.[11][12] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11]

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 6-(methylamino)pyridazine-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or heat gently (e.g., 40-60°C) for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a stability oven.

    • At specified time points, dissolve a sample of the solid in the initial solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (as described in section 5.2).

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, or excipients.[13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]

Method Development Workflow

  • Column and Mobile Phase Selection:

    • Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for molecules of this polarity.

    • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile or methanol). A gradient allows for the separation of compounds with a wide range of polarities.

  • Detection Wavelength: Determine the UV absorbance maximum (λmax) of Ethyl 6-(methylamino)pyridazine-3-carboxylate by scanning a dilute solution from 200-400 nm. This wavelength will be used for detection to ensure high sensitivity.

  • Method Optimization:

    • Inject the unstressed and all stressed samples from the forced degradation study.

    • The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • Adjust the gradient slope, pH of the mobile phase, and flow rate to optimize the separation (resolution).

  • Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. This involves assessing:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradation products, impurities). This is demonstrated by the clean separation of all peaks in the stressed samples.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).[16]

G cluster_stress Forced Degradation (ICH Q1A) cluster_hplc HPLC Method Development cluster_validation Method Validation (ICH Q2) start API Sample hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo stressed_samples stressed_samples hydrolysis->stressed_samples Generate Stressed Samples oxidation->stressed_samples Generate Stressed Samples thermal->stressed_samples Generate Stressed Samples photo->stressed_samples Generate Stressed Samples optimize Optimize Separation using Stressed Samples stressed_samples->optimize select_params Select Column & Mobile Phase select_params->optimize validate Validate Method: Specificity, Linearity, Accuracy, Precision, Robustness optimize->validate final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for stability testing and method development.

Conclusion

For definitive stability assessment, a systematic approach involving forced degradation studies under various stress conditions is paramount. The development and validation of a stability-indicating HPLC method is a critical and inseparable part of this process, ensuring that any degradation can be accurately detected and quantified. The methodologies and frameworks presented in this guide provide a comprehensive and scientifically rigorous path for researchers and drug developers to ensure the quality and integrity of Ethyl 6-(methylamino)pyridazine-3-carboxylate throughout its lifecycle.

References

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Glarborg, P., et al. (n.d.). Oxidation of methylamine. OSTI.gov.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Patel, R. B., et al. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Cullis, C. F., & Waddington, D. J. (n.d.). The thermal oxidation of methylamine. The Royal Society Publishing.
  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • SGS Thailand. (n.d.). Forced Degradation Testing.
  • ResearchGate. (n.d.). Photo-oxidation mechanism of methylamine.
  • A-Level Chemistry. (2026, February 24). Ester Hydrolysis.
  • NILU. (n.d.). Atmospheric Degradation of Amines (ADA). Summary report: Photo-oxidation of methylamine, dimethylamine and trimethylamine.
  • DTU Research Database. (n.d.). Oxidation of methylamine.
  • Chemguide. (n.d.). hydrolysis of esters.
  • MDPI. (2025, December 15). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product.
  • BenchChem. (n.d.). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • MDPI. (2023, February 2). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • Chemistry LibreTexts. (2024, August 22). 15.9: Hydrolysis of Esters.
  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
  • PubMed. (2018, December 15). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?.

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Exploratory

The Alchemical Blueprint: A Technical Guide to Key Intermediates in Pyridazine Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its u...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to modulate physicochemical characteristics make it a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the pivotal intermediates that serve as the foundation for the synthesis of this critical heterocyclic motif. Moving beyond a mere recitation of methods, this guide delves into the causal relationships behind synthetic choices, offering field-proven insights into the construction of the pyridazine core. We will dissect the most prevalent and robust synthetic strategies, focusing on the preparation and transformation of key intermediates, providing detailed mechanistic insights, comparative data, and actionable experimental protocols.

The Strategic Importance of the Pyridazine Core in Drug Discovery

The pyridazine scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in a multitude of approved drugs and clinical candidates. Its value stems from the unique arrangement of its nitrogen atoms, which imparts a significant dipole moment and enhances its capacity for hydrogen bonding. These features allow for potent and selective interactions with biological targets. Furthermore, the pyridazine ring can serve as a bioisosteric replacement for other aromatic systems, enabling the fine-tuning of properties such as solubility, metabolic stability, and bioavailability. The strategic incorporation of the pyridazine moiety has led to breakthroughs in various therapeutic areas, including oncology, inflammation, and cardiovascular disease.

The Cornerstone of Pyridazine Synthesis: 1,4-Dicarbonyl Compounds and Their Equivalents

The most classical and versatile approach to the pyridazine ring is the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. This strategy, often referred to as a Paal-Knorr-type synthesis for pyridazines, forms the bedrock of many synthetic campaigns.

The Prototypical Intermediate: Saturated and Unsaturated 1,4-Diketones

Saturated 1,4-diketones react with hydrazine to form dihydropyridazines, which can then be oxidized to the aromatic pyridazine.[1] This method is straightforward and effective for the synthesis of symmetrically and unsymmetrically substituted pyridazines.

The reaction proceeds through a well-established mechanism involving the initial formation of a monohydrazone, followed by an intramolecular cyclization to a hydroxylated intermediate, which then dehydrates to form the dihydropyridazine. A subsequent oxidation step is required to achieve the aromatic pyridazine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration cluster_3 Step 4: Oxidation 1,4-Diketone 1,4-Diketone Monohydrazone Monohydrazone 1,4-Diketone->Monohydrazone + Hydrazine - H2O Hydrazine Hydrazine Cyclic Hemiaminal Cyclic Hemiaminal Monohydrazone->Cyclic Hemiaminal Dihydropyridazine Dihydropyridazine Cyclic Hemiaminal->Dihydropyridazine - H2O Pyridazine Pyridazine Dihydropyridazine->Pyridazine [O]

The Workhorse Intermediates: γ-Keto Acids and Esters

Perhaps the most widely employed precursors for the synthesis of pyridazinones (pyridazines bearing a carbonyl group) are γ-keto acids and their corresponding esters.[1][2] These intermediates readily undergo cyclocondensation with hydrazines to yield 4,5-dihydropyridazin-3(2H)-ones.

The choice of solvent and catalyst is critical in this transformation. Protic solvents like ethanol or acetic acid are commonly used to facilitate proton transfer during the condensation and dehydration steps. The reaction is often carried out under reflux to provide the necessary activation energy for the cyclization. For substrates prone to side reactions, milder conditions with catalytic amounts of acid may be employed.

  • Reaction Setup: To a solution of ethyl levulinate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the desired dihydropyridazinone.

A Special Case: Maleic Anhydride and its Derivatives

Maleic anhydride and its substituted analogs are powerful intermediates for the synthesis of pyridazine-3,6-diones.[3] The cyclic anhydride readily reacts with hydrazine in a one-pot process to form the stable pyridazine dione ring system.

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a mixture of ethanol and acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine monohydrate (1 equivalent) to the solution while stirring.

  • Reaction Execution: Heat the reaction mixture under reflux for 2-4 hours.

  • Isolation and Purification: Cool the mixture to room temperature, and collect the precipitated product by filtration. The crude product can be recrystallized from a methanol-ether solvent system to yield pure pyridazine-3,6-dione.

The Power of Cycloaddition: Tetrazines as Key Intermediates

A more contemporary and highly efficient strategy for pyridazine synthesis involves the inverse-electron-demand Diels-Alder (iEDDA) reaction.[4][5] This powerful transformation utilizes electron-deficient 1,2,4,5-tetrazines as the diene component, which react with a variety of electron-rich dienophiles (alkenes or alkynes) to construct the pyridazine ring with high regioselectivity.

The Diene Precursor: 1,2,4,5-Tetrazines

Substituted 1,2,4,5-tetrazines are the key intermediates in this synthetic approach. They can be prepared through various methods, often starting from nitriles and hydrazine. The substituents on the tetrazine ring play a crucial role in modulating its reactivity and influencing the regioselectivity of the cycloaddition.

The Dienophile Partner: Alkenes and Alkynes

A wide range of alkenes and alkynes can serve as dienophiles in the iEDDA reaction with tetrazines. Electron-rich dienophiles, such as enamines, enol ethers, and ynamines, are particularly reactive. The choice of dienophile allows for the introduction of diverse functionalities into the final pyridazine product.

The reaction is initiated by a [4+2] cycloaddition between the tetrazine and the dienophile to form a bicyclic intermediate. This intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine. Subsequent oxidation or elimination leads to the aromatic pyridazine product.[4][6]

G cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Retro-Diels-Alder cluster_2 Step 3: Aromatization 1,2,4,5-Tetrazine 1,2,4,5-Tetrazine Bicyclic Intermediate Bicyclic Intermediate 1,2,4,5-Tetrazine->Bicyclic Intermediate + Dienophile Dienophile Dienophile Dihydropyridazine Dihydropyridazine Bicyclic Intermediate->Dihydropyridazine - N2 Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation or Elimination

Emerging Strategies: Multicomponent Reactions

Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their high atom economy and operational simplicity. Several MCRs have been developed for the one-pot synthesis of pyridazines and pyridazinones, often involving the in-situ generation of key intermediates.

Three-Component Synthesis of Pyridazinones

A notable example is the copper-catalyzed three-component reaction of an aldehyde, a hydrazine, and an alkynyl ester to regioselectively produce pyridazinones.[7] This approach avoids the pre-synthesis of the 1,4-dicarbonyl precursor, streamlining the synthetic process.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for a particular pyridazine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the major synthetic routes discussed.

Synthetic StrategyKey IntermediatesAdvantagesDisadvantagesTypical Yields
Condensation 1,4-Diketones, γ-Keto acids/esters, Maleic anhydrideWell-established, readily available starting materials, versatile.Often requires a separate oxidation step for pyridazines, may have limited regiocontrol with unsymmetrical diketones.60-95%
iEDDA 1,2,4,5-Tetrazines, Alkenes, AlkynesHigh efficiency, excellent regioselectivity, mild reaction conditions.Synthesis of substituted tetrazines can be multi-step.70-98%
Multicomponent Aldehydes, Hydrazines, Alkynyl estersHigh atom economy, operational simplicity, convergent.Substrate scope can be limited, optimization may be required.50-85%

Conclusion and Future Outlook

The synthesis of the pyridazine core is a mature field of organic chemistry, yet it continues to evolve with the development of novel synthetic methodologies. While the classical condensation of 1,4-dicarbonyl-based intermediates with hydrazines remains a robust and widely used strategy, modern approaches such as inverse-electron-demand Diels-Alder reactions and multicomponent reactions offer significant advantages in terms of efficiency, selectivity, and atom economy. For the medicinal chemist and drug development professional, a deep understanding of the key intermediates and the causal factors driving these transformations is paramount for the rational design and efficient synthesis of the next generation of pyridazine-based therapeutics. Future research will likely focus on the development of new catalytic systems, the exploration of novel and more accessible intermediates, and the application of flow chemistry and other enabling technologies to further streamline the synthesis of this vital heterocyclic scaffold.

References

  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

  • Krinochkin, A. P., Valieva, M. I., Kudryashova, E. A., Potapova, S. S., Potapova, A. P., Fatykhov, R. F., Khalymbadzha, I. A., Sharapov, A. D., Kopchuk, D. S., Kovalev, I. S., Petrova, V. E., Krivoshchapov, N. V., & Zyryanov, G. V. (2023). Inverse Electron-Demand Diels–Alder Reaction of Pyrazines with 2,5-Norbornadiene as Acetylene Precursor. Russian Journal of Organic Chemistry, 59(10), 1625-1634.
  • Li, J., Li, J., & Li, X. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191.
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 187-235). Thieme.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Cerezo, V., & de la Torre, M. C. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 126, 1-52.
  • Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128.
  • Abdelhamid, I. A., El-Ghandour, A. H. H., & Elnagdi, M. H. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 1224–1254.
  • Song, W., & Wang, B. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(13), 3951-3969.
  • Zare, L., Mahmoodi, N., & Yahyazadeh, A. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Iranian Chemical Society, 16(11), 2345-2371.
  • Verhoest, P. R., & Darko, A. K. (2016). Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... ResearchGate. Retrieved from [Link]

  • Mantovani, A. C., Goulart, T. A. C., Back, D. F., & Zeni, G. (2014). Synthesis of pyridazinones through the copper(I)‐catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. Chemistry–A European Journal, 20(39), 12663-12668.
  • Pyridazine synthesis, optimization, mechanism and scope. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, A., & Gupta, G. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446.
  • Wikipedia. (2023, December 12). Paal–Knorr synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Methylation of Aminopyridazines: Strategies, Protocols, and Mechanistic Insights

Mechanistic Causality & Regioselectivity Principles Aminopyridazines are highly privileged scaffolds in modern drug discovery, frequently utilized for their favorable physicochemical properties and target-binding capabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality & Regioselectivity Principles

Aminopyridazines are highly privileged scaffolds in modern drug discovery, frequently utilized for their favorable physicochemical properties and target-binding capabilities. However, late-stage functionalization—specifically N-methylation—presents a notorious regioselectivity challenge. The aminopyridazine core contains three competing nucleophilic sites: the two endocyclic ring nitrogens (N1 and N2) and the exocyclic amino group.

As a Senior Application Scientist, I frequently observe that standard alkylation conditions lead to complex mixtures. The causality behind this lies in the electronic distribution of the heterocycle. The exocyclic amino group is poorly nucleophilic because its lone pair is delocalized into the strongly electron-deficient diazine ring. Consequently, under neutral or weakly basic conditions, electrophilic attack by methyl iodide (MeI) is kinetically and thermodynamically driven toward the more electron-rich endocyclic ring nitrogens[1].

To achieve selective methylation at the exocyclic amine, the inherent electronic bias must be overridden. This is accomplished via two primary mechanistic strategies:

  • Strong Base Deprotonation: Utilizing a strong base like Sodium Hydride (NaH) in a polar aprotic solvent quantitatively deprotonates the exocyclic amine. This generates a highly nucleophilic amide anion, shifting the site of reactivity exclusively to the exocyclic nitrogen[2],[3].

  • Reductive Amination: Bypassing direct SN2 alkylation entirely, the exocyclic amine can be condensed with formaldehyde to form an iminium intermediate, which is subsequently trapped and reduced by a hydride source[4].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating critical quality control (QC) checkpoints.

Protocol A: Exocyclic N-Methylation via Deprotonation (NaH / MeI)

Field-Proven Insight: Moisture is the primary enemy of this reaction. Wet solvent will quench the NaH, leading to incomplete deprotonation and a reversion to ring-methylation (kinetic control).

Materials:

  • 3-Aminopyridazine derivative (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (MeI, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Substrate Solvation: Dissolve the 3-aminopyridazine (1.0 mmol) in anhydrous DMF (5.0 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Anion Generation: Carefully add NaH (1.2 mmol) in three equal portions to prevent rapid exotherms. Stir the mixture at 0 °C for 30–45 minutes. Self-Validation Check: The cessation of hydrogen gas evolution visually confirms complete deprotonation[2].

  • Electrophilic Trapping: Dropwise add MeI (1.1 mmol) via a gas-tight syringe. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • QC Validation: Analyze the crude mixture via ¹H NMR. A shift in the N-methyl singlet from ~4.0–4.2 ppm (characteristic of ring N-CH₃) to ~2.8–3.0 ppm (characteristic of exocyclic NH-CH₃) confirms successful regioselectivity.

Protocol B: Exocyclic N-Methylation via Reductive Amination

Field-Proven Insight: This method is ideal for substrates sensitive to strong bases or prone to over-alkylation (dimethylation).

Materials:

  • 3-Aminopyridazine derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the aminopyridazine (1.0 mmol) in MeOH (10 mL). Add formaldehyde (1.5 mmol) and stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Slowly add NaBH₄ (1.5 mmol) in small portions to manage effervescence and control the exothermic reduction[4].

  • Completion: Stir the reaction at room temperature for 4 hours.

  • Workup: Quench with 1N NaOH (5 mL) to break down borate complexes. Extract with Dichloromethane (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Endocyclic Ring N-Methylation

Field-Proven Insight: Utilizing a weak base allows the inherent nucleophilicity of the ring nitrogens to dictate the reaction site[1].

Step-by-Step Methodology:

  • Dissolve 3-aminopyridazine (1.0 mmol) in THF or DMF (5 mL)[1].

  • Add K₂CO₃ (1.5 mmol) followed by MeI (1.1 mmol).

  • Stir the suspension at 80 °C for 12 hours.

  • Filter off the inorganic salts, concentrate the filtrate, and purify via chromatography to isolate the N1/N2 methylated regioisomers.

Quantitative Data: Regioselectivity & Yield Comparison

The following table summarizes the quantitative outcomes and strategic trade-offs of the described methodologies.

Reaction ConditionsPrimary Methylation SiteMechanistic DriverTypical YieldRisk of Over-Alkylation
MeI, K₂CO₃, THF/DMF, 80°C Ring N1 / N2Direct nucleophilic attack by the more electron-rich endocyclic nitrogen[1].60 - 78%High (Quaternization)
1. NaH, DMF, 0°C; 2. MeI Exocyclic -NHMeDeprotonation forms a highly reactive exocyclic amide anion[2],[3].75 - 85%Moderate (Dimethylation)
CH₂O, NaBH₄, MeOH, RT Exocyclic -NHMeReductive amination via transient iminium intermediate[4].70 - 80%Low

Mechanistic Workflow Diagram

G Substrate 3-Aminopyridazine Cond1 MeI, K2CO3 (Weak Base / Neutral) Substrate->Cond1 Cond2 1. NaH, DMF 2. MeI Substrate->Cond2 Cond3 CH2O, NaBH4 (Reductive Amination) Substrate->Cond3 Prod1 Ring N-Methylation (N1 or N2 Isomers) Cond1->Prod1 Inherent Nucleophilicity Prod2 Exocyclic N-Methylation (-NHMe) Cond2->Prod2 Amide Anion Formation Cond3->Prod2 Iminium Reduction

Figure 1: Divergent regioselective N-methylation pathways of 3-aminopyridazine based on conditions.

References

  • [2],[3] Title: US20100069383A1 - Compounds and therapeutical use thereof Source: Google Patents URL:

Sources

Application

Application Note: Ethyl 6-(methylamino)pyridazine-3-carboxylate in the Design and Synthesis of Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) Strategic Significance in Drug Discovery In the l...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7)

Strategic Significance in Drug Discovery

In the landscape of targeted therapeutics, the development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of oncology and immunology. Ethyl 6-(methylamino)pyridazine-3-carboxylate has emerged as a highly versatile, bifunctional building block for generating novel kinase inhibitor libraries.

The pyridazine core is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its strategic advantage lies in its ability to act as a potent hinge-binding motif within the ATP-binding cleft of various kinases[2]. The compound offers two critical vectors for structural elaboration:

  • The 6-Methylamino Group: Functions as a highly directional hydrogen bond donor/acceptor. The methyl substituent restricts the rotational degrees of freedom of the amine, reducing the entropic penalty upon binding and locking the molecule into an active conformation[2].

  • The C3 Ethyl Carboxylate: Serves as a synthetic handle. It can be readily hydrolyzed and converted into diverse amides, allowing medicinal chemists to probe the solvent-exposed channel or the ribose-binding pocket of the kinase to tune selectivity and pharmacokinetic (PK) properties[2].

Mechanistic Insights: The Pyridazine Core as a Hinge Binder

To design effective inhibitors, one must understand the causality of the binding interaction. Kinases such as CDK2, JAK2, and p38α MAPK feature an ATP-binding cleft where the adenine ring of ATP natively resides[3][4][5].

When a 3,6-disubstituted pyridazine is introduced into this pocket, the nitrogen atoms of the pyridazine ring and the exocyclic 6-amino group form a bidentate or tridentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., interacting with critical Valine or Leucine residues)[3][6]. This ATP-competitive displacement prevents kinase autophosphorylation and downstream signal transduction, effectively halting pathological cellular proliferation or cytokine release[7].

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyridazine Inhibitor Inhibitor->JAK ATP-competitive block Transcription Target Gene Transcription STAT->Transcription

Mechanism of action for pyridazine-based inhibitors targeting the JAK/STAT signaling pathway.

Target Kinase Profiling & Expected Inhibitory Data

The structural functionalization of the C3 carboxylate allows the pyridazine core to be directed toward specific kinase families. The table below summarizes the expected in vitro inhibitory activities of representative pyridazine-core inhibitors against major therapeutic targets based on recent literature[1][2][4][5][6].

Target KinaseDisease IndicationExpected IC₅₀ RangeReference Scaffold
CDK2 Breast Cancer20 – 150 nM3,6-disubstituted pyridazine-3-carboxamides
JAK2 / TYK2 Autoimmune Disorders< 100 nMImidazo[1,2-b]pyridazines
p38α MAPK Inflammatory Diseases5 – 50 nMPyridopyridazin-6-ones
GSK-3β Alzheimer's Disease500 – 1000 nM6-aminopyridine/pyridazine heterocycles

Synthetic Workflow & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes mechanistic rationale to guide the researcher through the synthesis and biological evaluation of the inhibitor library.

SynthesisWorkflow A Ethyl 6-(methylamino) pyridazine-3-carboxylate B LiOH Hydrolysis (Saponification) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU/DIPEA) C->D E Kinase Inhibitor Library D->E F High-Throughput Screening E->F

Synthetic workflow for generating kinase inhibitor libraries from the pyridazine-3-carboxylate scaffold.

Protocol 1: Mild Saponification of the Ethyl Ester

Objective: Convert Ethyl 6-(methylamino)pyridazine-3-carboxylate to its corresponding carboxylic acid without degrading the heterocycle.

  • Solvent Preparation: Dissolve 1.0 equivalent of the ethyl ester in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: This specific ternary solvent system ensures complete dissolution of the organic starting material (via THF/MeOH) while maintaining the solubility of the inorganic base (via H₂O), preventing biphasic reaction stalling.

  • Base Addition: Cool the mixture to 0 °C and slowly add 1.5 equivalents of LiOH·H₂O.

    • Causality: Lithium hydroxide is explicitly selected over sodium or potassium hydroxide. The milder nature of LiOH minimizes the risk of unwanted nucleophilic aromatic substitution or degradation at the electron-deficient pyridazine ring.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS until the ester mass disappears.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with cold water and carefully acidify to pH 3–4 using 1M HCl.

  • Recovery: Collect the precipitated 6-(methylamino)pyridazine-3-carboxylic acid via vacuum filtration, wash with cold water, and dry thoroughly under high vacuum.

Protocol 2: HATU-Mediated Amide Library Synthesis

Objective: Generate a library of 3-carboxamides to target the kinase solvent channel[2].

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes.

    • Causality: Heteroaryl carboxylic acids can be sluggish to react and prone to decarboxylation. HATU rapidly forms a highly reactive HOAt ester intermediate, driving the coupling forward efficiently. DIPEA acts as a non-nucleophilic base, preventing side reactions with the coupling agent.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir at room temperature for 12 hours[2].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Validate the ATP-competitive inhibition of the synthesized library.

  • Compound Plating: Prepare a 384-well plate with 3-fold serial dilutions of the synthesized pyridazine compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1%.

  • Kinase Reaction: Add the recombinant target kinase (e.g., CDK2/Cyclin E or JAK2) and its specific substrate peptide suspended in the optimized assay buffer (containing Mg²⁺ and DTT).

  • Initiation: Start the reaction by adding ultra-pure ATP at a concentration exactly equal to the kinase's apparent Km​ .

    • Causality: Running the assay at the ATP Km​ is a critical self-validating step. It ensures maximum assay sensitivity for detecting ATP-competitive hinge binders. If the ATP concentration is too high, weak competitive inhibitors will be masked.

  • Termination & Detection: Incubate for 60 minutes at room temperature. Add the ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the enzymatically generated ADP back into ATP, which subsequently drives a luciferase-mediated luminescent reaction. Measure luminescence using a microplate reader and calculate IC₅₀ values using a 4-parameter logistic curve fit.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
  • National Institutes of Health (PubMed).
  • ResearchGate. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.
  • National Institutes of Health (PubMed). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors.
  • National Institutes of Health (PubMed). Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors.

Sources

Method

Application Note: Design, Synthesis, and Validation of Pyridazine Derivatives as Selective Anti-Inflammatory Agents

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Technical Guide & Laboratory Protocols Executive Summary & Mechanistic Rationale The chronic use o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Technical Guide & Laboratory Protocols

Executive Summary & Mechanistic Rationale

The chronic use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is fundamentally limited by gastrointestinal and renal toxicities, primarily driven by the non-selective inhibition of the constitutive cyclooxygenase-1 (COX-1) enzyme. In recent years, the pyridazine and pyridazinone scaffolds have emerged as privileged pharmacophores in medicinal chemistry. Their unique structural geometry allows for precise functionalization, enabling deep insertion into the larger hydrophobic side pocket of the COX-2 active site (specifically interacting with His90 and Arg513) while sterically clashing with the restricted COX-1 pocket 1[1].

Beyond direct COX-2 inhibition, advanced pyridazine derivatives exert pleiotropic anti-inflammatory effects by disrupting upstream signaling cascades. Recent pharmacological assessments confirm their ability to block nuclear factor-κB (NF-κB) activation, thereby downregulating the release of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) 2[2].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 Cytokines TNF-α / IL-6 Release NFkB->Cytokines Inflammation Tissue Inflammation & Pain COX2->Inflammation Cytokines->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->NFkB Pyridazine->COX2

Caption: Pyridazine derivatives disrupt inflammatory cascades via direct COX-2 inhibition and NF-κB blockade.

Quantitative Structure-Activity Relationship (QSAR) Data

Optimization of the 2,6-disubstituted pyridazin-3(2H)-one core has yielded compounds with nanomolar potency that significantly outperform clinical reference drugs like Celecoxib and Indomethacin. The table below summarizes the in vitro enzymatic inhibition profiles of leading synthesized candidates.

Table 1: Comparative IC50 Values of Novel Pyridazine Derivatives vs. Reference Drugs

Compound / ScaffoldTarget AssayIC50 (COX-2)IC50 (COX-1)Selectivity Index (SI)Reference Drug (COX-2 IC50)
Compound 3g [1]COX Enzymatic43.84 nM>500 nM11.51Celecoxib (73.53 nM)
Compound 9a [3]COX Enzymatic15.50 nM330 nM21.29Celecoxib (17.79 nM)
Compound 6b [4]COX Enzymatic0.18 µM>1.14 µM6.33Celecoxib (0.35 µM)
Hybrid 5f [5]COX Enzymatic1.50 µM>10 µM>6.60Celecoxib (1.80 µM)

Note: The superior Selectivity Index (SI) of these compounds translates directly to a promising gastric safety profile, as confirmed by in vivo histopathological studies showing an absence of ulcerogenic liability 3[3].

Synthetic Workflow & Methodologies

The synthesis of highly selective pyridazine anti-inflammatory agents requires precise control over cyclization and subsequent functionalization. The workflow below outlines the robust generation of 2,6-disubstituted pyridazin-3(2H)-ones.

Synthesis Start Aroylacrylic Acid + Hydrazine Cyclization Cyclization (Glacial AcOH) Start->Cyclization Intermediate Pyridazin-3(2H)-one Core Cyclization->Intermediate Alkylation N-Alkylation (K2CO3, RX) Intermediate->Alkylation Product Target Pyridazine Derivative Alkylation->Product QC LC-MS / NMR Validation Product->QC

Caption: Synthetic workflow for 2,6-disubstituted pyridazin-3(2H)-ones featuring integrated quality control.

Protocol 1: Synthesis of the 2,6-Disubstituted Pyridazin-3(2H)-one Core

Scientific Causality: The reaction utilizes an aroylacrylic acid derivative and hydrazine hydrate. Glacial acetic acid is deliberately chosen as both solvent and catalyst; its mild acidity protonates the carbonyl oxygen, increasing its electrophilicity to accelerate nucleophilic attack by hydrazine. The subsequent reflux conditions provide the thermal energy required to drive the thermodynamically favorable dehydration, yielding the highly stable, aromatic pyridazinone core.

Step-by-Step Methodology:

  • Condensation: Suspend the appropriate aroylacrylic acid (10 mmol) in 30 mL of glacial acetic acid.

  • Nucleophilic Addition: Dropwise, add hydrazine hydrate (15 mmol, 1.5 eq) to the suspension under continuous stirring at room temperature for 30 minutes.

  • Cyclization: Elevate the temperature and reflux the mixture for 4–6 hours.

  • Self-Validating Check (In-Process): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a lower-Rf fluorescent spot under UV (254 nm) validates the completion of the cyclization.

  • Precipitation: Cool the reaction mixture to room temperature and pour it over crushed ice (100 g). The sudden shift in solvent polarity forces the hydrophobic pyridazinone core to crash out of solution.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold distilled water to remove residual acetic acid, and dry under a vacuum.

  • N-Alkylation/Arylation: Dissolve the intermediate (5 mmol) in anhydrous DMF. Add anhydrous K2​CO3​ (10 mmol) as a base to deprotonate the N-2 position. Add the appropriate alkyl/aryl halide (6 mmol) and stir at room temperature for 12 hours.

  • Self-Validating Check (Post-Process): Before proceeding to biological assays, analyze a crude aliquot via LC-MS. The presence of the [M+H]+ peak corresponding to the exact calculated mass of the functionalized derivative confirms successful synthesis. Purity must exceed 95% via HPLC.

In Vitro Biological Validation Protocols

To ensure rigorous, reproducible data, all biological evaluations must be designed as self-validating systems.

Protocol 2: Fluorometric COX-1 / COX-2 Selectivity Assay

Scientific Causality: This assay measures the peroxidase activity of cyclooxygenase. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction is stoichiometrically coupled to the oxidation of a fluorometric substrate (e.g., ADHP). By comparing the IC50 values against both COX-1 and COX-2, the Selectivity Index (SI) is established 4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing hematin. Causality: Hematin is an absolute requirement as a cofactor for the peroxidase activity of the COX enzymes.

  • Compound Dilution: Prepare serial dilutions of the synthesized pyridazine derivatives (from 0.1 nM to 10 µM) in DMSO. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well black microplate, combine 150 µL assay buffer, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of arachidonic acid to initiate the reaction.

  • Readout: Measure fluorescence (Ex: 535 nm / Em: 587 nm) after 5 minutes.

  • Self-Validating System: The assay plate must include three critical controls:

    • 100% Initial Activity (IA): Enzyme + Vehicle (defines maximum signal).

    • Background: Heat-inactivated enzyme (defines baseline noise).

    • Positive Control: Celecoxib. The plate is only valid if the calculated IC50 of Celecoxib falls within the laboratory's historical dynamic range (e.g., 15–50 nM for COX-2).

Protocol 3: LPS-Induced RAW264.7 Macrophage Assay for Cytokine Evaluation

Scientific Causality: To prove that the synthesized compounds block downstream inflammation, murine RAW264.7 macrophages are stimulated with Lipopolysaccharide (LPS). LPS binds to TLR4, triggering the NF-κB pathway and causing a massive release of TNF-α, IL-6, and NO 5[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2​ .

  • Pre-treatment: Aspirate media and add fresh media containing the pyridazine derivatives at varying concentrations (e.g., 1, 5, 10 µM). Incubate for 2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Harvest: Collect the cell-free supernatant and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits.

  • Self-Validating System (Orthogonal Validation): Run a parallel MTT cell viability assay on the exact same compound concentrations. Causality: This ensures that any observed reduction in cytokine levels is due to true pharmacological inhibition of the inflammatory pathway, and not a false positive caused by compound cytotoxicity killing the macrophages.

References

  • Ahmed, E. M., Hassan, M. S. A., El-Malah, A. A., & Kassab, A. E. (2020). "New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation." Bioorganic Chemistry. 1

  • Hassan, M. S. A., et al. (2024). "Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives." PubMed. 4

  • MDPI (2020). "Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile." Molecules. 3

  • Osman, E. O., et al. (2023). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential..." RSC Publishing. 5

  • Bentham Science Publisher (2025). "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6." Mini-Reviews in Medicinal Chemistry.2

Sources

Application

Application Note: Synthesis of Pyridazinone Derivatives from Ethyl 6-(methylamino)pyridazine-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Methodological Guide & Experimental Protocol Introduction and Pharmacological Context The pyridazin-3(2H)-one scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Methodological Guide & Experimental Protocol

Introduction and Pharmacological Context

The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including phosphodiesterase (PDE) III inhibition (e.g., Levosimendan), antihypertensive effects, and potent anticancer properties[1]. The structural versatility of the pyridazinone ring allows for extensive functionalization, making it an ideal core for lead optimization[2].

Ethyl 6-(methylamino)pyridazine-3-carboxylate serves as a highly versatile, commercially available building block. However, converting this electron-deficient, amino-substituted heteroaromatic system into a pyridazinone requires overcoming the stability of the C–N bond. This application note details two distinct, field-proven synthetic pathways to generate valuable pyridazinone derivatives from this starting material, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Pathway Design

To transform the 6-(methylamino)pyridazine core into a pyridazinone, we employ two orthogonal synthetic strategies:

Pathway A: Acid-Catalyzed Deaminative Hydrolysis

Direct hydrolysis of the 6-methylamino group is challenging under neutral or basic conditions due to the poor leaving group ability of the methylamine anion. However, under strongly acidic conditions (refluxing 6M HCl), the pyridazine ring is protonated. This protonation severely depletes electron density at the C6 position, rendering it highly electrophilic. Nucleophilic attack by water subsequently displaces the methylamine, yielding the thermodynamically stable 6-oxo-1,6-dihydropyridazine-3-carboxylic acid [2]. A subsequent Fischer esterification restores the ethyl ester, providing the core pyridazinone building block.

Pathway B: N-Oxidation and Polonovski-Type Rearrangement

When retention of the methylamino group is desired for SAR exploration, introducing the oxo-functionality at the C4 or C5 position is required. This is achieved via selective N-oxidation using m-CPBA. The resulting pyridazine N-oxide is then subjected to a Polonovski-type rearrangement using acetic anhydride. The anhydride activates the N-oxide, promoting an intramolecular rearrangement that introduces an acetoxy group at the adjacent carbon. Mild hydrolysis of the acetate yields a highly functionalized pyridazinone derivative.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded within the steps to ensure reproducibility and troubleshooting capability.

Protocol A: Synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Step 1: Deaminative Hydrolysis

  • Reagent Mixing: In a 100 mL round-bottom flask, suspend Ethyl 6-(methylamino)pyridazine-3-carboxylate (1.0 g, 5.5 mmol) in 6M HCl (25 mL).

    • Causality: The suspension will clear upon heating as the pyridazine ring protonates, forming a soluble hydrochloride salt.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 105°C for 18 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​=0.6 ) will disappear, replaced by a baseline spot (the highly polar carboxylic acid).

  • Isolation: Cool the reaction to 0°C. The intermediate, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, will precipitate. Filter and wash with ice-cold water (2 × 5 mL), then dry under vacuum.

Step 2: Fischer Esterification

  • Reaction Setup: Dissolve the dried intermediate in absolute ethanol (30 mL). Add concentrated H2​SO4​ (0.5 mL) dropwise.

    • Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester.

  • Reflux: Heat the mixture to 80°C for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Neutralize the residue with saturated aqueous NaHCO3​ to pH 7.5, then extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the pure Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

Protocol B: Synthesis of 4-Acetoxy-6-(methylamino)pyridazine-3-carboxylate via N-Oxidation

Step 1: N-Oxidation

  • Reaction Setup: Dissolve Ethyl 6-(methylamino)pyridazine-3-carboxylate (1.0 g, 5.5 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Oxidation: Add m-CPBA (77% purity, 1.5 g, 6.6 mmol) portion-wise.

    • Causality: The electron-donating methylamino group directs the N-oxidation preferentially to the adjacent nitrogen (N1), stabilizing the resulting N-oxide.

  • Workup: After 4 hours at room temperature, quench with saturated aqueous Na2​S2​O3​ (10 mL) to destroy excess peroxide. Wash the organic layer with saturated NaHCO3​ (3 × 15 mL) to remove the m-chlorobenzoic acid byproduct. Dry and concentrate.

Step 2: Polonovski-Type Rearrangement

  • Rearrangement: Dissolve the crude N-oxide in acetic anhydride (10 mL) and heat to 90°C for 6 hours.

    • Causality: The N-oxide oxygen attacks the carbonyl of acetic anhydride, forming an N-acetoxypyridazinium intermediate. Acetate then attacks the adjacent C4 position, followed by N–O bond cleavage.

  • Isolation: Concentrate the mixture under high vacuum to remove excess acetic anhydride. Purify via flash chromatography (Hexanes:EtOAc 7:3) to isolate the functionalized derivative.

Quantitative Data & Characterization

The following table summarizes the expected yields, reaction times, and critical analytical markers used to validate the success of each synthetic step.

Compound / IntermediatePathwayYield (%)Reaction TimeKey 1 H NMR Shifts (DMSO- d6​ , δ ppm)Mass Spec (ESI+)
Starting Material N/AN/AN/A7.80 (d, 1H), 6.95 (d, 1H), 4.30 (q, 2H), 2.85 (d, 3H, N-CH 3​ )[M+H] + 182.1
Intermediate A1 (Acid)A85%18 h13.2 (br s, 1H, NH), 12.8 (br s, 1H, COOH), 7.85 (d, 1H), 6.90 (d, 1H)[M+H] + 141.0
Product A (Ester)A78%12 h13.3 (br s, 1H, NH), 7.88 (d, 1H), 6.92 (d, 1H), 4.32 (q, 2H)[M+H] + 169.1
Intermediate B1 (N-oxide)B90%4 h8.10 (d, 1H), 7.15 (d, 1H), 4.35 (q, 2H), 2.90 (d, 3H, N-CH 3​ )[M+H] + 198.1
Product B (Acetate)B65%6 h7.95 (s, 1H), 4.30 (q, 2H), 2.88 (d, 3H), 2.25 (s, 3H, OAc)[M+H] + 240.1

Note: The definitive validation for Pathway A is the disappearance of the N-CH 3​ doublet at 2.85 ppm and the appearance of the highly deshielded lactam NH proton at ~13.3 ppm.

Visualizations

Pathway cluster_A Pathway A: Acid-Catalyzed Hydrolysis cluster_B Pathway B: N-Oxidation & Rearrangement SM Ethyl 6-(methylamino) pyridazine-3-carboxylate IntA1 6-Oxo-1,6-dihydro pyridazine-3-carboxylic acid SM->IntA1 6M HCl, 105°C (Deamination/Hydrolysis) IntB1 Pyridazine N-oxide Intermediate SM->IntB1 m-CPBA, DCM, 0°C (Selective N-Oxidation) ProdA Ethyl 6-oxo-1,6-dihydro pyridazine-3-carboxylate IntA1->ProdA EtOH, H2SO4, 80°C (Fischer Esterification) ProdB 4-Acetoxy-6-(methylamino) pyridazine-3-carboxylate IntB1->ProdB Ac2O, 90°C (Polonovski Rearrangement)

Mechanistic workflows for synthesizing pyridazinone derivatives via hydrolysis (A) and rearrangement (B).

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones Tetrahedron, 2012. URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Pharmaceuticals, 2021. URL:[Link]

  • Chapter 9: Drugs Based on Six-Membered Heterocycles (Polonovski Rearrangement Context).

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions on the Pyridazine Ring

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyridazine Scaffold in Modern Chemistry The pyridazine ring, a six-membered heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of novel therapeutics.[1][2] A deep understanding of the reactivity of the pyridazine core is paramount for its effective utilization. Nucleophilic substitution reactions, in particular, represent a powerful and versatile tool for the functionalization of this heterocycle, enabling the introduction of a wide array of substituents to modulate the physicochemical and biological properties of the resulting molecules.[3][4]

This comprehensive guide provides an in-depth exploration of nucleophilic substitution reactions on the pyridazine ring. We will delve into the underlying principles governing the reactivity and regioselectivity of these transformations, followed by detailed, field-proven protocols for key reactions. These notes are intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully incorporate the pyridazine motif into their synthetic campaigns.

Theoretical Background: Understanding Reactivity and Regioselectivity

The two adjacent nitrogen atoms in the pyridazine ring render it significantly more electron-deficient than pyridine, and thus more susceptible to nucleophilic attack.[5] The primary mechanism for the substitution of a leaving group on the pyridazine ring is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[6]

The SNAr Mechanism on the Pyridazine Ring

The SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Regioselectivity cluster_attack Nucleophilic Attack (Nu⁻) cluster_intermediate Meisenheimer Intermediate Stabilization pyridazine N N C3 C4 C5 C6 C3_attack C3 C3_stab Charge on N2 C3_attack->C3_stab Resonance C4_attack C4 C4_stab Charge on N1 C4_attack->C4_stab Resonance C6_attack C6 C6_stab Charge on N1 C6_attack->C6_stab Resonance Nu_source Nu⁻ Nu_source->C3_attack Nu_source->C4_attack Nu_source->C6_attack

Caption: Favorable positions for nucleophilic attack on the pyridazine ring.

Attack at the C5 position does not allow for direct resonance stabilization of the negative charge by a ring nitrogen, making this position significantly less reactive towards nucleophilic substitution. The presence of other electron-withdrawing or -donating groups on the ring can further influence the regioselectivity. For instance, in substituted dichloropyrazines (a related diazine), an electron-withdrawing group directs nucleophilic attack to the para position, while an electron-donating group directs it to the ortho position relative to the substituent. [7]

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

A particularly powerful method for the functionalization of electron-deficient heterocycles like pyridazine is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal substitution of a hydrogen atom with a carbon-centered nucleophile. The VNS reaction utilizes a carbanion that bears a leaving group at the nucleophilic carbon. [8]

Caption: The mechanism of Vicarious Nucleophilic Substitution (VNS).

The VNS reaction offers a direct route to C-C bond formation on the pyridazine ring without the need for a pre-installed leaving group. For 3-substituted pyridazines, VNS with pyridazinium dicyanomethylides has been shown to occur with complete regiospecificity at the C4 position. [9]

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific substrate and nucleophile used. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amination of 3,6-Dichloropyridazine

This protocol describes a general procedure for the mono-amination of 3,6-dichloropyridazine, a common starting material in pyridazine chemistry.

Materials:

  • 3,6-Dichloropyridazine

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.).

  • Addition of Reagents: Add the amine (1.0-1.2 eq.) and a base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.). Add a suitable solvent (e.g., DMF or acetonitrile) to achieve a substrate concentration of 0.1-0.5 M.

    • Causality Note: A base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. The choice between an inorganic base like K₂CO₃ and an organic base like TEA can depend on the solubility and reactivity of the starting materials.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Note: Heating is often necessary to overcome the activation energy of the SNAr reaction, especially with less reactive amines or when chlorine is the leaving group.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, filter it off. Dilute the filtrate with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired mono-aminated pyridazine.

Protocol 2: Alkoxylation of a Halopyridazine

This protocol details the synthesis of alkoxypyridazines via the reaction of a halopyridazine with an alkoxide. [10] Materials:

  • Halopyridazine (e.g., 3-chloro-6-phenylpyridazine)

  • Sodium or Potassium alkoxide (e.g., Sodium methoxide, Potassium tert-butoxide)

  • Anhydrous alcohol corresponding to the alkoxide (e.g., Methanol) or an aprotic polar solvent like DMF or DMSO.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the halopyridazine (1.0 eq.) in the anhydrous solvent.

  • Addition of Alkoxide: Add the sodium or potassium alkoxide (1.1-1.5 eq.) portion-wise at room temperature or 0 °C.

    • Causality Note: Alkoxides are strong nucleophiles and bases. An inert atmosphere is crucial to prevent reaction with atmospheric moisture. The use of an excess of the alkoxide ensures complete consumption of the starting material.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Vicarious Nucleophilic Substitution of Hydrogen on Pyridazine

This protocol provides a general method for the C-H functionalization of pyridazine using a carbanion bearing a leaving group, based on the principles of VNS. [11][12] Materials:

  • Pyridazine

  • Carbanion precursor (e.g., Chloromethyl phenyl sulfone)

  • Strong base (e.g., Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF, or DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carbanion Generation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of the carbanion precursor (1.1 eq.) in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C). Add the strong base (2.2 eq.) portion-wise, maintaining the low temperature. Stir for 30-60 minutes to ensure complete carbanion formation.

    • Causality Note: A strong base is required to deprotonate the weakly acidic C-H bond of the carbanion precursor. More than two equivalents of base are needed as the base is also consumed in the subsequent elimination step. Low temperatures are often necessary to prevent side reactions of the highly reactive carbanion.

  • Addition of Pyridazine: Add a solution of pyridazine (1.0 eq.) in the same anhydrous solvent dropwise to the carbanion solution at low temperature.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Regioselectivity in Action

The regioselectivity of nucleophilic substitution on diazine rings is highly dependent on the electronic nature of the substituents already present on the ring. The following table summarizes observed regioselectivities in reactions on dichloropyrazines, which serve as a useful predictive model for pyridazine systems. [7]

2-Substituent (on 3,5-Dichloropyrazine) Electronic Effect Major Site of Nucleophilic Attack
-CN Electron-withdrawing 5-position
-CO₂Me Electron-withdrawing 5-position
-Me Electron-donating 3-position

| -OMe | Electron-donating | 3-position |

Applications in Drug Discovery and Development

The functionalization of the pyridazine ring via nucleophilic substitution has been instrumental in the development of numerous biologically active compounds. [3]The ability to strategically introduce various substituents allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets, improve its pharmacokinetic profile, and reduce off-target effects.

Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects. [11]Notable examples of pyridazine-containing drugs include the recently FDA-approved gonadotropin-releasing hormone receptor antagonist Relugolix and the allosteric tyrosine kinase 2 inhibitor Deucravacitinib . [2]These successes underscore the value of the pyridazine scaffold and the importance of mastering its synthetic manipulation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield - Insufficiently activated pyridazine ring.- Poor leaving group.- Weak nucleophile.- Inappropriate reaction temperature.- Consider using a more electron-deficient pyridazine substrate.- If possible, switch to a better leaving group (F > Cl > Br > I).<[1]br>- Use a stronger nucleophile (e.g., alkoxide instead of alcohol).- Increase the reaction temperature or use microwave heating.
Incorrect Regioisomer - Electronic effects of existing substituents.- Steric hindrance.- Solvent effects.- Analyze the electronic properties of your substrate to predict the most likely site of attack.<[7]br>- Consider if steric bulk on the nucleophile or substrate is disfavoring attack at the electronically preferred position.- Vary the solvent; polar aprotic solvents (DMSO, DMF) can enhance reactivity, while solvent polarity can also influence regioselectivity. [13]
Multiple Products - Di-substitution on a di-halopyridazine.- Side reactions due to a strongly basic nucleophile.- Use a limiting amount of the nucleophile (1.0 eq.) to favor mono-substitution.- Lower the reaction temperature.- Choose a less basic nucleophile if possible, or use a non-nucleophilic base.

References

  • Ostrowska, K., & Mąkosza, M. (1989). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. Journal of the Chemical Society, Chemical Communications, (12), 849-850. [Link]

  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry, 74(13), 4887–4892. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 749-819. [Link]

  • Eriksson, J., et al. (2011). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 76(15), 6147-6154. [Link]

  • Mąkosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen. Synthesis, 1991(2), 103-111. [Link]

  • Garlitz, J. A., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2282–2285. [Link]

  • Kauffman, J. M., & Litak, P. T. (2003). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Coad, P., Coad, R. A., Dubinsky, B., Buckley, J. P., & Kinnard, W. (1965). Synthesis and pharmacological study of pyridazines. I. Alkoxypyridazines. Journal of Medicinal Chemistry, 8(1), 129-131. [Link]

  • Gaber, H. M., & El-Gazzar, A. B. A. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873-1883. [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • De Kimpe, N., & De Smaele, D. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

  • RCS Research Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Mąkosza, M. (1993). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA, 47, 4-8. [Link]

  • Ryng, S., & Mąkosza, M. (2002). Tandem vicarious nucleophilic substitution of hydrogen/intramolecular Diels-Alder reaction of 1,2,4-triazines into functionalized cycloalkenopyridines. Chemical & Pharmaceutical Bulletin, 50(4), 463-466. [Link]

  • Ohta, S., et al. (2016). Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis. The Journal of Organic Chemistry, 81(17), 7586–7594. [Link]

  • Connected Papers. (n.d.). Vicarious nucleophilic substitution of hydrogen in pyridazines. [Link]

  • Tratnyek, P. G., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1946-1953. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for Electron-Deficient Secondary Heteroaromatic Amines

Target Molecule: Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7)[1] Application: Pharmaceutical synthesis, drug discovery, and complex library generation. Chemical Context & Mechanistic Challenges The sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7)[1] Application: Pharmaceutical synthesis, drug discovery, and complex library generation.

Chemical Context & Mechanistic Challenges

The synthesis of amide bonds using secondary heteroaromatic amines is a notoriously difficult transformation in organic chemistry[2]. Ethyl 6-(methylamino)pyridazine-3-carboxylate presents a "perfect storm" of deactivated nucleophilicity due to three compounding structural factors:

  • Strong Electron Withdrawal (-I, -M effects): The pyridazine core contains two adjacent electronegative nitrogen atoms that severely deplete electron density from the ring.

  • Ester Deactivation: The ethyl ester at the C3 position acts as an additional electron-withdrawing group (EWG), further delocalizing the lone pair of the exocyclic amine.

  • Steric Hindrance: The methyl group on the C6 amine makes it a secondary amine, introducing steric bulk that physically impedes the nucleophilic attack on bulky activated esters.

Because of these factors, standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) typically fail, yielding <10% conversion. To achieve high yields, chemists must shift from standard nucleophilic acyl substitutions to highly electrophilic activation (acyl chlorides)[3] or anionic coupling strategies.

Reagent Selection & Causality (E-E-A-T)

The Pitfall of Uronium Salts (HATU)

While HATU is the gold standard for difficult couplings, its use with highly deactivated secondary amines is fraught with complications. Because the amine is a poor nucleophile, the active ester formed by HATU has a prolonged half-life. This allows a competitive side reaction to dominate: the direct attack of the amine on the uronium species of HATU, leading to the irreversible formation of a tetramethylguanidine (TMG) byproduct[4]. If HATU is used, elevated temperatures (60 °C) and a strong organic base are mandatory to push the desired kinetic pathway.

Base Selection

The choice of base dictates the reaction's success. Mild bases like N-methylmorpholine (NMM, pKa ~7.4) are insufficient to fully deprotonate the carboxylic acid or stabilize the transition state of this specific coupling. DIPEA (pKa ~10.1) is the minimum required basicity for HATU-mediated reactions[5]. However, for the most recalcitrant cases, completely deprotonating the secondary amine using LiHMDS (pKa ~26) to form a highly nucleophilic lithium amide anion is the most scientifically sound approach.

Quantitative Data: Strategy Comparison

The following table summarizes the expected performance of various coupling strategies when reacting Ethyl 6-(methylamino)pyridazine-3-carboxylate with a standard aliphatic carboxylic acid.

Coupling StrategyReagentsBase / AdditiveTemp (°C)Expected ConversionKey Mechanistic Limitation
Standard Carbodiimide EDC·HCl, HOBtDIPEA25< 10%Insufficient electrophilic activation; amine is too deactivated.
Uronium Activation HATUDIPEA6030 - 50%Competitive guanylation of the amine[4]; steric clashes.
Mild Acyl Chloride (COCl)₂, DMF (cat)Pyridine25 - 6050 - 70%Pyridinium intermediate may lack sufficient electrophilicity.
Anionic Coupling (COCl)₂ then LiHMDSLiHMDS-78 to 25> 85% Requires strictly anhydrous conditions; sensitive to acidic protons.

Experimental Protocols

Protocol A: High-Temperature HATU-Mediated Coupling

Use this protocol for moderately hindered carboxylic acids where anhydrous anionic conditions cannot be tolerated.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation is crucial. Allowing the acid to fully convert to the HOAt-active ester prevents the unreacted HATU from guanylating the aminopyridazine[4].

    • Self-Validation Step: Quench a 5 µL aliquot in water/acetonitrile and analyze via LCMS. Do not proceed until the mass of the active ester is confirmed.

  • Coupling: Add Ethyl 6-(methylamino)pyridazine-3-carboxylate (1.0 eq) to the mixture.

  • Heating: Elevate the temperature to 60 °C and stir for 16 hours.

    • Causality: Thermal energy is required to overcome the steric barrier of the secondary methylamino group.

  • Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol B: Anionic Amide Coupling via Acyl Chloride and LiHMDS

The definitive method for recalcitrant heteroaromatic amines.

  • Acyl Chloride Generation: Dissolve the carboxylic acid (1.5 eq) in anhydrous DCM (0.3 M). Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C under argon. Add oxalyl chloride (2.0 eq) dropwise. Stir for 2 hours at room temperature.

    • Causality: DMF and oxalyl chloride generate the Vilsmeier-Haack reagent in situ, which rapidly converts the acid to the highly electrophilic acyl chloride[3].

    • Self-Validation Step: Take a 10 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze by TLC or LCMS. A complete shift to the methyl ester confirms 100% conversion to the acyl chloride.

  • Solvent Swap: Concentrate the reaction mixture in vacuo to complete dryness to remove all excess oxalyl chloride and HCl gas. Redissolve the crude acyl chloride in anhydrous THF.

    • Causality: Any residual oxalyl chloride will violently react with LiHMDS or cross-link the amine in the next step.

  • Amine Deprotonation: In a separate flame-dried flask, dissolve Ethyl 6-(methylamino)pyridazine-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes.

    • Causality: LiHMDS completely deprotonates the secondary amine, shifting it from a deactivated neutral species to a highly nucleophilic lithium amide anion.

  • Anionic Coupling: Dropwise add the THF solution of the acyl chloride to the -78 °C amine solution. Stir for 1 hour at -78 °C, then allow it to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify.

Process Workflows & Mechanistic Visualizations

DecisionTree A Evaluate Carboxylic Acid & Aminopyridazine B Method A: HATU / DIPEA (60 °C in DMF) A->B C Yield Acceptable? (> 50%) B->C D Proceed to Aqueous Workup & Purification C->D Yes F Confirm Acyl Chloride Formation (MeOH Quench) C->F No (Low Nucleophilicity) E Method B: Acyl Chloride + LiHMDS (-78 °C) E->D F->E

Decision matrix for selecting the optimal amide coupling strategy for deactivated secondary amines.

Mechanism Amine Aminopyridazine (Poor Nucleophile) Anion Lithium Amide Anion (Strong Nucleophile) Amine->Anion Deprotonation Base LiHMDS (-78 °C) Base->Anion Prod Target Amide Product Anion->Prod Nucleophilic Attack Acid Carboxylic Acid Acyl Acyl Chloride (Strong Electrophile) Acid->Acyl Chlorination Act Oxalyl Chloride + cat. DMF Act->Acyl Acyl->Prod

Mechanistic pathway of LiHMDS-mediated anionic coupling via an acyl chloride intermediate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

  • Noda, H., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.[Link]

  • Organic Chemistry Portal. Amide synthesis by acylation.[Link]

  • Li, Y., et al. (2018). Synthesis of Secondary Amides from Thiocarbamates. Organic Letters.[Link]

Sources

Method

Synthesis of Novel Anticancer Agents Using Pyridazine Scaffolds: Application Notes and Protocols

Introduction: The Pyridazine Nucleus as a Privileged Scaffold in Oncology The search for novel anticancer agents with high efficacy, selectivity, and low toxicity is a perpetual challenge in medicinal chemistry.[1][2] Wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Nucleus as a Privileged Scaffold in Oncology

The search for novel anticancer agents with high efficacy, selectivity, and low toxicity is a perpetual challenge in medicinal chemistry.[1][2] Within the vast landscape of heterocyclic chemistry, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold."[3][4] Its advantageous physicochemical properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, allow for diverse interactions with various biological targets implicated in cancer progression.[5][6]

Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, and a significant number of these compounds exhibit potent antitumor effects.[7][8] Their mechanisms of action are varied and include the inhibition of crucial signaling pathways, such as those mediated by protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), c-Jun N-terminal kinase (JNK), and Cyclin-Dependent Kinases (CDKs).[4][6][9] Some derivatives have also been shown to induce cell cycle arrest and apoptosis.[5][7] The structural versatility of the pyridazine ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of lead compounds to optimize potency and reduce off-target effects.[10] Several pyridazine-based drugs are currently in clinical trials, underscoring the therapeutic potential of this heterocyclic system.[1][2]

This guide provides detailed protocols for the synthesis of representative pyridazine-based anticancer agents and their subsequent biological evaluation. The methodologies are presented to be self-validating, with explanations for key experimental choices, to empower researchers in drug discovery and development.

PART I: Synthesis of Pyridazine-Based Anticancer Agents

The synthetic strategy for pyridazine derivatives often involves the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing pyridazine core. Here, we detail two representative protocols.

Protocol 1: Synthesis of a 3,6-Disubstituted Pyridazine Derivative via Phenyl-3(2H)-pyridazinone

This protocol outlines a multi-step synthesis starting from the formation of a pyridazinone intermediate, followed by chlorination and subsequent reaction with a hydrazine to generate a versatile scaffold for further modification. This approach is valuable as the resulting 3-hydrazinyl-6-phenylpyridazine can be readily converted into a wide array of derivatives, such as semicarbazides and thiosemicarbazides, for structure-activity relationship (SAR) studies.[7][11]

cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazine Substitution cluster_3 Step 4: Derivatization (Example) A Glyoxylic Acid + Acetophenone B 6-Phenyl-3(2H)-pyridazinone A->B Hydrazine Hydrate Acetic Acid, Reflux C 3-Chloro-6-phenylpyridazine B->C POCl3 Reflux D 3-Hydrazinyl-6-phenylpyridazine C->D Hydrazine Hydrate Ethanol, Reflux E Target 3,6-Disubstituted Pyridazine D->E Isocyanate/Isothiocyanate Dioxane, Reflux

Caption: Workflow for synthesizing 3,6-disubstituted pyridazines.

Step 1: Synthesis of 6-Phenyl-3(2H)-pyridazinone [11]

  • To a solution of glyoxylic acid (10 mmol) in glacial acetic acid (20 mL), add acetophenone (10 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add hydrazine hydrate (12 mmol).

  • Reflux for an additional 6 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 6-phenyl-3(2H)-pyridazinone.

    • Rationale: This condensation reaction builds the core pyridazinone ring. Acetic acid serves as both a solvent and a catalyst. The initial reaction forms a dicarbonyl intermediate which then cyclizes with hydrazine.

Step 2: Synthesis of 3-Chloro-6-phenylpyridazine [11]

  • A mixture of 6-phenyl-3(2H)-pyridazinone (10 mmol) and phosphorus oxychloride (POCl₃, 15 mL) is refluxed for 3 hours.

  • After cooling, the reaction mixture is poured carefully onto crushed ice with stirring.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

    • Rationale: POCl₃ is a standard reagent for converting the hydroxyl group of the pyridazinone tautomer into a chlorine atom, a good leaving group for subsequent nucleophilic substitution reactions.

Step 3: Synthesis of 3-Hydrazinyl-6-phenylpyridazine [11]

  • Dissolve 3-chloro-6-phenylpyridazine (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (20 mmol).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with water and collect the solid product by filtration.

  • Wash with cold water and dry to obtain the desired product.

    • Rationale: The highly nucleophilic hydrazine displaces the chloride ion to form the key hydrazinyl intermediate, which is primed for further derivatization.

Protocol 2: Synthesis of a Pyridazinone-Based Diarylurea Derivative

This protocol describes the synthesis of a diarylurea compound featuring a pyridazinone scaffold, designed as a potential VEGFR-2 inhibitor by mimicking the structure of sorafenib.[5] Bioisosteric replacement of a pyridine ring with a pyridazinone ring can alter the compound's electronic properties and hydrogen bonding capacity, potentially improving its biological activity and pharmacokinetic profile.[6]

Step 1: Synthesis of 6-(4-Aminophenyl)-2,4-dihydropyridazin-3-one [5]

  • A mixture of 3-(4-nitrobenzoyl)propanoic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 10 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield 6-(4-nitrophenyl)-2,4-dihydropyridazin-3-one.

  • The nitro compound (5 mmol) is suspended in ethanol (50 mL), and stannous chloride dihydrate (SnCl₂·2H₂O, 25 mmol) is added, followed by concentrated hydrochloric acid (5 mL).

  • The mixture is refluxed for 4 hours.

  • The reaction mixture is cooled, poured into ice water, and basified with 10% sodium hydroxide solution.

  • The resulting precipitate is filtered, washed with water, and dried.

    • Rationale: The initial cyclization with hydrazine forms the pyridazinone ring. The subsequent step involves the reduction of the nitro group to an amine using SnCl₂/HCl, a classic method for this transformation, providing a key amino-functionalized intermediate.

Step 2: Synthesis of N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) (Substituted)phenyl)urea [5]

  • To a solution of 6-(4-aminophenyl)-2,4-dihydropyridazin-3-one (1 mmol) in dry dioxane (15 mL), add the appropriate substituted phenyl isocyanate (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • The precipitate formed is collected by filtration, washed with cold ethanol, and dried.

  • The product can be recrystallized from a suitable solvent like ethanol or methanol.

    • Rationale: The isocyanate group readily reacts with the primary amine to form the stable urea linkage, which is a common pharmacophore in kinase inhibitors, often involved in hydrogen bonding with the hinge region of the kinase active site.

PART II: Biological Evaluation Protocols

Following successful synthesis and characterization (e.g., via NMR, IR, and Mass Spectrometry), the novel pyridazine derivatives must be evaluated for their anticancer activity.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12]

A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Pyridazine Derivatives (Varying Concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Sources

Application

Application Notes &amp; Protocols: Development of Selective CB2 Agonists from Pyridazine Precursors

Abstract The cannabinoid receptor 2 (CB2) has emerged as a high-interest therapeutic target for a range of pathologies, particularly those with inflammatory and neuropathic pain components. Unlike the CB1 receptor, whose...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cannabinoid receptor 2 (CB2) has emerged as a high-interest therapeutic target for a range of pathologies, particularly those with inflammatory and neuropathic pain components. Unlike the CB1 receptor, whose activation is associated with undesirable psychotropic effects, the CB2 receptor is primarily expressed in immune cells and is upregulated in the central nervous system during inflammation, offering a pathway for targeted therapies.[1][2] This document provides a comprehensive guide for researchers, outlining the rationale, synthesis, and pharmacological evaluation of a promising class of selective CB2 agonists derived from a 3-amino-6-aryl-pyridazine scaffold. We present detailed, field-proven protocols for chemical synthesis, in vitro receptor binding and functional assays, and in vivo models of pain, designed to equip drug development professionals with the necessary tools to identify and characterize novel CB2-targeted therapeutics.

Introduction: The Rationale for Selective CB2 Agonism

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of homeostasis. The CB2 receptor, a G-protein coupled receptor (GPCR), is a key component of this system.[2] Upon activation by an agonist, the CB2 receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade modulates immune cell function, suppressing pro-inflammatory mediator release and cellular activation.[4]

The therapeutic potential of selective CB2 agonists is vast, with preclinical evidence supporting their use in chronic pain, neurodegenerative diseases, and certain cancers.[1][5][6] The development of agonists with high selectivity for CB2 over CB1 is paramount to creating safe and effective medicines that avoid CNS-related side effects.[7] The 3-amino-6-aryl-pyridazine scaffold has been identified as a particularly fruitful starting point, yielding compounds with high potency, excellent selectivity, and demonstrated efficacy in animal models of inflammatory pain.[8][9]

CB2 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by a selective CB2 agonist.

CB2 Signaling Pathway CB2 CB2 Receptor Gi Gi Protein CB2->Gi AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Converts Agonist Pyridazine Agonist Agonist->CB2 Gi->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Modulation of Immune Response (e.g., ↓ Cytokine Release) PKA->Response

Caption: Canonical Gi-coupled signaling cascade of the CB2 receptor.

Chemistry: Synthesis of 3-Amino-6-Aryl-Pyridazine Agonists

The synthetic route to the target compounds is designed for flexibility, allowing for the exploration of diverse aryl substitutions at the 6-position of the pyridazine core, which is crucial for optimizing potency and selectivity. The general scheme begins with commercially available precursors and employs a robust Suzuki cross-coupling reaction.

General Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthetic Protocol Start Precursor: 3-Amino-6-chloropyridazine Step1 Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Reagent1 Arylboronic Acid (R-B(OH)2) Reagent1->Step1 Product Product: 3-Amino-6-aryl-pyridazine Step1->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis

Caption: General workflow for the synthesis of target compounds.

Protocol 2.1: Representative Synthesis of 3-Amino-6-(4-methylphenyl)pyridazine

This protocol provides a representative example based on the Suzuki cross-coupling methodology, which is highly effective for generating a library of 6-aryl-substituted pyridazines.[1]

Materials:

  • 3-Amino-6-chloropyridazine

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of DME and water.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-amino-6-(4-methylphenyl)pyridazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-amino-6-aryl-pyridazine scaffold has revealed key structural features that govern CB2 receptor affinity and selectivity.[8][9] The following table summarizes SAR data for a representative set of analogs, highlighting the importance of substitutions on the 6-aryl ring.

Compound ID6-Aryl Substituent (R)hCB2 Ki (nM)hCB1/hCB2 SelectivityNotes
1 Phenyl50>200Baseline affinity with good selectivity.
2 4-Methylphenyl15>650Small alkyl groups in the para position enhance potency.
3 4-Chlorophenyl8>1250Electron-withdrawing groups in the para position significantly improve potency and selectivity.
4 4-Methoxyphenyl120>80Electron-donating groups can be detrimental to affinity.
5 2-Chlorophenyl250>40Ortho substitution is generally not well-tolerated, likely due to steric hindrance.
35 2,4-Dichlorophenyl2.5>4000The combination of a 2-chloro and 4-chloro substituent leads to a highly potent and selective agonist, identified as a lead compound for in vivo studies.[8]

Data synthesized from Gleave et al., Bioorg Med Chem Lett, 2010.[8][9]

Key Takeaways:

  • Aryl Ring is Essential: The 6-aryl group is a critical pharmacophoric element.

  • Para-Substitution is Favorable: The para-position of the aryl ring is the most amenable to substitution.

  • Electronic Effects Matter: Small, electron-withdrawing substituents (e.g., Cl) at the para-position dramatically increase both potency and selectivity.

  • Steric Hindrance: Bulky groups or substitution at the ortho-position tend to decrease affinity.

In Vitro Pharmacological Evaluation

A robust in vitro characterization is essential to determine a compound's affinity, selectivity, and functional activity at the CB2 receptor.

Protocol 4.1: CB2 Receptor Radioligand Binding Assay

This competitive displacement assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the CB2 receptor.

Objective: To determine the inhibitory constant (Ki) of pyridazine derivatives for the human CB2 receptor.

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: WIN 55,212-2 (unlabeled, at 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • 96-well plates and glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in binding buffer. Add 20 µL of each concentration to the wells of a 96-well plate. Include wells for "total binding" (buffer only) and "non-specific binding" (10 µM WIN 55,212-2).

  • Radioligand Addition: Add 20 µL of [³H]CP-55,940 (at a final concentration near its Kd, typically 0.5-1.5 nM) to all wells.

  • Membrane Addition: Add 160 µL of the cell membrane preparation (typically 5-10 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation :[4][10] Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] = concentration of the radioligand used.

    • Kd = dissociation constant of the radioligand for the receptor.

Protocol 4.2: cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist by quantifying its dose-dependent inhibition of forskolin-stimulated cAMP production.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of pyridazine derivatives as CB2 agonists.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human CB2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Assay Buffer: HBSS or serum-free media.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the CB2-expressing cells into a 384-well plate and culture overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds. Remove the culture medium and add the compounds to the cells. Include a positive control (e.g., CP-55,940) and a vehicle control.

  • Stimulation: Add a pre-determined concentration of forskolin (typically the EC₈₀, around 10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence ratio) using a plate reader.[11][12]

Data Analysis:

  • Normalize the data, setting the forskolin-only wells as 0% inhibition and the maximal response of a full agonist as 100% inhibition.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).[13][14] A lower EC₅₀ value indicates higher potency.

Protocol 4.3: Selectivity and Off-Target Screening

To validate the selectivity of lead compounds, it is crucial to assess their activity at the CB1 receptor and a panel of other relevant GPCRs.

  • CB1 Counter-Screen: Perform the binding (Protocol 4.1) and functional (Protocol 4.2) assays using cells that express the human CB1 receptor. A high ratio of CB1 Ki / CB2 Ki or CB1 EC₅₀ / CB2 EC₅₀ indicates good selectivity.

  • GPCR Panel Screening: Submit lead candidates to a commercial service for screening against a broad panel of GPCRs, ion channels, and kinases. This is critical to identify potential off-target liabilities early in the drug discovery process and to ensure the observed in vivo effects are indeed CB2-mediated.[15]

In Vivo Efficacy Evaluation

After in vitro characterization, promising candidates must be evaluated in relevant animal models of disease. For CB2 agonists, models of inflammatory and neuropathic pain are highly relevant.[7][16]

Protocol 5.1: CFA Model of Inflammatory Pain

Intraplantar injection of Complete Freund's Adjuvant (CFA) induces a robust and localized inflammation, leading to measurable hypersensitivity to thermal and mechanical stimuli.[3][17][18]

Animals: Male Sprague-Dawley rats (180-220g).

Procedure:

  • Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) and mechanical withdrawal threshold (e.g., using von Frey filaments) for both hind paws.

  • Induction: Lightly anesthetize the animals and inject 100 µL of CFA (1 mg/mL) into the plantar surface of the left hind paw.

  • Hypersensitivity Development: Allow 24 hours for inflammation and thermal hyperalgesia to develop.

  • Compound Administration: Administer the test compound (e.g., orally or via intraperitoneal injection) at various doses. Include a vehicle control group.

  • Post-Treatment Measurement: At set time points after dosing (e.g., 1, 2, 4, and 6 hours), re-measure the thermal paw withdrawal latency and mechanical threshold of the inflamed paw.

  • Data Analysis: A significant increase in paw withdrawal latency or threshold in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect. Data are typically analyzed using a two-way ANOVA followed by a post-hoc test.

Protocol 5.2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model mimics human neuropathic pain conditions like causalgia by producing a partial nerve injury.[19][20][21]

Animals: Male Sprague-Dawley rats (180-200g).

Procedure:

  • Baseline Measurement: As in the CFA model, establish baseline mechanical withdrawal thresholds using von Frey filaments.

  • Surgical Procedure: Anesthetize the rat. Make a small incision to expose the lumbar spinal nerves. Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.[19][21] Close the incision. Sham-operated animals undergo the same procedure without nerve ligation.

  • Hypersensitivity Development: Allow 7-14 days for stable mechanical allodynia to develop in the ipsilateral (operated side) hind paw.

  • Compound Administration and Testing: Administer the test compound or vehicle and measure mechanical withdrawal thresholds at various time points post-dosing, as described for the CFA model.

  • Data Analysis: A significant increase in the mechanical withdrawal threshold in the compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Conclusion

The development of selective CB2 agonists represents a promising strategy for treating inflammatory and neuropathic pain without the adverse effects of CB1 activation. The 3-amino-6-aryl-pyridazine scaffold serves as an excellent starting point for medicinal chemistry efforts. By following the integrated chemical synthesis, in vitro pharmacology, and in vivo efficacy protocols detailed in this guide, researchers can effectively identify, characterize, and advance novel pyridazine-based CB2 agonists toward clinical development. A rigorous, multi-faceted evaluation as described herein is critical for building a robust data package and ensuring the selection of candidates with the highest therapeutic potential.

References

  • Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

  • Creative Biolabs. (n.d.). Spinal Nerve Ligation (SNL) Rat Model. Retrieved from [Link]

  • Melior Discovery. (n.d.). Spinal Nerve Ligation (SNL) Model. Retrieved from [Link]

  • Li, et al. (2024). Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision. Journal of Pain Research. [Link]

  • Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) in Rats. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (n.d.). Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain | Request PDF. Retrieved from [Link]

  • Whiteside, G. T., et al. (2007). In vitro and in vivo characterization of A-796260: a selective cannabinoid CB2 receptor agonist exhibiting analgesic activity in rodent pain models. British Journal of Pharmacology, 152(5), 767-777. [Link]

  • SciSpace. (n.d.). Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat. Retrieved from [Link]

  • Slivicki, R. A., et al. (2025). The cannabinoid CB2 agonist LY2828360 suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats. Neuropharmacology, 265, 110257. [Link]

  • ResearchGate. (n.d.). Selective CB2 receptor agonists. Part 3: The optimization of a piperidine-based series that demonstrated efficacy in an in vivo neuropathic pain model | Request PDF. Retrieved from [Link]

  • Anand, P., et al. (2009). Targeting CB2 receptors and the endocannabinoid system for the treatment of pain. Brain Research Reviews, 60(1), 255-266. [Link]

  • Malfitano, A. M., et al. (2023). The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy. International Journal of Molecular Sciences, 24(11), 9325. [Link]

  • Al-Ghananeem, A. M., et al. (2021). Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents. Molecules, 26(8), 2294. [Link]

  • PDS. (n.d.). Inflammatory Pain, Complete Freund's Adjuvant-Induced, Thermal Hyperalgesia. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CFA Inflammatory Pain Model. Retrieved from [Link]

  • Soethoudt, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. bioRxiv. [Link]

  • ResearchGate. (n.d.). What is induction of rheumatoid arthritis in rats protocol ?. Retrieved from [Link]

  • Soethoudt, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv. [Link]

  • Soethoudt, M., et al. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Retrieved from [Link]

  • Cook, A. (2024). Notes on the Emax model. Retrieved from [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Edema and Hypersensitivity in the Rat | Request PDF. Retrieved from [Link]

  • XenoTech. (n.d.). The Impact of Incomplete Dose-Response Curves on EC50 and Emax Determinations in Enzyme Induction Assessment. Retrieved from [Link]

  • Singh, S., et al. (2023). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Journal of Biomolecular Structure and Dynamics. [Link]

  • Xiang, H., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Medicinal Chemistry, 13(12), 1469-1490. [Link]

  • Atwood, B. K., et al. (2012). CB2: Therapeutic target-in-waiting. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 38(1), 16-20. [Link]

  • Soethoudt, M., et al. (2017). Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity. Nature Communications, 8, 13958. [Link]

  • ResearchGate. (n.d.). Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity | Request PDF. Retrieved from [Link]

  • Ruiu, S., et al. (2018). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules, 23(7), 1526. [Link]

  • Chen, Z., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience, 14(21), 3941-3958. [Link]

  • Chen, Z., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience, 14(21), 3941-3958. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Patsnap. (2025). Explain what is EC50?. Retrieved from [Link]

  • Manera, C., et al. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. Molecules, 27(9), 2999. [Link]

  • Soethoudt, M., et al. (2017). Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity. Nature Communications, 8, 13958. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide 1: Overcoming Symmetry in Cross-Coupling Reactions

Welcome to the Technical Support Center for Pyridazine Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when working with the 1,2-diazine co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when working with the 1,2-diazine core. 3,6-disubstituted pyridazines are highly sought after in medicinal chemistry—particularly as anticancer agents targeting cyclin-dependent kinases like CDK2[1]—but their synthesis is notoriously challenging.

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic attack but resistant to standard transition-metal-catalyzed cross-couplings. Furthermore, the perfect symmetry of 3,6-dichloropyridazine complicates regioselective functionalization. This guide is designed to troubleshoot these specific bottlenecks, explaining the chemical causality behind each failure and providing self-validating protocols to ensure your success.

FAQ: Why am I getting an inseparable 1:1:1 mixture of starting material, mono-substituted, and di-substituted products during the Suzuki coupling of 3,6-dichloropyridazine?

The Causality: 3,6-dichloropyridazine is perfectly symmetric. When the first equivalent of arylboronic acid undergoes cross-coupling, the newly added aryl group slightly increases the electron density of the pyridazine ring. However, this electronic enrichment is often insufficient to deactivate the remaining C-Cl bond against the highly active palladium catalyst. Consequently, the second oxidative addition occurs almost as rapidly as the first, leading to statistical mixtures. Direct nucleophilic substitution or cross-coupling on this symmetric core often yields poor regioselectivity[2].

The Solution: You must break the symmetry (desymmetrization) before attempting the cross-coupling. The most reliable method is to convert 3,6-dichloropyridazine into 3-chloro-6-iodopyridazine via a halogen exchange (Finkelstein-type) reaction. Because the C–I bond has a significantly lower bond dissociation energy than the C–Cl bond, palladium will selectively insert into the C–I bond at room temperature, leaving the C–Cl bond completely intact for a subsequent, higher-temperature coupling.

Workflow Start 3,6-Dichloropyridazine (Symmetric Core) Desym Desymmetrization Strategy Start->Desym Iodo 3-Chloro-6-Iodopyridazine (Halogen Exchange) Desym->Iodo Thio 3-Alkylthio-6-Chloropyridazine (SNAr) Desym->Thio Stoich Stoichiometric Control (Excess Core, Low Temp) Desym->Stoich Mono Mono-Coupled Intermediate Iodo->Mono Pd-cat, RT (Fast oxidative addition) Thio->Mono Pd-cat, 60 °C Stoich->Mono Pd-cat, 0-20 °C (Statistical mixture risk) Di 3,6-Disubstituted Pyridazine Mono->Di Second Cross-Coupling (Requires >80 °C)

Workflow for overcoming symmetry in the sequential cross-coupling of 3,6-dichloropyridazine.

Quantitative Comparison of Desymmetrization Strategies
Strategy / SubstrateCatalyst SystemTemp (°C)Yield of Mono (%)Yield of Di (%)
3,6-Dichloropyridazine (1.0 eq)Pd(PPh3)4, Na2CO3804535
3,6-Dichloropyridazine (3.0 eq)Pd(dppf)Cl2, K3PO4607212
3-Chloro-6-Iodopyridazine (1.0 eq)Pd(PPh3)4, Na2CO32589 <2
3-Alkylthio-6-ChloropyridazinePd(OAc)2, SPhos6081<5
Protocol 1: Regioselective Mono-Suzuki Coupling via 3-Chloro-6-Iodopyridazine

This protocol is self-validating: the reaction proceeds at room temperature. If heating is required to initiate the reaction, your catalyst is likely degraded, as the C-I oxidative addition should be spontaneous.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-chloro-6-iodopyridazine (1.0 mmol) and the desired arylboronic acid (1.05 mmol) in degassed 1,4-dioxane (8 mL).

  • Base Addition: Add an aqueous solution of Na2CO3 (2.0 M, 2 mL, thoroughly sparged with argon).

  • Catalyst Introduction: Add Pd(PPh3)4 (0.05 mmol, 5 mol%). The solution will typically turn pale yellow.

  • Reaction: Stir vigorously at 25 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a single distinct UV-active spot.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Validation Check: Analyze the crude mixture by LC-MS. You should observe the [M+H]+ corresponding to the mono-aryl-chloro-pyridazine. The absence of the di-aryl mass confirms perfect regioselectivity.

Troubleshooting Guide 2: De Novo Synthesis and Aromatization Failures

FAQ: When I synthesize pyridazines de novo by condensing 1,4-diketones with hydrazine, my yields are terrible. The dihydropyridazine intermediate degrades when I try to aromatize it. How can I fix this?

The Causality: The classic Paal-Knorr-type condensation of 1,4-diketones with hydrazine yields a 4,5-dihydropyridazine. To achieve the fully aromatic 3,6-disubstituted pyridazine, this intermediate must be oxidized. Common oxidants (DDQ, MnO2, or air/Pt) require harsh conditions that often lead to the decomposition of the electron-rich dihydropyridazine or unwanted side reactions with sensitive functional groups.

The Solution: Abandon the 1,4-diketone precursor. Instead, utilize the modern one-pot synthesis starting from β-nitro-β,γ-unsaturated ketones [3]. In this methodology, the nitro group serves as a traceless, built-in leaving group. Upon cyclization with hydrazine to form the tetrahydropyridazine, simple microwave heating induces the elimination of nitrous acid (HNO2), driving spontaneous aromatization without the need for any external chemical oxidants[4].

Mechanism A β-Nitro-β,γ-Unsaturated Ketone B Hydrazine Addition (0 °C, EtOAc) A->B C Tetrahydropyridazine Intermediate B->C Cyclization D Aromatization (120 °C, MW, CHCl3) C->D E 3,6-Disubstituted Pyridazine + HNO2 D->E -HNO2 Elimination

Mechanistic pathway for the one-pot synthesis of pyridazines via nitrous acid elimination.

Quantitative Comparison of De Novo Aromatization Methods
PrecursorReagentsAromatization StepOverall Yield
1,4-DiketoneN2H4, EtOH, RefluxDDQ (1.2 eq), Toluene, 110 °C40–50%
1,4-DiketoneN2H4, EtOH, RefluxMnO2 (10 eq), CH2Cl2, RT35–45%
β-Nitro-β,γ-unsaturated ketoneN2H4, EtOAc, 0 °CSpontaneous (-HNO2), MW 120 °C75–85%
Protocol 2: One-Pot Synthesis from β-Nitro-β,γ-Unsaturated Ketones

This protocol utilizes microwave irradiation to ensure rapid and clean elimination of nitrous acid, minimizing thermal degradation pathways[4].

  • Cyclization Step: In a 20 mL microwave-safe vial, prepare a 0.05 M solution of the β-nitro-β,γ-unsaturated ketone (0.5 mmol) in ethyl acetate (EtOAc, 10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add hydrazine monohydrate (0.6 mmol, 1.2 eq) dropwise. Stir the resulting mixture at 0 °C for 120 minutes.

  • Solvent Exchange: Evaporate the EtOAc under vacuum. Validation Check: At this stage, a crude NMR or LC-MS will show the tetrahydropyridazine intermediate. Do not attempt to purify it, as it is unstable on silica.

  • Aromatization Step: Re-dissolve the resulting residue in chloroform (CHCl3, 10 mL). Cap the vial securely.

  • Irradiate the mixture at 120 °C for 90 minutes using a microwave synthesizer.

  • Purification: Evaporate the solvent and purify the crude 3,6-disubstituted pyridazine via flash column chromatography (Hexanes:EtOAc gradient)[4].

Troubleshooting Guide 3: Handling Low Yields in Push-Pull Systems

FAQ: I am synthesizing push-pull thienylpyridazines for optical materials/biological testing, but my Suzuki couplings on 3-bromo-6-(thiophen-2-yl)pyridazine are stalling at 15-25% yield. What is going wrong?

The Causality: Push-pull systems featuring an electron-rich thiophene and an electron-deficient diazine core are highly polarized[5]. The thiophene ring donates electron density into the pyridazine core, severely deactivating the remaining C-Br bond toward oxidative addition by palladium. Standard conditions (Pd(PPh3)4, Na2CO3, 80 °C) are simply not energetic enough to overcome this electronic deactivation, leading to stalled reactions and catalyst degradation[5].

The Solution: You must switch to a highly active, electron-rich phosphine ligand capable of forcing oxidative addition into deactivated aryl halides.

  • Change the catalyst: Switch from Pd(PPh3)4 to a Buchwald precatalyst system like XPhos-Pd-G2 or SPhos-Pd-G2.

  • Change the base/solvent: Use a stronger base (e.g., K3PO4 or Cs2CO3) in a higher-boiling solvent mixture like Toluene/H2O or 1,4-Dioxane/H2O, and push the temperature to 100–110 °C.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: Molecules (MDPI), 2018, 23(11), 3007. URL:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC), 2020. URL:[Link]

  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones Source: ACS Combinatorial Science, 2005. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylation of Aminopyridazines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of nitrogen-rich heterocycles. Aminopyridazines present a classic regioselectivity dilemma in heterocyclic chemistry. This guide is designed to dissect the causality behind these side reactions and provide self-validating, field-proven protocols to ensure your syntheses succeed.

Mechanistic Overview: The Regioselectivity Challenge

Aminopyridazines possess multiple competitive nucleophilic sites: the endocyclic nitrogens (N1, N2) and the exocyclic amino group. Due to the resonance delocalization of the exocyclic nitrogen's lone pair into the electron-deficient diazine ring, the exocyclic amine is significantly less nucleophilic than the endocyclic sp2 nitrogens[1]. Consequently, direct alkylation with electrophiles operates under kinetic control and predominantly yields undesired endocyclic N-methyl pyridazinium quaternary salts[2].

To achieve exocyclic methylation, chemists must abandon direct SN​2 alkylation and utilize methods that exploit the primary amine's unique ability to form transient iminium ions (reductive amination) or bypass the amine starting material entirely (cross-coupling).

Frequently Asked Questions (FAQs)

Q1: I treated 3-aminopyridazine with methyl iodide (MeI) and K2​CO3​ , but LC-MS shows a highly polar product that isn't my desired exocyclic N-methyl amine. What happened? A: You have synthesized a quaternary pyridazinium salt. The endocyclic nitrogens (N1 and N2) are the most nucleophilic sites on the ring[2]. Because direct alkylation methods (using MeI or dimethyl sulfate) are governed by the inherent electron density of the ground state, they will preferentially attack the ring nitrogens. You must switch to a pathway that selectively activates the exocyclic amine.

Q2: I switched to reductive amination (Formaldehyde + NaBH3​CN ), but I am seeing significant N,N-dimethylation (over-methylation). How do I stop at mono-methylation? A: Over-methylation occurs because the resulting secondary amine (your mono-methylated product) is often more nucleophilic than the starting primary amine. When it reacts with residual formaldehyde, it rapidly forms a new iminium species that is reduced to the tertiary amine[3]. Causality-Driven Solutions:

  • Stoichiometric Control: Use exactly 0.95 equivalents of formaldehyde. Leaving a fraction of the starting material unreacted is statistically safer than pushing for 100% conversion and risking double-alkylation.

  • Reductant Choice: Switch from NaBH3​CN to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is milder and requires slightly acidic conditions to reduce the iminium ion, which helps control the reaction rate and minimizes over-reduction.

Q3: Are there alternative routes if reductive amination fails or gives complex mixtures? A: Yes. The most robust alternative is the Buchwald-Hartwig Cross-Coupling . Instead of methylating an aminopyridazine, you start with a halopyridazine (e.g., 3-chloropyridazine) and couple it directly with methylamine[4]. This completely bypasses the regioselectivity issue because the palladium catalyst specifically inserts into the C-Halogen bond, forcing the C-N bond formation exactly where you want it.

Troubleshooting Workflows & Reaction Pathways

ReactionPathways Substrate Aminopyridazine Direct Direct Alkylation (MeI, Base) Substrate->Direct Pathway A Reductive Reductive Amination (CH2O, NaBH(OAc)3) Substrate->Reductive Pathway B EndoProduct Endocyclic N-Methylation (Quaternary Salt) Direct->EndoProduct Major Pathway ExoProduct Exocyclic N-Methylation (Desired Product) Reductive->ExoProduct Controlled OverProduct Exocyclic N,N-Dimethylation (Over-methylation) Reductive->OverProduct Excess CH2O CrossCoupling Cross-Coupling (Halopyridazine + MeNH2) CrossCoupling->ExoProduct Highly Selective Halide Halopyridazine Halide->CrossCoupling Pathway C

Fig 1. Chemoselectivity pathways in the N-methylation of aminopyridazines.

Troubleshooting Start Issue: Poor Yield of Exocyclic N-Methyl Product Check1 Identify Major Byproduct via LC-MS/NMR Start->Check1 Quat Quaternary Salt (Ring Methylation) Check1->Quat Dimethyl N,N-Dimethylation (Over-alkylation) Check1->Dimethyl NoRxn Unreacted Starting Material Check1->NoRxn Sol1 Switch to Reductive Amination or Buchwald-Hartwig Quat->Sol1 Sol2 Control CH2O Equivalents Use Stepwise Reduction Dimethyl->Sol2 Sol3 Check Reductant Activity Lower pH with AcOH NoRxn->Sol3

Fig 2. Troubleshooting workflow for diagnosing and resolving N-methylation side reactions.

Validated Experimental Protocols

Protocol A: Selective Exocyclic Mono-Methylation via Reductive Amination

Self-Validating Principle: By using a sub-stoichiometric formaldehyde solution and a mild hydride source in a non-nucleophilic solvent, the transient iminium ion is reduced faster than the resulting secondary amine can react with residual formaldehyde[3].

  • Preparation: Dissolve 3-aminopyridazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Activation: Add glacial acetic acid (1.0 eq) to slightly lower the pH. Causality: This facilitates the protonation of the intermediate hemiaminal, driving the elimination of water to form the highly electrophilic iminium ion.

  • Imine Formation: Cool the mixture to 0 °C. Add aqueous formaldehyde (37% w/w, 0.95 eq) dropwise. Stir for 30 minutes. Causality: Sub-stoichiometric formaldehyde ensures the primary amine is in slight excess, statistically starving the reaction of the electrophile required for double-alkylation.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq). Causality: The triacetoxyborohydride is sterically hindered and electron-deficient compared to NaBH4​ ; it will not rapidly reduce the free aldehyde, reserving its hydride strictly for the activated iminium species.

  • Quench & Isolate: Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: De Novo Synthesis via Buchwald-Hartwig Amination

Self-Validating Principle: Palladium-catalyzed amination strictly dictates the site of functionalization based on the halogen's position, completely eliminating the possibility of endocyclic quaternary salt formation[4].

  • Setup: In an oven-dried Schlenk flask, combine 3-chloropyridazine (1.0 eq, 5 mmol), Pd2​(dba)3​ (0.02 eq), and BrettPhos ligand (0.04 eq).

  • Amine Addition: Add a solution of methylamine in THF (2.0 M, 1.5 eq) and sodium tert-butoxide (1.5 eq). Causality: BrettPhos is specifically designed to prevent the formation of unreactive palladium bis-amine complexes, which is a common failure point when using primary alkylamines like methylamine.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles, backfill with N2​ , and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the precipitated palladium salts, concentrate the filtrate under reduced pressure, and purify via reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different methodologies to the N-methylation of aminopyridazines.

MethodologyTarget BondTypical YieldRegioselectivity (Exo:Endo)Primary Side ReactionScalability
Direct Alkylation (MeI) N-CH 3​ < 15%1:99Quaternary salt formationPoor
Reductive Amination N-CH 3​ 60-80%> 95:5N,N-dimethylationExcellent
Buchwald-Hartwig C-N75-90%100:0DehalogenationGood (Costly Pd)

References

  • Methylation of aminopyridazines Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link][2]

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control Source: ACS Publications URL:[Link][3]

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Preferential protonation and methylation at the nitrogen atoms of N,N-dimethylamino derivatives of pyridine Source: Academia.edu URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Pyridazinone Compounds

Welcome to the technical support center for the purification of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions encountered during the critical step of recrystallization, providing in-depth, experience-driven advice to help you achieve the desired purity and yield for your target compounds.

Troubleshooting Guide: Common Issues in Pyridazinone Recrystallization

This section is dedicated to resolving specific experimental hurdles. Each question represents a common problem that can arise during the purification process, followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.

Q1: My pyridazinone compound has "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a phenomenon where the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when the supersaturated solution is at a temperature higher than the melting point of your compound, or when the rate of desolvation is slower than the rate of nucleation.[2][3] Pyridazinone compounds, particularly those with flexible side chains or a high degree of impurity, can be prone to this issue.[4][5]

Causality Explained: The formation of an oil indicates that the molecules are aggregating but do not have the correct orientation or sufficient energy loss to arrange themselves into an ordered crystal structure. Impurities can disrupt this process by interfering with the crystal lattice formation.[4]

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small, measured amount of the hot primary solvent (the one in which the compound is more soluble). This will lower the saturation point, requiring a lower temperature for crystallization to begin, which may be below the compound's melting point.[3]

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help. Rapid cooling is a common cause of oiling out.[6][7]

  • Introduce a Seed Crystal: If you have a small amount of the pure solid pyridazinone, add a tiny crystal to the cooled, supersaturated solution. This provides a template for proper crystal growth.[8]

  • Solvent System Modification: If the problem persists, consider changing your solvent system. A solvent with a lower boiling point might be advantageous. Alternatively, if using a mixed solvent system, altering the ratio of the "good" solvent to the "anti-solvent" can be effective.[8]

Q2: The yield of my recrystallized pyridazinone is very low. What are the likely causes and how can I improve it?

A2: A low recovery of your purified pyridazinone can be frustrating and is often attributable to several factors during the experimental setup.

Causality Explained: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[3] Other causes include premature crystallization during a hot filtration step or incomplete precipitation.

Strategies for Yield Improvement:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude pyridazinone. It is critical to achieve a saturated solution at the solvent's boiling point.[9]

  • Thorough Cooling: Ensure the flask is cooled sufficiently, typically to room temperature first, followed by an ice bath for at least 30 minutes to maximize precipitation.[8]

  • Check the Mother Liquor: After filtration, evaporate a small amount of the filtrate. If a significant amount of solid residue forms, it indicates that a substantial quantity of your product remains in solution. In this case, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.[3]

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[9]

  • Select an Optimal Solvent: The ideal solvent will have a steep solubility curve for your pyridazinone derivative – high solubility at high temperatures and low solubility at low temperatures.[10]

Q3: My pyridazinone compound will not crystallize from solution, even after cooling in an ice bath. What steps can I take to induce crystallization?

A3: The failure of a compound to crystallize from a supersaturated solution is a common issue that can often be resolved with a few simple techniques.

Causality Explained: Crystallization requires both nucleation (the initial formation of small crystal aggregates) and crystal growth. If the energy barrier for nucleation is too high, or if the solution is not sufficiently supersaturated, crystallization will not occur.

Inducement Techniques:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[7]

  • Seeding: As mentioned previously, adding a seed crystal of the pure compound is a highly effective method to initiate crystallization.[8]

  • Concentrate the Solution: If the solution is not saturated enough, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[7]

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then gently warm until it is clear again before cooling.[11]

Q4: There are colored impurities in my crude pyridazinone that persist after recrystallization. How can I remove them?

A4: Colored impurities are often large, polar molecules that can become trapped in the crystal lattice.

Causality Explained: These impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.

Decolorization Protocol:

  • Use Activated Charcoal: After dissolving your crude pyridazinone in the minimum amount of hot solvent, add a very small amount of activated charcoal to the hot solution.

  • Brief Heating: Swirl and heat the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. Be sure to use a fluted filter paper and a pre-heated funnel to prevent premature crystallization.[12]

  • Crystallize as Usual: Allow the decolorized filtrate to cool slowly to form pure, colorless crystals.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the theory and practice of pyridazinone recrystallization.

Q1: How do I select the best solvent for recrystallizing my specific pyridazinone derivative?

A1: The ideal recrystallization solvent should dissolve the pyridazinone compound well at high temperatures but poorly at low temperatures.[13] The impurities, on the other hand, should either be very soluble at all temperatures or completely insoluble.

A systematic approach to solvent selection involves:

  • Literature Search: Check for published procedures for similar pyridazinone compounds.

  • Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and at their boiling points.[14]

Solvent SystemSuitability for Pyridazinones
Ethanol/Methanol Often a good first choice for many pyridazinone derivatives.[15]
Ethyl Acetate Can be effective for less polar pyridazinones.[16]
Toluene Useful for non-polar derivatives.
Ethanol/Water A common mixed-solvent system where water acts as the anti-solvent.
Dichloromethane/Ethanol A potential mixed-solvent system for certain derivatives.[14]
Dimethyl Sulfoxide (DMSO) While pyridazinones can be highly soluble in DMSO, it is generally not a good recrystallization solvent due to its high boiling point and difficulty to remove.[16][17]

Q2: What is the difference between single-solvent and two-solvent recrystallization, and when should I use each?

A2:

  • Single-Solvent Recrystallization: This is the preferred method when you can find a single solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[7] The process involves dissolving the compound in a minimum of the hot solvent and allowing it to cool.

  • Two-Solvent (Mixed-Solvent) Recrystallization: This technique is used when no single solvent is ideal. You dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at a high temperature. Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then cooled slowly.[18]

Q3: How does the rate of cooling affect the purity and size of my crystals?

A3: The rate of cooling has a significant impact on the outcome of your recrystallization.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals. The slow growth allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities more effectively.[13]

  • Rapid Cooling: Tends to produce smaller crystals and can trap impurities within the lattice.[6] Therefore, it is always recommended to allow the solution to cool slowly to room temperature before placing it in an ice bath.

Visualizing the Workflow

To provide a clearer understanding of the decision-making process in recrystallization, the following diagrams illustrate key workflows.

Recrystallization_Workflow start Crude Pyridazinone Product solvent_selection Select Solvent System (Single or Mixed) start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration? (if insoluble impurities present) dissolve->hot_filtration cool_solution Slowly Cool Solution to Room Temperature dissolve->cool_solution No hot_filtration->cool_solution Yes ice_bath Cool in Ice Bath cool_solution->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash Crystals with Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end Pure Pyridazinone Crystals dry->end

Caption: General workflow for the recrystallization of pyridazinone compounds.

Troubleshooting_Oiling_Out action_node action_node start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed change_solvent Change Solvent System seed->change_solvent Still Oiling Out success Crystals Form seed->success Success change_solvent->reheat

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

References

  • Al-Ghamdi, K. M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3423. Available at: [Link]

  • Al-Ghamdi, K. M., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. Available at: [Link]

  • Shakeel, F., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 268, 83-89. Available at: [Link]

  • Al-Omar, M. A., et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... Molecules, 21(11), 1546. Available at: [Link]

  • Al-Ghamdi, K. M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3423. Available at: [Link]

  • Dhaifallah, H. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Singh, A., & Parle, A. (2011). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1801.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Reddit. (2017). Tips for recrystallization lab for ochem?. r/chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for Ethyl 6-(methylamino)pyridazine-3-carboxylate Synthesis

Welcome to the Technical Support Center. Synthesizing Ethyl 6-(methylamino)pyridazine-3-carboxylate via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing Ethyl 6-(methylamino)pyridazine-3-carboxylate via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity challenges. While the electron-deficient pyridazine ring—activated by the C3 carboxylate—makes the C6 chlorine highly susceptible to nucleophilic attack[1], the nucleophile (methylamine) is also highly reactive toward the ester moiety.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to maximize yield and prevent common side reactions.

Mechanistic Overview & Chemoselectivity

The synthesis relies on displacing the C6-chloride with methylamine. Because methylamine is a primary amine, it acts as both a potent nucleophile for the SNAr reaction and a potential reactant for ester amidation[2]. Without strict control over the reaction environment, the synthesis will diverge into yield-destroying competing pathways.

Optimization SM Ethyl 6-chloropyridazine- 3-carboxylate Target Ethyl 6-(methylamino) pyridazine-3-carboxylate (Target) SM->Target SNAr (25°C, DIPEA) Amide Transamidation Byproduct SM->Amide Excess MeNH2 / Heat Acid Hydrolysis Byproduct SM->Acid Aqueous Conditions MeNH2 Methylamine (MeNH2) MeNH2->Target MeNH2->Amide

Reaction pathways showing desired SNAr vs. competing transamidation and hydrolysis.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak corresponding to the methylamide byproduct (M-15 relative to the target). How do I prevent transamidation? Cause: Transamidation occurs when methylamine attacks the C3 ethyl ester instead of (or in addition to) the C6 position[2]. This is severely exacerbated by high temperatures and the use of excess methylamine. Solution: Maintain strict temperature control (0 °C during addition, warming only to 25 °C). Instead of using a 3–5 molar excess of methylamine to act as both the nucleophile and the acid scavenger, use exactly 1.1 to 1.2 equivalents of methylamine. Pair this with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HCl without risking ester attack.

Q2: I am observing ester hydrolysis, yielding 6-(methylamino)pyridazine-3-carboxylic acid. What is going wrong? Cause: Introduction of water into the basic reaction mixture. Using commercially available aqueous methylamine (e.g., 40% w/w in water) will rapidly hydrolyze the ethyl ester under these conditions[3]. Solution: Switch exclusively to anhydrous methylamine solutions (e.g., 2.0 M in THF or 33% in absolute ethanol). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon)[4].

Q3: The SNAr reaction stalls at 50% conversion. How can I drive it to completion without increasing the temperature? Cause: Loss of reagent. Methylamine is a gas at room temperature (boiling point -6 °C). If the reaction is run in a standard open flask or reflux setup, the volatile amine escapes the solvent matrix before the SNAr reaction can reach completion. Solution: Conduct the reaction in a sealed pressure vessel or a microwave reactor[5]. This traps the volatile amine in the solvent phase, maintaining the necessary effective molarity for the reaction to proceed to 100% conversion at ambient temperatures.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

ConditionReagentsSolventTemp (°C)Primary OutcomeIsolated Yield (%)
A (Aqueous) 40% aq. MeNH2 (5.0 eq)H2O / EtOH60Ester Hydrolysis (Acid Byproduct)< 10
B (Excess Amine) 2.0 M MeNH2 (3.0 eq)THF50Transamidation (Amide Byproduct)25
C (Optimized) 2.0 M MeNH2 (1.2 eq), DIPEA (1.5 eq)THF25Desired SNAr (Target Ester) 88

Optimized Experimental Protocol

This methodology is designed as a self-validating system to ensure the chemoselective synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate.

Step 1: System Preparation In a flame-dried 50 mL pressure tube equipped with a magnetic stir bar, dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq, 5.36 mmol, 1.0 g) in anhydrous THF (15 mL) under an argon atmosphere. Causality: Anhydrous THF prevents the hydroxide-mediated hydrolysis of the C3 ester[4].

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 8.04 mmol, 1.4 mL) to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic HCl scavenger. This eliminates the need to use excess methylamine, thereby shutting down the transamidation pathway[2].

Step 3: Nucleophile Addition Cool the reaction mixture to 0 °C using an ice bath. Slowly add Methylamine (2.0 M solution in THF) (1.2 eq, 6.43 mmol, 3.2 mL) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C minimizes local concentration and thermal spikes, ensuring the highly reactive amine selectively attacks the electron-deficient C6 position[1] rather than the ester carbonyl.

Step 4: Reaction Execution & Self-Validation Seal the pressure tube tightly with a Teflon cap. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (higher Rf) should completely disappear, replaced by a bright UV-active product spot (lower Rf) corresponding to the secondary amine product.

Step 5: Quenching & Workup Carefully vent the pressure tube in a fume hood. Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Causality: NH4Cl mildly neutralizes the basic DIPEA and any trace unreacted methylamine without creating a highly basic aqueous environment that could hydrolyze the ester during workup.

Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 10–40% EtOAc in Hexanes) to afford the pure Ethyl 6-(methylamino)pyridazine-3-carboxylate.

References

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Journal of Medicinal Chemistry |[Link][3]

  • EP3118200A1 - Pyridazine compound | Google Patents |[4]

  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors | Journal of Medicinal Chemistry |[Link][5]

  • Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N–C/O–C Cleavage | ACS Publications |[Link][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in Pyridazine Ring Formation

Welcome to the Pyridazine Troubleshooting Guide. While pyridine synthesis is well-documented and relies on consonant starting materials, pyridazine (a 1,2-diazine) suffers from a well-known "synthesis gap." Assembling th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Troubleshooting Guide. While pyridine synthesis is well-documented and relies on consonant starting materials, pyridazine (a 1,2-diazine) suffers from a well-known "synthesis gap." Assembling the C4N2 ring requires electronically dissonant starting materials, such as 1,4-dicarbonyls with hydrazine or 1,2,4,5-tetrazines with dienophiles [4]. This inherent dissonance often leads to stalled intermediates, unexpected ring contractions, and poor yields.

This guide provides field-proven, mechanistic solutions to the most common bottlenecks encountered during pyridazine ring formation.

Section 1: Inverse Electron-Demand Diels-Alder (iEDDA) Pathways

FAQ 1: Why does my iEDDA reaction stall at the dihydropyridazine intermediate, leading to low final yields?

The Causality: The iEDDA reaction between a 1,2,4,5-tetrazine and a dienophile forms a highly strained bicyclic adduct that rapidly expels nitrogen gas ( N2​ ) to form a 4,5-dihydropyridazine intermediate. If you use an alkyne as your dienophile, the intermediate spontaneously aromatizes into a pyridazine because it already possesses the correct oxidation state. However, if you use an alkene or enol ether, the resulting dihydropyridazine is remarkably stable [1]. Without an explicit thermodynamic driving force (an oxidant) to remove the remaining two protons, the reaction stalls, leaving you with a mixture of partially oxidized products.

The Solution: You must introduce an external oxidant to drive the final aromatization step. The choice of oxidant depends heavily on your substrate's functional group tolerance.

Quantitative Comparison of Oxidants for Dihydropyridazine Aromatization

OxidantTypical ConditionsAverage YieldMechanistic Advantage & Practical Notes
PIFA RT, 1–2 h, DCM79–95%Facilitates rapid 2e⁻ oxidation; excellent for conjugated or dibenzosuberenone systems [2].
DDQ RT, 2–4 h, Toluene80–90%High reduction potential drives aromatization; requires chromatographic removal of hydroquinone.
MnO₂ Reflux, 12 h, CHCl₃70–85%Heterogeneous surface oxidation; allows for simple filtration workup [2].
Air (O₂) 50 °C, 8 h, DMSO/H₂O~90%Mild, copper-free oxidative aromatization; highly compatible with delicate DNA-linked substrates [3].
Protocol: Step-by-Step PIFA-Mediated Oxidation

This protocol is a self-validating system designed to push stalled iEDDA alkene reactions to completion.

  • Reagent Preparation: Dissolve the crude 4,5-dihydropyridazine intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.1 M concentration under an inert argon atmosphere.

  • Controlled Oxidation: Cool the flask to 0 °C. Slowly add[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv) portion-wise. The low temperature controls the initial exothermic electron transfer.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours.

  • Validation Check: Sample the mixture for 1 H-NMR. The complete disappearance of the broad dihydropyridazine N-H singlet (typically at 8.5–9.0 ppm) and the downfield shift of the ring protons confirm successful aromatization[1].

  • Quenching and Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 × 15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

FAQ 2: I am observing pyrrole side-products instead of pyridazines. What causes this?

The Causality: Dihydropyridazines are susceptible to reductive ring contraction. If your reaction mixture contains reducing agents (e.g., Zinc dust, acidic metals, or unintended electron donors), the N-N bond of the dihydropyridazine intermediate can cleave, extruding an amine or ammonia, and contracting the 6-membered ring into a 5-membered pyrrole [2].

The Solution: Ensure a strictly oxidative environment post-cycloaddition. If your synthetic route requires reducing steps (e.g., removing protecting groups), you must perform the aromatization to the highly stable pyridazine before introducing any reducing agents.

iEDDA_Pathway Tz 1,2,4,5-Tetrazine + Dienophile Cyclo [4+2] Cycloaddition (Bicyclic Adduct) Tz->Cyclo Retro Retro-Diels-Alder (-N2) Cyclo->Retro DHP 4,5-Dihydropyridazine Intermediate Retro->DHP Alkyne Alkyne Dienophile (Spontaneous Aromatization) DHP->Alkyne If Alkyne Used Alkene Alkene Dienophile (Requires Oxidant) DHP->Alkene If Alkene Used Pyrrole Reductive Ring Contraction (Side Reaction) DHP->Pyrrole Zn/Acid Added Pyridazine Pyridazine Target (High Yield) Alkyne->Pyridazine Alkene->Pyridazine PIFA, DDQ, or MnO2

iEDDA reaction pathway for pyridazine synthesis highlighting critical oxidation and side-reaction steps.

Section 2: Classical 1,4-Dicarbonyl Condensations

FAQ 3: When reacting 1,4-dicarbonyls with hydrazine, my yields are low and I see uncyclized hydrazones. How do I drive the cyclization?

The Causality: The condensation of 1,4-dicarbonyls with hydrazine often stops at the mono-hydrazone stage if the second carbonyl is sterically hindered or electronically deactivated. Furthermore, even when cyclization occurs, the resulting intermediate is a 1,4-dihydropyridazine. Without an oxidative driving force to achieve aromaticity, the equilibrium can shift backward, favoring the open-chain hydrazone [5].

The Solution: Implement a one-pot acid-catalyzed cyclization followed immediately by an in situ halogen-mediated oxidation. The acid activates the secondary carbonyl for nucleophilic attack, and the halogen acts as an electrophilic oxidant to lock the molecule into its aromatic state.

Protocol: One-Pot Hydrazine Cyclization and Bromine Oxidation

This protocol utilizes sequential activation to ensure complete ring closure and aromatization.

  • Hydrazone Formation: To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in THF, add hydrazine monohydrate (1.5 equiv) dropwise at room temperature. Stir for 2 hours to ensure complete mono-hydrazone formation.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of glacial acetic acid (0.1 equiv) and heat the mixture to 60 °C for 4 hours. The acid protonates the unreacted carbonyl, lowering the LUMO and forcing the intramolecular cyclization to the dihydropyridazine.

  • In Situ Oxidation: Cool the mixture to 0 °C. Add a solution of bromine ( Br2​ , 1.1 equiv) in methanol dropwise [5]. The halogen abstracts electrons, driving the final aromatization.

  • Validation Check: Perform TLC analysis (UV active spot) and mass spectrometry. The target pyridazine will show an [M+H]+ peak corresponding to a loss of 4 mass units ( 4H ) from the initial uncyclized bis-hydrazone intermediate.

  • Neutralization: Neutralize the generated HBr with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench unreacted bromine, extract with ethyl acetate, and purify by recrystallization.

Condensation_Logic Start 1,4-Dicarbonyl + Hydrazine Condense Condensation Start->Condense Inter Dihydro-Intermediate Condense->Inter Issue1 Issue: Pyrrole Formation Inter->Issue1 Side Reaction Issue2 Issue: Incomplete Aromatization Inter->Issue2 Stalled Reaction Target Pyridazine Target Inter->Target Ideal Conditions Fix1 Fix: Avoid Primary Amines Control pH Issue1->Fix1 Fix1->Target Fix2 Fix: Add Mild Oxidant (e.g., Br2/MeOH) Issue2->Fix2 Fix2->Target

Troubleshooting logic tree for 1,4-dicarbonyl condensation to prevent pyrrole formation.

References
  • Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing.[Link]

  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry.[Link]

  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters (ACS Publications).[Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.[Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC.[Link]

Optimization

Pyridazine Functionalization Support Center: Regioselectivity Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Diazine Chemistry. Functionalizing the pyridazine ring (1,2-diazine) presents unique challenges due to the strong electron-withdrawing nature of its adjacent nitrogen atoms. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diazine Chemistry. Functionalizing the pyridazine ring (1,2-diazine) presents unique challenges due to the strong electron-withdrawing nature of its adjacent nitrogen atoms. This portal provides field-proven troubleshooting guides, causal mechanistic insights, and validated protocols to help you achieve absolute regiocontrol in your syntheses.

📊 Regioselectivity Diagnostic Matrix

Before troubleshooting, consult this quantitative summary to ensure your chosen methodology aligns with your target regiochemistry.

Functionalization StrategyKey Reagents / CatalystsTarget PositionRegioselectivity Ratio (rr)Typical YieldCausality of Selectivity
Minisci Radical Alkylation R-COOH, AgNO₃, (NH₄)₂S₂O₈, H⁺C4 / C5 >90:1045–75%Protonation creates a highly electron-deficient core, directing nucleophilic radicals to the most electrophilic β-positions[1].
Directed Bimetallic Zincation TMPZnCl·LiClC3 / C6 >99:170–98%Li⁺ coordinates to the N-lone pair, directing the bulky TMP⁻ base to kinetically deprotonate the adjacent α-position[2].
Pd-Catalyzed C–H Arylation Pd(OAc)₂, Ar-I, TFAAcid-Controlled >90:1050–85%Brønsted acid (TFA) undermines the formation of stable, unreactive Pd-N chelates, allowing electrophilic palladation[3].

🛠️ Troubleshooting Guides & FAQs

Issue 1: "My Minisci reaction is yielding an inseparable mixture of C4 and C5 alkylated isomers, and occasionally C3."

The Causality: The Minisci reaction relies on the attack of nucleophilic carbon-centered radicals. In neutral pyridazine, the C3/C6 positions are slightly more reactive. However, under acidic conditions, pyridazine is protonated. This drastically lowers the LUMO of the ring, shifting the highest electrophilicity to the C4 and C5 positions[1]. If you are seeing C3 alkylation, your reaction media is not acidic enough. If you are seeing C4/C5 mixtures in a 3-substituted pyridazine, steric differentiation is failing.

The Solution:

  • Ensure Complete Protonation: Use a biphasic system with a strong Brønsted acid (e.g., H₂SO₄ or TFA) to ensure the pyridazine is fully protonated.

  • Steric Blocking: If targeting C4 over C5 on a complex substrate, consider temporarily installing a bulky directing/blocking group (like a maleate-derived group) that shields the C5 position[4].

  • Electrophilic vs. Nucleophilic Radicals: Remember that nucleophilic radicals (e.g., alkyl) attack electron-poor sites (C4/C5 of protonated pyridazine), whereas electrophilic radicals (e.g., CF₃•) will attack the relatively more electron-rich sites (C3/C6)[5].

Minisci_Pathway A Neutral Pyridazine B Protonated Pyridazine (Highly Electrophilic) A->B H+ (Acidic Media) C Nucleophilic Radical Attack at C4/C5 B->C R• (Ag/S2O8) D Regioselective Alkylated Product C->D Rearomatization

Mechanistic pathway of regioselective Minisci alkylation on protonated pyridazine.

Issue 2: "Attempting Directed ortho-Metalation (DoM) with n-BuLi or LDA leads to ring-opening and black tar."

The Causality: Pyridazines are highly susceptible to nucleophilic addition. Standard alkyllithiums (n-BuLi) act as nucleophiles, adding to the C=N bond rather than deprotonating the ring. Even non-nucleophilic bases like LDA can cause the resulting lithiated pyridazine to undergo rapid ring-opening (fragmentation) due to the instability of the localized negative charge adjacent to the diaza system[6].

The Solution: Switch to frustrated Lewis pair-like bimetallic bases, specifically TMPZnCl·LiCl or TMPMgCl·LiCl (Knochel bases). The lithium ion coordinates to the pyridazine nitrogen, acting as a directing group that guides the bulky tetramethylpiperidide (TMP) to the C3 position. The resulting zincated or magnesiated species is thermodynamically stable and will not undergo ring-opening[2].

Zincation_Logic A Pyridazine + TMPZnCl·LiCl B Li+ Coordination to N-Lone Pair (Directing Effect) A->B C TMP- Deprotonation at C3 (Kinetic Control) B->C D 3-Zincated Pyridazine (Thermodynamically Stable) C->D

Bimetallic coordination logic driving C3-regioselective zincation of pyridazine.

Issue 3: "My Palladium-catalyzed C–H activation is dead. The catalyst seems poisoned."

The Causality: The two adjacent nitrogen atoms in pyridazine are excellent bidentate ligands. They strongly coordinate to the Pd(II) catalyst, forming a highly stable, unreactive chelate complex. This "catalyst poisoning" arrests the catalytic cycle before electrophilic metalation can occur[7].

The Solution: Introduce a Brønsted acid like Trifluoroacetic Acid (TFA). The acid protonates one of the nitrogen atoms, breaking the bidentate chelation capability (Brønsted acid–Lewis base interaction). This frees the palladium catalyst to perform regioselective C–H activation, often switching the regioselectivity based on the kinetic stability of the resulting palladacycle[3].

🧪 Validated Experimental Protocols

Protocol A: Regioselective C4-Alkylation via Decarboxylative Minisci Reaction

This protocol utilizes mild radical generation to functionalize the C4/C5 position of the pyridazine core.

  • Preparation: To a 15 mL culture tube equipped with a Teflon septum, add the pyridazine substrate (0.5 mmol, 1.0 equiv) and the target aliphatic carboxylic acid (1.0 mmol, 2.0 equiv).

  • Catalyst & Oxidant: Add AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%) and (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv)[4].

  • Solvent System: Add 2.5 mL of 1,2-dichloroethane (DCE) and 2.5 mL of 10% aqueous H₂SO₄. Critical Step: The acidic aqueous layer is mandatory to protonate the pyridazine, ensuring C4/C5 regioselectivity.

  • Reaction: Seal the tube and stir the biphasic mixture vigorously at 50 °C for 2–4 hours.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (3 × 5 mL). Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective C3-Zincation using TMPZnCl·LiCl

This protocol provides access to C3-electrophile trapping without ring fragmentation.

  • Base Preparation/Titration: Ensure your commercial or freshly prepared TMPZnCl·LiCl solution in THF is accurately titrated (typically ~1.2 M)[2].

  • Substrate Loading: In an oven-dried Schlenk flask purged with Argon, dissolve the pyridazine substrate (1.0 mmol) in anhydrous THF (5.0 mL).

  • Metalation: Dropwise add TMPZnCl·LiCl (1.75 mmol, 1.75 equiv) at 25 °C. Stir the reaction for 6 hours. Note: Unlike lithiation, this zincation is stable at room temperature and does not require cryogenic cooling.

  • Electrophilic Trapping: Add your desired electrophile (e.g., I₂, aryl iodide with Pd-catalyst, or allyl bromide with Cu-catalyst) and stir for an additional 2–12 hours depending on the electrophile's reactivity.

  • Quenching: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and purify.

📚 References

  • Heinisch, G. "Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle." ResearchGate. Available at:[Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Organic Chemistry Portal (J. Am. Chem. Soc., 2021). Available at:[Link]

  • Proctor, R. S. J., et al. "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Knochel, P., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung. Available at:[Link]

  • Knochel, P., et al. "Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br)." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Ghosh, S., et al. "Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Shi, B.-F., et al. "Palladium-Catalyzed Regioselective C–H Functionalization of Arenes Substituted by Two N-Heterocycles and Application in Late-Stage Functionalization." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Pyridazine Synthesis Reaction Rates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyridazine synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyridazine synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the critical role of solvents in influencing reaction rates and outcomes. Pyridazine and its derivatives are pivotal in medicinal chemistry due to their wide-ranging biological activities.[1][2][3] Understanding and controlling the solvent effects during their synthesis is paramount for achieving optimal yields, purity, and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally impact the rate of pyridazine synthesis?

The polarity of the solvent plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states, which in turn affects the reaction's activation energy and overall rate.[4] In many pyridazine syntheses, particularly those involving polar or charged intermediates, a polar solvent can significantly accelerate the reaction.

For instance, in reactions proceeding through a polar transition state, polar solvents can offer better solvation and stabilization compared to nonpolar solvents. This stabilization of the transition state lowers the activation energy, leading to a faster reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent might decrease the reaction rate.

The dielectric constant (ε) is a key quantitative measure of a solvent's polarity. Generally, a higher dielectric constant indicates a more polar solvent. For example, in the synthesis of substituted piperidines, a related nitrogen-containing heterocycle, the reaction rate was observed to be lower in methanol (ε = 32.70) compared to ethanol (ε = 24.55), suggesting that the transition state is less polar than the reactants in that specific case.[5]

Q2: What is the difference between polar protic and polar aprotic solvents, and how does this distinction affect pyridazine synthesis?

This is a critical consideration in reaction optimization.

  • Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[6][7] Examples include water, methanol, ethanol, and acetic acid.[8] They are particularly effective at solvating both cations and anions.[8]

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6][7] Common examples are dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).[9] They are adept at solvating cations but less so for anions, which can leave anions more "naked" and nucleophilic.[7][8]

In pyridazine synthesis, this difference is crucial. For reactions involving nucleophilic attack, a polar aprotic solvent can enhance the reactivity of an anionic nucleophile by minimizing solvation, thereby increasing the reaction rate.[4][9] For example, SN2 reactions are generally favored in polar aprotic solvents.[8] Conversely, reactions that generate carbocation intermediates (SN1-type mechanisms) are often accelerated in polar protic solvents due to the stabilization of the carbocation through hydrogen bonding.[4][8]

Q3: Can the choice of solvent influence the final product in a pyridazine synthesis reaction?

Absolutely. The solvent can dictate the reaction pathway and, consequently, the product distribution. A notable example is the Cu(II)-catalyzed aerobic 6-endo-trig cyclization for synthesizing pyridazine derivatives. When acetonitrile (MeCN), a polar aprotic solvent, is used, the reaction yields 1,6-dihydropyridazines. However, switching the solvent to acetic acid (AcOH), a polar protic solvent, leads directly to the formation of pyridazines.[10] This demonstrates how a simple solvent change can control the final oxidation state of the product.

Q4: My pyridazine synthesis is sluggish. What solvent-related factors should I investigate?

If your reaction is proceeding slowly, consider the following troubleshooting steps related to your choice of solvent:

  • Re-evaluate Solvent Polarity: If your proposed mechanism involves a polar or charged transition state, ensure you are using a solvent with sufficient polarity to stabilize it.

  • Consider Protic vs. Aprotic Nature: If your reaction involves a strong anionic nucleophile, a switch from a protic to an aprotic solvent could significantly increase its reactivity and, therefore, the reaction rate.[9]

  • Solubility of Reagents: Ensure all your reactants, especially any solid reagents or catalysts, are sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.[11]

  • Temperature and Boiling Point: The reaction may require heating to overcome the activation energy barrier. Ensure your chosen solvent has a suitable boiling point for the required reaction temperature.

Troubleshooting Guides

Issue 1: Low Yields in Condensation Reactions (e.g., 1,4-dicarbonyl with hydrazine)

Potential Cause: Incomplete reaction or formation of side products due to suboptimal solvent choice. Classical cyclocondensation reactions often involve the formation of polar intermediates.[2]

Troubleshooting Steps:

  • Increase Solvent Polarity: If using a nonpolar solvent like toluene or hexane, consider switching to a more polar solvent like ethanol, methanol, or acetic acid. Ethanol is a common and effective solvent for the cyclocondensation of γ-keto esters with hydrazine hydrate.[2]

  • Catalytic Acid: The addition of a catalytic amount of acid, such as a few drops of glacial acetic acid, can protonate a carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[2]

  • Azeotropic Water Removal: The condensation reaction produces water. In some cases, removing water via a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium towards product formation.

Issue 2: Poor Regioselectivity in Inverse Electron Demand Diels-Alder (iEDDA) Reactions

Potential Cause: The solvent can influence the frontier molecular orbital (FMO) energies of the diene and dienophile, thereby affecting the regioselectivity of the cycloaddition.

Troubleshooting Steps:

  • Solvent Screening: Perform a systematic screen of solvents with varying polarities, from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).

  • Lewis Acid Catalysis: In some cases, a Lewis acid can coordinate to the reactants, altering their electronic properties and enhancing regioselectivity. The choice of solvent will be critical for the solubility and activity of the Lewis acid.

Issue 3: Difficulty in Product Purification and Isolation

Potential Cause: The basic nature of the pyridazine ring can cause issues during chromatographic purification, such as tailing on silica gel.[12]

Troubleshooting Steps:

  • Modify Chromatographic Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system to suppress the interaction of the basic pyridazine product with the acidic silica gel.[12]

  • Acid-Base Extraction: Utilize the basicity of the pyridazine ring for purification. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridazine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[12] This is effective for separating the product from non-basic impurities.

Experimental Protocols & Data

Protocol 1: Classical Cyclocondensation of a γ-Keto Ester with Hydrazine Hydrate

This protocol outlines the synthesis of a pyridazine derivative via the reaction of a 1,4-dicarbonyl compound with hydrazine.[2]

Materials:

  • γ-keto ester (e.g., diethyl 2-methyl-3-oxopentanedioate) (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Absolute ethanol (50 mL)

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the γ-keto ester (10 mmol) in absolute ethanol (50 mL).[2]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • While stirring, add hydrazine hydrate (12 mmol) dropwise to the solution.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[2]

  • Dissolve the resulting residue in DCM and wash with deionized water.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude pyridazine product.[2]

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Summary: Solvent Effects on Reaction Rates
Reaction TypeFavored Solvent ClassRationale
SN1-type Reactions Polar ProticStabilizes the carbocation intermediate through hydrogen bonding and ion-dipole interactions.[4][8]
SN2-type Reactions Polar AproticSolvates the cation but leaves the anionic nucleophile relatively "naked" and more reactive.[8][9]
Reactions with Polar/Charged Transition States Polar (Protic or Aprotic)Stabilizes the transition state, lowering the activation energy.[4][5]
Inverse Electron Demand Diels-Alder (iEDDA) Varies; often less polar solventsSolvent can influence FMO energies; less polar solvents may favor less charge-separated transition states.

Visualizations

Experimental Workflow: Troubleshooting Low Reaction Yields

Troubleshooting_Workflow Workflow for Troubleshooting Low Yields in Pyridazine Synthesis start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility change_solvent Switch to a more suitable solvent check_solubility->change_solvent No check_polarity Is the solvent polarity optimal for the proposed mechanism? check_solubility->check_polarity Yes change_solvent->check_polarity screen_solvents Screen a range of solvents (polar protic, polar aprotic, nonpolar) check_polarity->screen_solvents No check_proticity Is a protic or aprotic solvent more appropriate? check_polarity->check_proticity Yes screen_solvents->check_proticity switch_proticity Switch between protic and aprotic solvents check_proticity->switch_proticity Unsure/No check_temp Is the reaction temperature adequate? check_proticity->check_temp Yes switch_proticity->check_temp increase_temp Increase temperature (ensure solvent b.p. is suitable) check_temp->increase_temp No end_success Yield Improved check_temp->end_success Yes increase_temp->end_success

Caption: A troubleshooting workflow for addressing low yields in pyridazine synthesis with a focus on solvent-related issues.

Logical Relationship: Solvent Choice and Reaction Mechanism

Solvent_Mechanism_Relationship Influence of Solvent Type on Reaction Mechanism cluster_solvents Solvent Type cluster_mechanisms Favored Reaction Mechanism polar_protic Polar Protic (e.g., EtOH, H₂O) - H-bond donor - Stabilizes ions sn1 SN1-type (Carbocation intermediate) polar_protic->sn1 Favors polar_aprotic Polar Aprotic (e.g., DMSO, MeCN) - No H-bond donor - Enhances nucleophilicity sn2 SN2-type (Concerted nucleophilic attack) polar_aprotic->sn2 Favors

Caption: The relationship between solvent proticity and its influence on favoring SN1 or SN2 reaction pathways.

References

  • Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. Benchchem.
  • A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. ACS Omega.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry. ACS Publications.
  • A Novel and Convenient Protocol for Synthesis of Pyridazines | Organic Letters. ACS Publications.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. ResearchGate.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Pyridine: Protic or Aprotic. Chemistry Stack Exchange.
  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science.
  • Product Class 8: Pyridazines. Science of Synthesis.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • Protic Vs Aprotic Solvents. Wax Studios.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
  • Solvent Effects on the Fluorescence Spectra of Diazines. Dipole Moments in the (n,π*) Excited States1. Journal of the American Chemical Society.
  • Solvent effects on reaction rates. ResearchGate.
  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. PMC.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. CORE.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • Solvent Effects on the Fluorescence Spectra of Diazines. Dipole Moments in the (n,π*) Excited States1. ACS Publications.
  • Heterocycles - PART 3 - Pyridazines. Scribd.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.

Sources

Optimization

Technical Support Center: Stabilizing Pyridazine Intermediates in Synthetic Chemistry

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of pyridazine intermediates. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of pyridazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with the decomposition of these valuable heterocyclic compounds during their synthetic work. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and best practices to ensure the integrity of your pyridazine intermediates.

Introduction

Pyridazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The unique physicochemical properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capabilities, make it an attractive scaffold in drug design.[3][4] However, the electron-deficient nature of the pyridazine ring, a consequence of its two adjacent nitrogen atoms, renders its intermediates susceptible to various decomposition pathways.[5][6][7] This guide provides a systematic approach to identifying, troubleshooting, and preventing the degradation of these sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the decomposition of my pyridazine intermediate?

A1: The decomposition of pyridazine intermediates can typically be attributed to one or more of the following factors:

  • Thermal Stress: Pyridazine rings can be thermally labile.[5] High reaction temperatures, such as those often employed in cross-coupling reactions, can lead to ring cleavage or other forms of degradation.[8]

  • pH Instability: The pyridazine nucleus is sensitive to extreme pH conditions.[5] Strongly acidic or basic environments, often encountered during reaction work-ups, can catalyze decomposition. Pyridazines are weakly basic (pKa ≈ 2.3) and will form salts with strong acids.[3][9]

  • Photostability: Certain substituted pyridazines, particularly iodo-pyridazines, can be light-sensitive. Exposure to UV light can trigger radical reactions, leading to deiodination or other degradation pathways.[5]

  • Sensitivity to Strong Bases: Reagents like strong bases, which are common in many synthetic transformations (e.g., Buchwald-Hartwig aminations), can either directly attack the electron-deficient pyridazine ring or promote undesired side reactions.[5]

  • Oxidative and Reductive Instability: The pyridazine ring is susceptible to both oxidation and reduction. Strong oxidizing agents can lead to ring cleavage, while certain reducing conditions can result in over-reduction or cleavage of the N-N bond.[6][10][11]

Q2: My pyridazine intermediate appears to be degrading during my palladium-catalyzed cross-coupling reaction. What is likely happening?

A2: Degradation during cross-coupling reactions is a common issue. Besides thermal decomposition, the most frequent side reaction for halogenated pyridazine intermediates is dehalogenation, where the halogen is replaced by a hydrogen atom.[5] This can occur via two primary mechanisms:

  • Protonolysis: This involves the reaction of an organometallic intermediate with a proton source in the reaction mixture (e.g., trace water, amine salts).

  • Reductive Dehalogenation: This can be mediated by the palladium catalyst, particularly when using phosphine ligands that can promote the formation of palladium hydride species.

The electron-deficient nature of the pyridazine ring can make the carbon-halogen bond more susceptible to these reductive processes.[5]

Q3: I'm observing multiple spots on my TLC plate after an aqueous work-up, even though the reaction appeared clean by LC-MS. What could be the cause?

A3: This often points to instability during the work-up procedure. The shift in pH during an aqueous wash can be detrimental. For instance, washing with a strong acid to remove a basic starting material could protonate your pyridazine, potentially making it more water-soluble or catalyzing hydrolysis of sensitive functional groups. Conversely, a strong basic wash could lead to ring-opening or other base-mediated decomposition pathways.

Q4: My purification on a silica gel column is resulting in poor recovery and significant streaking. How can I improve this?

A4: This is a very common problem. The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This interaction can lead to:

  • Irreversible Adsorption: Your compound sticks to the column, leading to low recovery.

  • On-Column Decomposition: The acidic environment of the silica gel catalyzes the degradation of your product.[5]

  • Tailing/Streaking: Slow elution and poor peak shape make separation from impurities difficult.[12]

To mitigate this, consider the following solutions:

  • Deactivated Stationary Phase: Use neutral silica or alumina for your chromatography.[5]

  • Solvent Additive: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to your eluent to compete with your compound for the acidic sites on the silica gel.[12]

  • Alternative Purification Methods: If chromatography is still problematic, consider other techniques such as crystallization, distillation (for thermally stable compounds), or acid-base extraction.[5][12]

Troubleshooting Guides

Problem 1: Low Yield and/or Product Decomposition During Synthesis
  • Symptoms: Low isolated yield, formation of dark-colored, insoluble byproducts, complex NMR or LC-MS spectra indicating multiple unidentified products.

Potential Causes & Solutions
CauseRecommended Action
Thermal Instability Lower Reaction Temperature: If possible, screen lower temperatures. For cross-coupling, investigate more active catalyst systems that operate under milder conditions. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to heat.
Acid/Base Sensitivity Reagent Selection: Use milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of KOtBu or NaH where possible). If an acid is required, use a weaker organic acid instead of a strong mineral acid. Buffer the Reaction: In some cases, adding a buffer can maintain a stable pH throughout the reaction. Protecting Groups: For particularly sensitive pyridazines, consider protecting the ring nitrogen. Borane complexes have been used to temporarily protect pyridine nitrogens and could be applicable.[13]
Oxidative Degradation Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen. Inert Atmosphere: Run reactions under a strict inert atmosphere (Nitrogen or Argon). Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. For example, some palladium(II) precatalysts can be oxidative under certain conditions.
Reductive Degradation Careful Reagent Choice: When performing reductions on other parts of the molecule, choose selective reagents that will not affect the pyridazine ring. For example, catalytic hydrogenation (H₂, Pd/C) can sometimes reduce the pyridazine ring.[11]
Problem 2: Unwanted Side Reactions (e.g., Dehalogenation of Halo-Pyridazines)
  • Symptoms: Significant presence of a dehalogenated byproduct observed in LC-MS or ¹H NMR, difficulty in separating the desired product from the dehalogenated impurity.

Potential Causes & Solutions
CauseRecommended Action
Protonolysis Anhydrous Conditions: Use dry solvents and reagents. Dry glassware thoroughly before use. Proton Scavengers: In some cases, adding a non-nucleophilic proton scavenger can be beneficial.
Catalyst-Mediated Reduction Ligand Choice: Electron-rich, bulky phosphine ligands can sometimes suppress reductive dehalogenation. Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions. Base Selection: The choice of base can influence the rate of dehalogenation. An empirical screen of different bases (e.g., phosphates vs. carbonates) may be necessary.

Experimental Protocols & Best Practices

Best Practice: Purification of a Basic Pyridazine Intermediate

If your pyridazine derivative is sensitive to silica gel, the following protocol for column chromatography using deactivated silica is recommended:

  • Prepare Deactivated Silica: Create a slurry of silica gel in your starting eluent (e.g., 98:2 DCM:MeOH).

  • Add a Basic Modifier: To the slurry, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v).

  • Pack the Column: Pack your column with this modified slurry.

  • Equilibrate: Run several column volumes of the eluent containing 0.5% Et₃N through the column to ensure it is fully equilibrated.

  • Load and Elute: Load your sample (pre-adsorbed onto a small amount of the deactivated silica) and elute with your gradient, ensuring that every solvent mixture contains 0.5% Et₃N.

Mandatory Visualizations

cluster_0 Common Decomposition Pathways Intermediate Pyridazine Intermediate Thermal Thermal Stress (e.g., >100°C) Intermediate->Thermal Heat pH Extreme pH (Acidic/Basic) Intermediate->pH H+ / OH- Light Photochemical (UV Light) Intermediate->Light Reagents Harsh Reagents (Strong Base/Oxidant) Intermediate->Reagents [O] / B: Decomp_Products Decomposition Products Thermal->Decomp_Products pH->Decomp_Products Light->Decomp_Products Reagents->Decomp_Products

Caption: Common decomposition pathways for pyridazine intermediates.

cluster_1 Troubleshooting Workflow for Pyridazine Instability Start Problem: Pyridazine Intermediate Decomposition Identify Identify Stage of Decomposition Start->Identify Reaction During Reaction? Identify->Reaction Workup During Work-up? Identify->Workup Purification During Purification? Identify->Purification Sol_Reaction - Lower Temperature - Change Reagents (Base/Acid) - Degas Solvents - Protect from Light Reaction->Sol_Reaction Yes Sol_Workup - Use Mild Aqueous Washes (e.g., sat. NaHCO₃, brine) - Avoid Strong Acids/Bases - Minimize Contact Time Workup->Sol_Workup Yes Sol_Purification - Use Neutral Al₂O₃ or Deactivated Silica - Add Et₃N to Eluent - Consider Crystallization/ Distillation Purification->Sol_Purification Yes

Caption: A workflow for troubleshooting pyridazine instability issues.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1122. Link

  • Doyle, C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Link

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Link

  • Al-Suhaimi, K. S., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Link

  • Volyniuk, D., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. Link

  • Mori, T., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A. Link

  • BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. Link

  • University of California, Irvine. (n.d.). Pyridazine. UCI School of Physical Sciences. Link

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Link

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Link

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Link

  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Link

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Link

  • PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Link

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Link

  • ResearchGate. (2020). (PDF) Pyridazine and condensed pyridazine synthesis. Link

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Link

  • PMC. (2025). Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Link

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... Link

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine. Link

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Link

  • ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. Link

  • RSC Publishing. (2025). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. Link

  • Prezi. (2025). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Link

  • BenchChem. (2025). A Technical Guide to the Synthesis of Pyridazine Derivatives. Link

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Link

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. RSC Publishing. Link

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Link

  • Frontiers. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Link

  • PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... Link

  • ACS Publications. (2007). Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline. The Journal of Organic Chemistry. Link

  • ScienceDirect. (2003). Pyridazine Derivatives. Link

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in Pyridazine NMR Spectra

Welcome to the Technical Support Center for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of pyridazine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of pyridazine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and analysis of this important class of nitrogen-containing heterocycles.

The unique electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, can lead to complex and sometimes unexpected NMR spectral features. This resource provides in-depth, experience-based guidance to help you navigate these challenges, ensuring accurate and reliable interpretation of your data.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when working with pyridazine NMR spectra.

Q1: Why are the aromatic proton signals in my pyridazine spectrum so far downfield?

A1: The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which significantly deshields the ring protons. This effect is most pronounced for the protons at the 3- and 6-positions (α to the nitrogens), which typically resonate at very low field, often above 9.0 ppm.[1] Protons at the 4- and 5-positions (β to the nitrogens) also experience this deshielding, though to a lesser extent, usually appearing between 7.5 and 8.0 ppm.[1]

Q2: My proton signals are broad and poorly resolved. What could be the cause?

A2: Broad signals in the ¹H NMR spectrum of a pyridazine derivative can stem from several factors:

  • Quadrupolar Broadening: The ¹⁴N nuclei have a quadrupole moment that can lead to rapid relaxation of adjacent protons, causing their signals to broaden. This effect is often more significant for the α-protons (H3/H6).

  • Chemical Exchange: If your molecule contains exchangeable protons (e.g., -NH, -OH) that can hydrogen bond with the pyridazine nitrogens, this can lead to signal broadening. Performing a D₂O shake experiment can help confirm this; the broad peak should disappear or diminish significantly.[2]

  • Sample Concentration: High sample concentrations can lead to aggregation, which can also result in broadened signals.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

Q3: I've formed a pyridazine N-oxide. How will this affect my NMR spectrum?

A3: The formation of a pyridazine N-oxide will cause significant changes in the chemical shifts of the ring protons.[4][5][6][7] The protons on the carbon atoms adjacent to the N-oxide group will typically experience a noticeable upfield shift (to a lower ppm value) due to the electron-donating effect of the oxygen atom. Conversely, the other ring protons may shift slightly downfield. These shifts provide a clear indication of successful N-oxidation.[4][5]

Q4: The coupling constants in my substituted pyridazine are different from what I expected based on the parent pyridazine. Why is this?

A4: Substituents on the pyridazine ring can alter the electronic distribution and geometry of the ring, which in turn affects the magnitude of the proton-proton coupling constants.[8] For example, an electron-withdrawing substituent can decrease the electron density in the C-H bonds, leading to changes in the J-coupling values.

II. Troubleshooting Guides

This section provides systematic approaches to resolving specific, challenging issues you may encounter with your pyridazine NMR spectra.

Guide 1: Distinguishing Between Isomeric Pyridazine Derivatives

A common challenge is differentiating between isomers, for example, a 3-substituted versus a 4-substituted pyridazine.

Step-by-Step Protocol:

  • Analyze the ¹H NMR Chemical Shifts:

    • In a 3-substituted pyridazine, you will typically observe three distinct aromatic proton signals. The H6 proton, being α to a nitrogen, will be the most downfield.

    • In a 4-substituted pyridazine, due to symmetry, you may observe only two distinct aromatic proton signals if the substituent at position 4 is the same as at position 5. If the substituents are different, you will see three signals. The H3 and H6 protons will be significantly downfield.

  • Examine the Coupling Patterns:

    • The coupling constants can be diagnostic. The coupling between adjacent protons (vicinal coupling, ³J) is typically larger than the coupling across four bonds (meta coupling, ⁴J) or five bonds (para coupling, ⁵J).[8]

    • For a 3-substituted pyridazine, you would expect to see a doublet for H6, a doublet of doublets for H5, and a doublet of doublets for H4.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. In a 3-substituted pyridazine, you will see a cross-peak between H4 and H5, and between H5 and H6.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for confirming substitution patterns. It shows correlations between protons and carbons that are two or three bonds away. For example, in a 3-substituted pyridazine, the substituent's protons should show a correlation to C3.

Troubleshooting Flowchart for Isomer Identification

Caption: A systematic workflow for distinguishing between pyridazine isomers using NMR spectroscopy.

Guide 2: Identifying and Characterizing Impurities

Unexpected signals in your NMR spectrum can often be attributed to impurities.

Common Impurities and Their Characteristic Signals:

Impurity¹H NMR Chemical Shift (approx. ppm in CDCl₃)MultiplicityNotes
Water1.56sCan be broad.
Silicone Grease~0.07sOften from glassware.[9]
Dichloromethane5.32sCommon reaction solvent.
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, tCommon extraction solvent.[10]
Pyridine8.62, 7.68, 7.29mCan be a starting material or side product.[9]

Note: Chemical shifts of impurities can vary slightly depending on the solvent used.[9][11][12]

Protocol for Impurity Identification:

  • Check Solvent Residual Peaks: Compare the unknown signals to published tables of common NMR solvent impurities.[9][11][12]

  • Consider Starting Materials and Reagents: Have you fully removed all starting materials and reagents used in the synthesis?

  • Look for Decomposition Products: Pyridazines can sometimes be unstable.[13][14][15] Consider potential degradation pathways that could lead to the observed impurities.

  • Run a Blank Spectrum: Acquire an NMR spectrum of the deuterated solvent you are using to ensure it is free from contaminants.

  • 2D NMR: If the impurity is present in a significant amount, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can help to identify the carbon signals associated with the impurity's protons, aiding in its identification.

Guide 3: Dealing with Solvent Effects

The choice of NMR solvent can have a significant impact on the chemical shifts of pyridazine protons due to interactions between the solvent and the basic nitrogen atoms.[16][17][18][19]

Observed Solvent Effects:

  • Protic vs. Aprotic Solvents: Protic solvents like D₂O or CD₃OD can form hydrogen bonds with the pyridazine nitrogens, leading to significant downfield shifts of the ring protons compared to spectra recorded in aprotic solvents like CDCl₃ or C₆D₆.[18]

  • Aromatic Solvents: Aromatic solvents like C₆D₆ can induce upfield shifts due to anisotropic effects, where the pyridazine molecule is positioned in the shielding region of the benzene ring's magnetic field.

Experimental Protocol to Leverage Solvent Effects:

If you have overlapping signals in your ¹H NMR spectrum, re-acquiring the spectrum in a different solvent can often resolve the overlap.

  • Carefully evaporate the current NMR solvent under a gentle stream of nitrogen.

  • Add the new deuterated solvent (e.g., from CDCl₃ to C₆D₆).

  • Re-acquire the ¹H NMR spectrum and compare the chemical shifts and signal dispersion.

Visualization of Solvent-Induced Shift Changes

node1 CDCl₃ H3/H6: ~9.2 ppm H4/H5: ~7.5 ppm node2 C₆D₆ H3/H6: ~8.8 ppm H4/H5: ~7.1 ppm node1->node2 Upfield Shift node3 DMSO-d₆ H3/H6: ~9.3 ppm H4/H5: ~7.8 ppm node1->node3 Downfield Shift

Caption: Approximate ¹H NMR chemical shift changes for pyridazine in different solvents.

III. Advanced Topics

Paramagnetic Broadening

The presence of unpaired electrons in a sample, often from residual metal catalysts (e.g., copper[20] or iridium[21][22]), can cause severe broadening of NMR signals, sometimes to the point where they are no longer observable.

Troubleshooting Steps:

  • Purification: Ensure your sample is rigorously purified to remove any traces of paramagnetic metals. Techniques like column chromatography with a chelating agent (e.g., EDTA) in the mobile phase can be effective.

  • Check for Radical Formation: Some pyridazine derivatives can form stable radicals, which will also lead to paramagnetic broadening. Electron Paramagnetic Resonance (EPR) spectroscopy can be used to confirm the presence of radicals.

Dynamic Processes and Temperature Effects

If your pyridazine derivative can exist in multiple conformations that are in equilibrium, you may observe broad or averaged signals at room temperature.

Variable Temperature (VT) NMR Protocol:

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • If broad signals are observed, cool the sample down in the NMR spectrometer (e.g., to 253 K or -20 °C). At lower temperatures, the conformational exchange may slow down, leading to the appearance of sharp signals for each individual conformer.

  • Conversely, heating the sample may cause the exchange to become faster, resulting in sharper, averaged signals.

IV. Conclusion

Interpreting the NMR spectra of pyridazine-containing compounds can be complex, but a systematic and informed approach can resolve most ambiguities. By understanding the inherent electronic properties of the pyridazine ring and employing the troubleshooting strategies outlined in this guide, you will be well-equipped to accurately determine the structures of your molecules and confidently advance your research.

V. References

  • Dennis, N., Katritzky, A. R., & Poyarlieff, I. G. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1880-1884.

  • Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. Chemical and Pharmaceutical Bulletin, 12(3), 272-277.

  • Hasan, S. M. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide. Al-Qadisiyah Journal of Pure Science, 26(3), Chem. 1-11.

  • Dudek, G. O., & Dudek, E. P. (1966). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Tetrahedron, 22(5), 1481-1488.

  • Hasan, S. M. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Education for Pure Science-University of Thi-Qar, 11(2), 1-9.

  • Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.). Synfacts, 2011(07), 0731-0731.

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Journal of Molecular Structure, 140, 291-299.

  • SpectraBase. (n.d.). Pyridazine, 3,6-diphenyl-, 1-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. Retrieved from [Link]

  • Powers, D. C., & Baran, P. S. (2011). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 133(44), 17562–17564.

  • Elinson, M. N., & Rakitin, O. A. (2021). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[8][23][24]Oxadiazolo[3,4-d]pyridazines. Molecules, 26(11), 3234.

  • Hasan, S. M. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate.

  • Powers, D. C., & Baran, P. S. (2011). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 13(23), 6188–6191.

  • Adib, M., et al. (2013). A Novel and Efficient Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7958–7965.

  • Macnaughtan, M. L., et al. (2004). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 82(9), 1459-1466.

  • T. A. Eng, et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 33-37.

  • National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem. Retrieved from [Link]

  • Oishi, T., et al. (2016). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry, 14(38), 9075-9083.

  • Appleby, K. M., et al. (2015). Investigating pyridazine and phthalazine exchange in a series of iridium complexes in order to define their role in the catalytic transfer of magnetisation from para-hydrogen. Dalton Transactions, 44(18), 8446-8455.

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2261.

  • Guillarme, S., et al. (2007). FACILE SYNTHESIS OF PYRIDAZINE-BASED α-HELIX MIMETICS. HETEROCYCLES, 73, 663-674.

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]

  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

  • Welsch, M. E., et al. (2013). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 56(17), 6759–6808.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Wawer, I., & Wawer, M. (2004). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 42(4), 374-378.

  • Neumann, M., et al. (2022). Dinuclear Copper Complex with a Pyridazine‐Bridged Octadentate Ligand: Monooxygenase Activity and Characterization of Copper‐Oxygen Intermediates. Chemistry – A European Journal, 28(41), e202200780.

  • Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. ChemPhysChem, 22(5), 450-455.

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

Sources

Optimization

Addressing poor solubility of pyridazine compounds during workup

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals facing solubility challenges during the workup and purificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals facing solubility challenges during the workup and purification of pyridazine-containing compounds. The inherent physicochemical properties of the pyridazine ring, while beneficial for molecular recognition and drug-target interactions, often lead to difficulties in handling and isolation.[1] This resource is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the lab.

Section 1: Understanding the Root Cause & Initial Assessment

Q1: Why is my pyridazine compound crashing out of solution during workup? What makes this class of compounds so poorly soluble?

A1: The poor solubility of many pyridazine derivatives stems from a combination of their unique electronic and structural properties.

  • High Crystal Lattice Energy: The planar structure and strong intermolecular forces, including π-π stacking and hydrogen bonding, contribute to a highly stable crystal lattice.[2] A significant amount of energy is required to break this lattice, resulting in low solubility in many common organic solvents.

  • Inherent Polarity and Dipole Moment: The pyridazine ring possesses a high dipole moment and dual hydrogen-bond accepting capacity.[1][3] This makes it more polar than a simple phenyl ring but not always sufficient for good solubility in either very polar (water) or non-polar (hexane) solvents, leading to issues in biphasic workups.

  • Weak Basicity: Pyridazine is a weak base (pKa ≈ 2.0), considerably weaker than pyridine (pKa ≈ 5.2).[1] This means that forming a highly water-soluble salt requires a strong acid, and the compound may precipitate from weakly acidic or neutral aqueous solutions where it exists as the free base.

Your first step should be to systematically assess the compound's properties to inform your workup strategy.

Section 2: Troubleshooting Guide for Workup & Purification

This section addresses specific problems you might encounter during extraction, isolation, and purification.

Q2: I've run a reaction in a solvent like Toluene or DCM, and upon adding an aqueous solution (e.g., bicarb wash), my product precipitates at the interface or in the organic layer. How do I proceed?

A2: This is a classic solubility problem where the change in the overall solvent environment triggers precipitation. The addition of an aqueous layer can slightly alter the composition of the organic phase, or the product may be partially soluble in both phases and unstable in the mixture.

Causality: Your compound is likely poorly soluble in the pure organic solvent and even less soluble when that solvent is saturated with water. Alternatively, a slight pH change during the wash could be converting a more soluble form (e.g., a salt from the reaction) into the less soluble free base.

Troubleshooting Steps:

  • Add a Co-solvent: Before separating the layers, add a small amount of a polar, water-miscible or aprotic solvent directly to the separatory funnel. Good starting points are THF, DMF, or DMSO.[2] Add just enough to redissolve the precipitate. This modifies the polarity of the organic layer, enhancing solubility.

  • Filter the Mixture: If a co-solvent is not an option or is ineffective, you may need to filter the entire biphasic mixture to collect the precipitated solid.[4] You can then wash the collected solid separately and work up the liquid phases as planned. This ensures you don't lose your product.

  • Increase Temperature (with caution): Gently warming the separatory funnel in a warm water bath can sometimes redissolve the product. However, be cautious about the thermal stability of your compound and the volatility of your solvent.[2]

Q3: My pyridazine product is an oil/solid that is soluble in the organic layer, but I suspect it's also partially soluble in the aqueous layer, leading to low yields. How can I improve my extraction efficiency?

A3: This is common for pyridazines with polar functional groups. The key is to minimize the product's solubility in the aqueous phase.

Causality: The hydrogen-bonding capability of the pyridazine nitrogens can lead to significant water solubility.[5]

Troubleshooting Steps:

  • Use Brine Washes: After your initial aqueous wash, perform subsequent washes with a saturated sodium chloride solution (brine).[4] Brine reduces the solubility of organic compounds in the aqueous layer, "salting out" your product and driving it into the organic phase.

  • Back-Extraction: After separating the initial aqueous layer, re-extract it 1-2 more times with fresh portions of your organic solvent (e.g., DCM or Ethyl Acetate). Combine these organic extracts to recover the dissolved product.

  • pH Control: If your compound is basic, ensure the pH of the aqueous layer is >8 during extraction to keep it in its neutral, less water-soluble form. Conversely, if your compound has an acidic handle, adjust the pH to be acidic.

Q4: I'm trying to purify my solid pyridazine derivative by recrystallization, but I'm struggling to find a suitable solvent. It either doesn't dissolve at all or it "oils out." What should I do?

A4: Recrystallization of pyridazines can be challenging due to their unique solubility profiles. "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution cools too quickly.[6]

Causality: The compound's melting point may be lower than the boiling point of the chosen solvent. Alternatively, the high polarity of the compound requires a very polar solvent, from which it can be difficult to crystallize.

Troubleshooting Workflow:

G Start Crude Solid Product SolventScreen Screen Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene Start->SolventScreen GoodSolvent Found a single good solvent? (Soluble hot, insoluble cold) SolventScreen->GoodSolvent BinarySystem Use a Binary Solvent System GoodSolvent->BinarySystem No UseSolvent Proceed with Single Solvent Recrystallization GoodSolvent->UseSolvent Yes OilOut Compound 'oils out'? Success Collect Pure Crystals OilOut->Success No, Cool Slowly LowerBP Choose a solvent with a lower boiling point. OilOut->LowerBP Yes Procedure 1. Dissolve in minimal hot 'good' solvent (e.g., Ethanol, DCM). 2. Add 'poor' solvent (e.g., Hexane, Water) dropwise until cloudy. 3. Re-heat to clarify, then cool slowly. BinarySystem->Procedure Failure Consider Chromatography BinarySystem->Failure Procedure->Success UseSolvent->OilOut LowerBP->SolventScreen

Q5: My basic pyridazine compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I fix this?

A5: This is a very common issue. The lone pairs on the pyridazine's nitrogen atoms are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This strong interaction causes tailing and, in some cases, irreversible adsorption or decomposition of the product on the column.

Causality: An acid-base interaction between the basic analyte and the acidic stationary phase.

Troubleshooting Steps:

  • Use a Basic Modifier: Add a small amount (0.1 - 1%) of a basic modifier like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent.[6] This deactivates the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Switch the Stationary Phase: If modifiers don't work, use a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative for separating basic compounds.

    • Deactivated Silica: Use commercially available deactivated or base-washed silica gel.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase HPLC (C18 column) can be an excellent alternative for high-purity separation.

Section 3: Advanced Solubility Enhancement

When simple workup adjustments are not enough, more advanced methods may be required, particularly in a drug development context.

Q6: My final pyridazine compound has very poor aqueous solubility, limiting its use in biological assays. What strategies can I employ to improve this?

A6: Enhancing the aqueous solubility of a final compound is a critical step in drug development. Several formulation and chemical modification strategies can be effective.

Decision Framework for Solubility Enhancement:

G Start Poorly Soluble Pyridazine API CheckIonizable Does the compound have an ionizable group (acidic or basic)? Start->CheckIonizable SaltFormation Strategy 1: Salt Formation CheckIonizable->SaltFormation Yes NoIonizable No Ionizable Group CheckIonizable->NoIonizable No SaltDetails Form a salt with a pharmaceutically acceptable counter-ion (e.g., HCl, mesylate). Significantly increases dissolution rate. SaltFormation->SaltDetails Formulation Strategy 2: Formulation Approaches NoIonizable->Formulation FormulationDetails Co-solvents (DMSO, PEG-400) Surfactants (micellar solubilization) Solid Dispersions (amorphous systems) Formulation->FormulationDetails

1. Salt Formation: This is the most common and effective method for ionizable drugs.[8][9]

  • Principle: By reacting your basic pyridazine with an acid, you form a salt. This salt form is an ionic species that is generally much more soluble in water than the neutral free base.[10] Pharmaceutically acceptable salts can dramatically improve bioavailability.[11]

  • Considerations: Successful salt formation depends on the pKa of your compound and the counter-ion. A general rule is that the pKa of the basic drug and the acidic counter-ion should differ by at least 2 pH units.[12]

2. Co-solvents & Formulation: For non-ionizable compounds or when salt formation is not viable, formulation strategies are used.

  • Principle: These methods do not change the molecule itself but alter the vehicle it is delivered in.

  • Examples:

    • Co-solvents: Using water-miscible organic solvents like DMSO, N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds for in vitro or preclinical studies.[13][14]

    • Surfactants: These form micelles that encapsulate the drug molecule, allowing it to be dispersed in an aqueous medium.

    • Inclusion Complexes: Cyclodextrins can form a complex with the drug, where the hydrophobic drug sits inside the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin confers water solubility.[10]

Section 4: Data Tables & Protocols

Table 1: Solubility of a Model Pyridazinone in Various Solvents

This table summarizes the mole fraction solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD), a representative pyridazinone derivative, to illustrate the wide range of solubilities in common pharmaceutical solvents.

SolventMole Fraction Solubility (x_e) at 318.2 KGeneral Classification
Water1.26 × 10⁻⁵Weakly Soluble
Ethanol8.22 × 10⁻³Sparingly Soluble
Isopropyl Alcohol (IPA)1.44 × 10⁻²Sparingly Soluble
Ethyl Acetate (EA)8.81 × 10⁻²Soluble
Dimethyl Sulfoxide (DMSO) 4.73 × 10⁻¹ Freely Soluble
Polyethylene Glycol-400 (PEG-400) 4.12 × 10⁻¹ Freely Soluble
Data adapted from a study by Shakeel F, et al.[15][16]
Experimental Protocols

Protocol 1: Purification by Recrystallization (Binary Solvent System)

This protocol is used when a single solvent is not effective for recrystallization.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethanol, Acetone) and a "poor" solvent in which it is sparingly soluble (e.g., Hexane, Heptane, Water). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent to obtain a clear solution.[17]

  • Induce Precipitation: While the solution is still warm, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Gently heat the mixture until the solution becomes clear again. This ensures you are at the saturation point.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize recovery, you can later place it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, wash them with a small amount of ice-cold "poor" solvent, and dry them under a vacuum.[17]

Protocol 2: Salt Formation for Solubility Enhancement

This protocol describes a general procedure for forming a hydrochloride (HCl) salt of a basic pyridazine compound.

  • Dissolution: Dissolve the purified pyridazine free base (1.0 equivalent) in a suitable anhydrous organic solvent (e.g., Ethanol, Isopropanol, or Diethyl Ether).

  • Acid Addition: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol).[10]

  • Precipitation: The pyridazinium salt will often precipitate from the solution upon addition of the acid. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing & Drying: Wash the salt with cold anhydrous solvent (the one used for the reaction) to remove any unreacted starting material or excess acid. Dry the salt thoroughly under a vacuum.

  • Confirmation: Confirm salt formation and purity using analytical techniques such as NMR, LC-MS, and melting point determination.

References

  • McCabe, O. et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-49. Available from: [Link]

  • Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available from: [Link]

  • Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available from: [Link]

  • N.A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Legrand, B. et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8056-8063. Available from: [Link]

  • Vantourout, J. C. et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available from: [Link]

  • N.A. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. Available from: [Link]

  • El-Sawy, A. A. et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available from: [Link]

  • Sharma, D. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 26-30. Available from: [Link]

  • Gillespie, J. R. et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11216-11231. Available from: [Link]

  • Adam, G. C. et al. (2007). Salts of pyridazine compounds. Google Patents.
  • Singh, P. et al. (2010). Salt Selection in Drug Development. Pharmaceutical Technology, 34(3). Available from: [Link]

  • Oswald, I. D. H. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 143–144. Available from: [Link]

  • Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available from: [Link]

  • N.A. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Yamashita, T. et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 420(1), 117-122. Available from: [Link]

  • Save, S. & Shinde, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(7), 1-8. Available from: [Link]

  • Wang, Y. et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • N.A. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • N.A. (n.d.). Pyridazine Derivatives. Science of Synthesis. Available from: [Link]

  • Kumar, S. et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

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Reference Data & Comparative Studies

Validation

The Tale of Two Rings: A Comparative Analysis of Pyridazine and Pyridine Scaffolds in Medicinal Chemistry

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profou...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of available scaffolds, the six-membered nitrogen-containing heterocycles, pyridine and pyridazine, have emerged as prominent players. While pyridine is a well-established and ubiquitous scaffold in numerous approved drugs, the closely related pyridazine ring, with its two adjacent nitrogen atoms, presents a unique set of properties that are increasingly being leveraged to overcome common drug discovery challenges. This guide provides an in-depth comparative analysis of these two critical scaffolds, offering insights into their distinct physicochemical properties, metabolic liabilities, and impact on biological activity, all supported by experimental data and detailed protocols.

At a Glance: Pyridine vs. Pyridazine

PropertyPyridinePyridazineRationale for Difference & Impact on Drug Design
Structure Aromatic ring with one nitrogen atomAromatic ring with two adjacent nitrogen atomsThe two adjacent nitrogen atoms in pyridazine create a significant dipole moment and influence electron distribution, impacting several other properties.
Calculated LogP (cLogP) 0.84[1]-0.51[1]Pyridazine is inherently more polar and less lipophilic, which can lead to improved aqueous solubility. This is a key advantage in addressing solubility-limited absorption.
pKa (of conjugate acid) 5.2[1][2]2.0[1][2]Pyridine is a weak base, allowing for salt formation to enhance solubility and crystallinity. Pyridazine is significantly less basic, which can reduce off-target interactions with acidic cellular compartments but limits salt formation strategies.[2]
Dipole Moment (µ) 2.2 D[1]4.2 D[1]The large dipole moment of pyridazine can facilitate favorable interactions with polar residues in a target's binding pocket and enhance π-π stacking interactions.[2][3]
Hydrogen Bonding One hydrogen bond acceptor (N)Two adjacent hydrogen bond acceptors (N)The dual hydrogen-bonding capacity of pyridazine offers unique opportunities for molecular recognition and can be crucial for target binding.[3]

Delving Deeper: A Head-to-Head Comparison

The fundamental difference between pyridine and pyridazine lies in the presence of a second, adjacent nitrogen atom in the latter. This seemingly subtle structural change has profound implications for the molecule's electronic and physicochemical properties, which in turn dictate its behavior in a biological system.

Physicochemical Properties: The Foundation of Drug-Likeness

A drug's journey through the body is governed by its physicochemical properties. Here, pyridazine often presents a compelling alternative to pyridine.

  • Solubility and Lipophilicity: As indicated by its negative cLogP, pyridazine is significantly more polar than pyridine.[1] This increased polarity generally translates to enhanced aqueous solubility, a critical factor for oral bioavailability. In drug discovery programs plagued by poor solubility of a pyridine-containing lead, a scaffold hop to pyridazine can be a viable strategy to improve this parameter.

  • Basicity and pKa: Pyridine's basicity (pKa of its conjugate acid is 5.2) allows for the formation of salts, which can be advantageous for formulation and purification.[1][2] However, this basicity can also lead to undesirable interactions, such as lysosomal trapping or hERG channel inhibition. Pyridazine's significantly lower basicity (pKa ≈ 2.0) mitigates these risks, making it an attractive scaffold for targets where basicity is a liability.[1][2]

  • Dipole Moment and Molecular Interactions: The two adjacent nitrogen atoms in pyridazine create a strong dipole moment.[1] This can be exploited to form favorable dipole-dipole interactions with the target protein, potentially enhancing binding affinity. Furthermore, the electron-deficient nature of the pyridazine ring can promote beneficial π-π stacking interactions within the binding pocket.[2][3]

Metabolic Stability: The Gatekeeper of In Vivo Efficacy

A drug's metabolic fate is a crucial determinant of its half-life and overall efficacy. The electronic differences between pyridine and pyridazine can influence their susceptibility to metabolic enzymes, primarily Cytochrome P450s (CYPs).

  • CYP Inhibition: Pyridine-containing compounds are known to sometimes inhibit CYP enzymes, which can lead to drug-drug interactions.[2] The pyridazine ring, due to its electron-deficient nature, is often a poorer ligand for the heme iron of CYPs and thus tends to exhibit lower CYP inhibition potential.[2] This was observed in a study where a pyridazine-containing molecule showed superior performance in a CYP450 assay compared to its pyridine analogue.[2]

  • Oxidative Metabolism: The sites of metabolism on the aromatic ring can also differ. While both rings can undergo oxidation, the electronic landscape of each scaffold will dictate the most susceptible positions. In some cases, replacing a metabolically labile pyridine with a pyridazine can block a key metabolic pathway, thereby improving the compound's pharmacokinetic profile.

The Pyridine-to-Pyridazine Scaffold Hop: A Strategic Move in Drug Design

The interchange of pyridine and pyridazine scaffolds, often referred to as a "scaffold hop," is a powerful strategy in lead optimization. This approach aims to retain the desired biological activity while improving the compound's overall drug-like properties. Recent advances in synthetic chemistry are making this transformation more accessible, allowing for the direct conversion of pyridines to pyridazines.[1][4][5]

A notable example of a successful pyridazine-containing drug is Deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor.[1][3] The inclusion of the pyridazine moiety was a key design element that contributed to its unique mechanism of action and favorable pharmacokinetic profile. While a direct pyridine analogue for comparison is not publicly available, the success of such molecules highlights the growing appreciation for the pyridazine scaffold in modern drug discovery.

Experimental Workflows for Comparative Analysis

To empirically evaluate the relative merits of pyridine and pyridazine scaffolds in a given chemical series, a battery of in vitro assays is essential. The following are detailed protocols for key experiments.

Metabolic Stability Assessment: The Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing a measure of its intrinsic clearance.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound (1 mM in DMSO) mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsomes (e.g., 20 mg/mL stock) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) lcms->data

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.

    • Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound and the diluted microsomes.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the compound over time.[6][7][8]

Biological Activity Assessment: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, a common target class in drug discovery.

cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis add_kinase Add Kinase Enzyme add_inhibitor Add Test Compound (Pyridazine or Pyridine Analog) add_kinase->add_inhibitor add_substrate Add Substrate and ATP add_inhibitor->add_substrate incubate Incubate at Room Temp (e.g., 60 min) add_substrate->incubate add_reagent Add Detection Reagent (e.g., ADP-Glo™) incubate->add_reagent read_signal Measure Signal (Luminescence) add_reagent->read_signal calc_ic50 Calculate % Inhibition and IC50 Value read_signal->calc_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using a generic luminescence-based assay like ADP-Glo™):

  • Reagent Preparation:

    • Prepare serial dilutions of the pyridine and pyridazine test compounds in a suitable buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds.

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent (e.g., ADP-Glo™ Reagent).

    • After a further incubation period, add the kinase detection solution to convert the signal into luminescence.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Permeability Assessment: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess a compound's potential for oral absorption.

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21 Days to Form Monolayer seed_cells->differentiate check_integrity Verify Monolayer Integrity (TEER) differentiate->check_integrity add_compound Add Test Compound to Apical (A) or Basolateral (B) side check_integrity->add_compound incubate_transport Incubate at 37°C (e.g., 2 hours) add_compound->incubate_transport sample_receiver Sample from Receiver Compartment incubate_transport->sample_receiver lcms_analysis Quantify Compound by LC-MS/MS sample_receiver->lcms_analysis calc_papp Calculate Apparent Permeability Coefficient (Papp) lcms_analysis->calc_papp calc_efflux Determine Efflux Ratio (Papp B-A / Papp A-B) calc_papp->calc_efflux

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure apical-to-basolateral (A-to-B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side.

    • To measure basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound may be a substrate of an efflux transporter like P-glycoprotein.[9][10][11]

Conclusion: A Tale of Two Scaffolds, A Multitude of Opportunities

The choice between a pyridine and a pyridazine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific challenges and objectives of a drug discovery program. Pyridine remains a workhorse in medicinal chemistry, offering a well-understood and synthetically accessible starting point.[12] However, the unique physicochemical and metabolic properties of the pyridazine ring provide a powerful toolkit for addressing common liabilities such as poor solubility, off-target basicity, and metabolic instability. By understanding the nuanced differences between these two scaffolds and employing rigorous experimental evaluation, medicinal chemists can make informed decisions to accelerate the discovery of safe and effective new medicines.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. Retrieved from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2025, August 6). ResearchGate. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal stability studies. (n.d.). Bio-protocol. Retrieved from [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023, March 15). PubMed. Retrieved from [Link]

  • Pyridine-to-pyridazine skeletal editing. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. (2025, November 12). PubMed. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Pyridazine Analogs

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The arrangement of two adjacent nitrogen atoms withi...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The arrangement of two adjacent nitrogen atoms within the six-membered ring provides unique electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing novel therapeutic agents.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted pyridazine analogs, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.

The Versatility of the 6-Position: A Gateway to Diverse Biological Activities

The substitution at the 6-position of the pyridazine ring has proven to be a critical determinant of biological activity, profoundly influencing the potency, selectivity, and pharmacokinetic properties of these analogs. By strategically modifying this position, researchers have successfully developed compounds with significant anticonvulsant, kinase inhibitory, and antimicrobial properties.

Anticonvulsant Activity: Targeting Neurological Disorders

Pyridazine derivatives, particularly those bearing an aryl group at the 6-position, have emerged as a promising class of anticonvulsant agents. The maximal electroshock (MES) seizure test in rodents is a widely accepted preclinical model for evaluating potential treatments for generalized tonic-clonic seizures.[3][4]

The Influence of 6-Aryl Substituents

A key determinant of anticonvulsant potency in 6-aryl-3(2H)-pyridazinones is the nature and position of substituents on the phenyl ring. Structure-activity relationship studies have consistently shown that electron-withdrawing groups enhance activity.[5]

For instance, a comparative study of 6-(substituted phenyl)-3(2H)-pyridazinones revealed that the introduction of chloro and nitro groups on the phenyl ring significantly boosts anticonvulsant efficacy. This is exemplified by the potent activity of 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone.[5] The hydrophobic character of the substituent on the phenyl ring also appears to play a role, with increased hydrophobicity correlating with higher potency.[5]

CompoundSubstituent on 6-Phenyl RingAnticonvulsant Activity (MES test, mice) ED50 (mg/kg)Reference
6-Phenyl-3(2H)-pyridazinoneH>100[5]
6-(4-Chlorophenyl)-3(2H)-pyridazinone4-Cl45.7[5]
6-(2,4-Dichlorophenyl)-3(2H)-pyridazinone2,4-diCl28.3[5]
6-(4-Nitrophenyl)-3(2H)-pyridazinone4-NO255.0[6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the standardized procedure for assessing the anticonvulsant efficacy of 6-substituted pyridazine analogs in mice.

Materials:

  • Electroconvulsive shock generator with corneal electrodes

  • Male Swiss albino mice (20-25 g)

  • Test compounds (6-substituted pyridazine analogs)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compounds to be absorbed and distributed.

  • Electrode Application: Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[4]

  • Induction of Seizure: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[4][7]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.[3]

  • Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

SAR Visualization for Anticonvulsant Activity

The following diagram illustrates the key SAR trends for 6-aryl pyridazinone analogs as anticonvulsants.

SAR_Anticonvulsant cluster_pyridazine 6-Aryl Pyridazinone Core cluster_substituents Substituents at 6-Phenyl Ring cluster_activity Anticonvulsant Activity core Pyridazinone Ring pos6 6-Position core->pos6 Substitution at EWG Electron-Withdrawing Groups (e.g., Cl, NO2) pos6->EWG Addition of EDG Electron-Donating Groups (e.g., OCH3) pos6->EDG Addition of Hydrophobic Hydrophobic Groups pos6->Hydrophobic Increased Increased Increased Potency EWG->Increased Decreased Decreased Potency EDG->Decreased Hydrophobic->Increased

Caption: SAR trends for 6-aryl pyridazinone anticonvulsants.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

The pyridazine scaffold has also been successfully employed in the development of potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Targeting c-Met Kinase

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Overexpression or mutation of c-Met is associated with tumor growth, metastasis, and drug resistance. A series of 6-phenyl-3(2H)-pyridazin-3-one derivatives substituted with morpholino-pyrimidines have been identified as novel c-Met kinase inhibitors.[8]

Compound6-Phenyl Substituentc-Met Kinase IC50 (nM)Cellular IC50 (Hs746T, nM)Reference
Lead Compound Unsubstituted150850[8]
Optimized Analog 2-fluoro539[8]

The introduction of a fluorine atom at the 2-position of the 6-phenyl ring led to a significant improvement in both biochemical and cellular potency, highlighting the sensitivity of the c-Met kinase active site to substitutions at this position.

Experimental Protocol: c-Met Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of 6-substituted pyridazine analogs against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase[9]

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP[10]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)[10]

  • Test compounds (6-substituted pyridazine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[11]

  • White 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate, and the test compound at various concentrations.[10]

  • Enzyme Addition: Add the recombinant c-Met kinase to each well to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).

  • ATP Addition: Add ATP to each well to start the kinase reaction.[10]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent to generate a luminescent signal.[11]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SAR Visualization for Kinase Inhibitors

This diagram illustrates the general approach to optimizing 6-substituted pyridazines as kinase inhibitors.

SAR_Kinase cluster_core Pyridazine Scaffold cluster_substituents Substituents at 6-Position cluster_activity Kinase Inhibitory Activity core Pyridazine Ring pos6 6-Position core->pos6 Substitution at Aryl Aryl Groups pos6->Aryl Heterocycle Heterocyclic Groups (e.g., Piperazine, Morpholine) pos6->Heterocycle Aryl_sub Substituted Aryl Aryl->Aryl_sub Fine-tuning with substituents Potency Potency (IC50) Heterocycle->Potency Influences Selectivity Selectivity Heterocycle->Selectivity Impacts Aryl_sub->Potency Modulates Aryl_sub->Selectivity Impacts

Caption: General SAR strategy for 6-substituted pyridazine kinase inhibitors.

Antimicrobial Activity: Combating Infectious Diseases

The pyridazine nucleus is also a promising scaffold for the development of novel antimicrobial agents. Various 6-substituted pyridazinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Broad-Spectrum Antimicrobial Potential

Studies have shown that 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazones exhibit considerable activity against both Gram-negative bacteria and yeasts.[9] For instance, certain analogs showed strong antifungal activity against Candida tropicalis, comparable to the standard drug fluconazole.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of 6-substituted pyridazine analogs against microbial strains.[12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[12]

  • 96-well microtiter plates

  • Test compounds (6-substituted pyridazine analogs)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)[13]

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[12]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and serially dilute it in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well containing the test compound, as well as to a growth control (no compound) and a sterility control (no inoculum) well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 6-position of the pyridazine ring is a highly versatile point for chemical modification, enabling the development of a diverse range of biologically active compounds. This guide has provided a comparative overview of the structure-activity relationships of 6-substituted pyridazine analogs, focusing on their anticonvulsant, kinase inhibitory, and antimicrobial properties. The presented experimental protocols and SAR visualizations offer a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of novel substitutions at the 6-position, guided by the principles outlined herein, holds great promise for the discovery of new and improved therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem.
  • Xu, P., Wang, S. Y., Chen, Y., Liu, W. Q., & Tao, C. (1991). [Studies on Synthesis, Anticonvulsant Activity and the Structure--Activity Relationships of 6-(substituted phenyl)-3 (2H) Pyridazinones]. Yao Xue Xue Bao, 26(9), 656-660.
  • Bio-protocol. (2021). 4.3. Maximal Electroshock Seizure Test. Bio-protocol.
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery.
  • (2018, April 15). In Vitro Antimicrobial Activities of 6-Substituted-3(2H)- pyridazinone-2-acetyl-2.
  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience.
  • PubMed. (2014, November 1).
  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • BenchChem. (2025). Application Notes for a Novel MET Kinase Inhibitor. BenchChem.
  • idosi.org. (n.d.). Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h)-ones Against Maximal Electro Shock Induced Seizure.
  • idosi.org. (n.d.).
  • BenchChem. (2025).
  • Biomed Pharmacol J. (2008).
  • Promega Corporation. (n.d.). MET (Y1230C) Kinase Assay Protocol.
  • Graphviz. (2021, August 10). Graphviz.
  • ResearchGate. (2026, February 9). (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity.
  • Acta Scientific. (2017, October 27).
  • (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
  • JOCPR. (n.d.).
  • PubMed. (2009, June 6). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors.
  • ResearchGate. (n.d.).
  • BioKB. (n.d.). Synthesis and anticonvulsant activity of a new 6-alkoxy-[1][3][5]triazolo[4,3-b]pyridazine.

  • RSC Publishing. (n.d.).
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PMC. (2022, June 10).
  • (2022, June 13).
  • Cambridge Intelligence. (2026, January 19). Graph visualization explained: tools, techniques & use cases.
  • RAI Document

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Validation

In Vitro Evaluation of Novel Pyridazine-Based Anticancer Agents: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Shift Toward Pyridazine Scaffolds As a Senior Application Scientist overseeing preclinical oncology screening, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shift Toward Pyridazine Scaffolds

As a Senior Application Scientist overseeing preclinical oncology screening, I frequently encounter the limitations of classical chemotherapeutics. Drugs like Doxorubicin and Cisplatin, while potent, often suffer from dose-limiting toxicities (e.g., cardiotoxicity and nephrotoxicity) and the rapid onset of multi-drug resistance.

In recent years, the pyridazine scaffold—a six-membered diazine ring—has emerged as a highly versatile pharmacophore in targeted cancer therapy 1. Its unique capacity for hydrogen bonding, combined with favorable dipole moments, allows for precise, high-affinity interactions with the ATP-binding pockets of critical kinases (such as CDK2 and VEGFR) and molecular chaperones like Hsp90 2. This guide objectively compares the in vitro performance of novel pyridazine derivatives against standard clinical agents and details the self-validating protocols required for their evaluation.

Mechanistic Pathways: Causality Behind the Efficacy

Why do pyridazine derivatives outperform traditional agents in certain resistant cell lines? The causality lies in their multi-target inhibition profile. Unlike Doxorubicin, which primarily intercalates DNA and causes topoisomerase II-mediated DNA damage, rationally designed 3,6-disubstituted pyridazines can selectively halt the cell cycle at the G1/S phase by inhibiting Cyclin-Dependent Kinase 2 (CDK2) 2. Furthermore, they modulate the PI3K/Akt pathway, upregulating pro-apoptotic markers (Bax, p53) while downregulating anti-apoptotic proteins (Bcl-2) 3.

Pathway Pyridazine Pyridazine Derivatives CDK2 CDK2 / VEGFR / Hsp90 Pyridazine->CDK2 Inhibits PI3K PI3K / Akt Pathway Pyridazine->PI3K Inhibits Arrest Cell Cycle Arrest (G1/S) CDK2->Arrest Blocks progression Bax Upregulation of Bax / p53 PI3K->Bax Modulates Bcl2 Downregulation of Bcl-2 PI3K->Bcl2 Modulates Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Apoptosis Removes inhibition

Fig 1: Mechanistic signaling pathways modulated by novel pyridazine-based anticancer agents.

Comparative In Vitro Efficacy

To establish trustworthiness in drug development, we must look at comparative in vitro data. The table below synthesizes recent preclinical findings, benchmarking novel pyridazine derivatives against clinical standards across various human cancer cell lines.

Table 1: Cytotoxicity (IC50) Comparison Across Key Cancer Cell Lines

Compound ClassPrimary TargetCell LineExperimental IC50Reference StandardStandard IC50
S-Acyclic Pyridazine (Cmpd 8) 4Apoptosis InductionMCF-7 (Breast)3.10 ± 0.25 µg/mLDoxorubicin3.16 ± 0.38 µg/mL
S-Acyclic Pyridazine (Cmpd 8) 4Apoptosis InductionHepG2 (Liver)3.67 ± 0.52 µg/mLDoxorubicin3.11 ± 0.36 µg/mL
3,6-Disubstituted (Cmpd 11m) 2CDK2 InhibitionMDA-MB-231 (TNBC)0.99 ± 0.03 µMN/ASubmicromolar
Pyridazine-Arylhydrazone (2S-13) 5Hsp90 Inhibition4T1 (Mouse TNBC)High SelectivityDoxorubicinHigh Toxicity
Allylthiourea-Pyridazine (Cmpd 5b) 6VEGFR InhibitionHCT-116 (Colon)30.3 µMImatinibComparable

Data Interpretation: The data clearly demonstrates that structural modifications—such as the addition of methyltetrahydropyran or allylthiourea moieties to the pyridazine core—can yield compounds that match or exceed the efficacy of Doxorubicin and Imatinib, while demonstrating superior selectivity profiles against non-malignant cells 5.

Experimental Methodologies: Building a Self-Validating System

Workflow Synth Compound Synthesis Screen Cytotoxicity (SRB Assay) Synth->Screen Select Lead Selection Screen->Select Mech Mechanistic Profiling Select->Mech Kinase Target Validation Select->Kinase

Fig 2: Standardized in vitro evaluation workflow for pyridazine derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (SRB Assay)

Scientific Rationale: While the MTT assay relies on mitochondrial metabolic activity (which can be artificially skewed by compounds that alter cellular metabolism without causing immediate cell death), the Sulforhodamine B (SRB) assay measures total cellular protein content. We strictly utilize SRB for adherent cell lines (e.g., MCF-7, MDA-MB-231) because it provides a linear response to cell density and is unaffected by the metabolic interference often seen with novel kinase inhibitors 2.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 4×103 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS). Causality: This specific density ensures cells remain in the exponential growth phase during the entire 72-hour drug exposure window.

  • Compound Treatment: After 24 hours of incubation (allowing for attachment), treat cells with serial dilutions of the pyridazine derivatives (e.g., 0.1 to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Fixation: After 72 hours, fix cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins and stably fixes the cells to the plate bottom, preventing cell loss during subsequent washing steps.

  • Staining: Wash plates 5 times with distilled water, air dry, and add 50 µL of 0.4% SRB solution (in 1% acetic acid) for 10 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Cell Cycle and Apoptosis Profiling (Flow Cytometry)

Scientific Rationale: To confirm that the reduction in cell viability is due to targeted cell cycle arrest rather than non-specific necrosis, we employ Annexin V-FITC/PI double staining. This creates a self-validating quadrant analysis system.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the established IC50 concentration of the lead pyridazine compound for 48 hours. Harvest both floating (apoptotic) and adherent cells using trypsin-EDTA to ensure no apoptotic bodies are lost.

  • Annexin V Staining (Apoptosis): Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the exact phase of cell death.

  • Cell Cycle Analysis: For a separate aliquot, fix cells in 70% cold ethanol overnight. Treat with RNase A (to prevent PI from binding to RNA, which would skew DNA content readings) and stain with PI. Analyze via flow cytometry to quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion

Pyridazine-based small molecules represent a paradigm shift in targeted cancer therapy. By moving away from the broad cytotoxicity of traditional anthracyclines and platinum-based drugs, rationally designed pyridazines offer precise modulation of kinase pathways with significantly improved safety profiles. As drug development professionals, adopting rigorous, self-validating in vitro assays like SRB and dual-staining flow cytometry is critical to accurately benchmark these novel agents against current clinical standards.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: Taylor & Francis Online URL:[Link]

  • Synthesis and In Vitro Anticancer Evaluation of some Acyclic N- and S-nucleosides of Pyridazine Derivatives Source: Der Pharma Chemica URL:[Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line Source: MDPI URL:[Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity Source: J-Stage URL:[Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity Source: NIH / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to Pyridazine-Based Kinase Inhibitors: Mechanistic Divergence and Efficacy Profiling

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Pyridazine Scaffold in Drug Discovery The pyridazine heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine heterocycle has emerged as a privileged scaffold in the design of small-molecule kinase inhibitors. Endowed with unique physicochemical properties—including a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity—the pyridazine ring allows for precise molecular recognition within complex kinase binding pockets.

To illustrate the versatility of this scaffold, this guide objectively compares two clinically significant, yet mechanistically distinct, pyridazine-based kinase inhibitors:

  • Ponatinib: A Type II ATP-competitive inhibitor utilizing an imidazo[1,2-b]pyridazine core to target the active kinase (JH1) domain of BCR-ABL[1].

  • Deucravacitinib: A first-in-class allosteric inhibitor utilizing a pyridazine-3-carboxamide core to target the regulatory pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2)[2].

By analyzing these two molecules, researchers can understand how structural modifications to the pyridazine core dictate target selectivity, overcome clinical resistance, and reduce off-target toxicity.

Mechanistic Divergence: Causality in Scaffold Design

The efficacy of a kinase inhibitor is not merely a function of its binding affinity, but where and how it binds. The structural evolution of Ponatinib and Deucravacitinib perfectly demonstrates this causality.

Ponatinib: Type II ATP-Competitive Inhibition (BCR-ABL)

Ponatinib was engineered to overcome the T315I "gatekeeper" mutation in chronic myeloid leukemia (CML), which causes resistance to first-generation inhibitors like Imatinib.

  • The Role of the Scaffold: The imidazo[1,2-b]pyridazine core acts as the hinge-binding motif, occupying the adenine pocket of the BCR-ABL enzyme[1].

  • The Causality of the Linker: A rigid ethynyl (carbon-carbon triple bond) linker extends from the pyridazine core. This rigidity is critical; it prevents steric clashing with the bulky isoleucine residue of the T315I mutant, allowing the molecule to reach the hydrophobic pocket and stabilize the inactive "DFG-out" conformation of the kinase[3].

Deucravacitinib: Allosteric Pseudokinase Inhibition (TYK2)

Unlike traditional Janus kinase (JAK) inhibitors that target the highly conserved ATP-binding site (JH1), Deucravacitinib achieves unprecedented selectivity by targeting the unique JH2 pseudokinase domain.

  • The Role of the Scaffold: The N-(methyl-d3)pyridazine-3-carboxamide skeleton is precisely tuned to fit the JH2 domain. The pyridazine nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone amides of Val690 and Glu688 in the JH2 hinge region[2].

  • The Causality of Allostery: By anchoring into the JH2 domain, Deucravacitinib stabilizes an auto-inhibitory interaction between the JH2 and JH1 domains. This locks the catalytic JH1 domain in an inactive state, preventing receptor-mediated activation without competing with cellular ATP[4].

Mechanism Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) BCR_ABL BCR-ABL (JH1 Kinase Domain) DFG-out Conformation Ponatinib->BCR_ABL Binds Adenine Pocket Inhibition1 ATP-Competitive Inhibition (Overcomes T315I Mutation) BCR_ABL->Inhibition1 Blocks Phosphorylation Deucravacitinib Deucravacitinib (Pyridazine-3-carboxamide) TYK2_JH2 TYK2 (JH2 Pseudokinase Domain) Hinge Region (Val690, Glu688) Deucravacitinib->TYK2_JH2 H-Bonds to Hinge Inhibition2 Allosteric Inhibition (Locks JH1 Inactive) TYK2_JH2->Inhibition2 Allosteric Regulation

Caption: Mechanistic divergence of pyridazine scaffolds: Type II ATP-competitive vs. Allosteric JH2 inhibition.

Quantitative Efficacy Comparison

The structural differences between these two pyridazine derivatives translate directly into their biochemical potency and clinical utility. Table 1 summarizes their comparative efficacy.

Table 1: Biochemical and Clinical Profiling of Pyridazine-Based Inhibitors

ParameterPonatinibDeucravacitinib
Primary Scaffold Imidazo[1,2-b]pyridazinePyridazine-3-carboxamide
Primary Target BCR-ABL (Wild-type & T315I)TYK2 (Janus Kinase Family)
Binding Domain JH1 (Active Kinase Domain)JH2 (Pseudokinase Domain)
Inhibition Mechanism Type II (ATP-Competitive)Allosteric (Non-ATP Competitive)
Biochemical IC₅₀ 0.37 nM (WT), 2.0 nM (T315I)[1]3.2 nM (STAT3 phosphorylation)[2]
Selectivity Profile Multi-targeted (Pan-kinase activity)Highly selective (>3000-fold over JAK2)[4]
Clinical Indication CML, Ph+ ALLPlaque Psoriasis (Autoimmune)

Self-Validating Experimental Protocols

To objectively verify the efficacy and mechanism of action of these pyridazine-based inhibitors, researchers must employ orthogonal assay systems. The following protocols are designed to be self-validating, ensuring that biochemical target engagement translates to cellular functional inhibition.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo™)

Purpose: To determine the biochemical IC₅₀. The ADP-Glo assay is chosen because it measures ATP depletion directly, making it universally applicable to both active (JH1) and allosterically regulated (JH2-JH1 complex) kinases.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridazine inhibitor in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add the purified recombinant kinase (e.g., BCR-ABL T315I or TYK2 JH1-JH2 dual domain) to the compound wells. Crucial Step: Incubate for 30 minutes at room temperature before adding ATP. This pre-incubation is mandatory for allosteric inhibitors like Deucravacitinib to achieve binding equilibrium at the JH2 domain[2].

  • Reaction Initiation: Add the specific peptide substrate and Ultra-Pure ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction (30 min incubation).

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement Assay (Western Blotting)

Purpose: To confirm that the inhibitor penetrates the cell membrane and blocks the specific downstream signaling cascade in a physiological environment.

  • Cell Culture & Starvation:

    • For Ponatinib: Culture K562 cells (expressing BCR-ABL).

    • For Deucravacitinib: Culture Jurkat T-cells or human peripheral blood mononuclear cells (PBMCs).

    • Self-Validation Step: Serum-starve cells for 4 hours prior to treatment to reduce basal background phosphorylation, ensuring the observed signal is strictly pathway-dependent.

  • Compound Treatment: Treat cells with the inhibitor at varying concentrations (e.g., 0.1 nM to 1000 nM) for 2 hours.

  • Pathway Stimulation (TYK2 Only): For Deucravacitinib assays, stimulate the cells with IFNα or IL-12 for 15 minutes to induce TYK2-mediated signaling[4]. (Ponatinib assays do not require stimulation as BCR-ABL is constitutively active).

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection:

    • Ponatinib: Probe for p-CrkL (downstream of BCR-ABL).

    • Deucravacitinib: Probe for p-STAT3 (downstream of TYK2)[2].

  • Quantification: Normalize the phosphorylated protein signal against the total protein signal (e.g., total STAT3 or total CrkL) to accurately determine the cellular IC₅₀.

Workflow Step1 1. Compound Incubation (Equilibration Phase) Step2 2. Pathway Stimulation (ATP or Cytokine) Step1->Step2 Step3 3. Signal Detection (Luminescence/Western) Step2->Step3 Step4 4. Data Analysis (Non-linear Regression) Step3->Step4

Caption: Standardized experimental workflow for validating kinase inhibitor target engagement.

Conclusion

The pyridazine scaffold offers profound versatility in kinase inhibitor design. As demonstrated by Ponatinib, fusing the pyridazine ring (imidazo[1,2-b]pyridazine) creates a potent, rigid pharmacophore capable of anchoring into the active site and overcoming severe steric mutations like T315I. Conversely, Deucravacitinib proves that functionalizing the pyridazine core (pyridazine-3-carboxamide) can yield highly specific hydrogen-bonding networks that exploit allosteric pseudokinase domains, effectively eliminating the off-target toxicities traditionally associated with pan-JAK inhibitors. Understanding these structure-activity relationships is vital for the next generation of targeted therapeutics.

References

  • [1] Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. MDPI.

  • [2] Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Publications.

  • [4] First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. PMC.

  • [3] Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. ACS Publications.

Sources

Validation

A Comprehensive Guide to Alternative Synthetic Routes for Substituted Pyridazines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Evaluation Executive Summary Substituted pyridazines are privileged scaffolds in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Evaluation

Executive Summary

Substituted pyridazines are privileged scaffolds in medicinal chemistry, frequently appearing in central nervous system (CNS) therapeutics, agricultural chemicals, and bioorthogonal probes. However, the electron-deficient nature of the 1,2-diazine core renders traditional electrophilic aromatic substitution ineffective. To access highly functionalized pyridazines, synthetic chemists must rely on de novo ring construction or specialized cycloadditions.

This guide objectively compares three highly effective alternative synthetic routes: Inverse Electron-Demand Diels-Alder (IEDDA) of tetrazines , One-Pot 1,4-Dicarbonyl Condensation , and Haloazodiene Cyclization . By evaluating the mechanistic causality, scalability, and experimental yields of each approach, this guide provides a self-validating framework for selecting the optimal synthetic strategy.

Strategic Route Selection Logic

Choosing the correct synthetic route depends heavily on the electronic nature of the desired substituents, the need for late-stage functionalization, and the tolerance of functional groups to harsh basic or acidic conditions.

Route_Selection Start Target: Substituted Pyridazine Q1 Are substituents highly functionalized or sensitive to harsh conditions? Start->Q1 IEDDA IEDDA of Tetrazines (Mild, Bioorthogonal) Q1->IEDDA Yes Q2 Are substituents simple aryl/alkyl groups? Q1->Q2 No Condensation One-Pot Condensation (1,4-Dicarbonyl + Hydrazine) Q2->Condensation Yes Q3 Is late-stage functionalization required? Q2->Q3 No Q3->IEDDA No CrossCoupling Cross-Coupling / SNAr on Halopyridazines Q3->CrossCoupling Yes

Decision logic for selecting the optimal pyridazine synthetic route.

Route A: Inverse Electron-Demand Diels-Alder (IEDDA) of Tetrazines

Mechanistic Causality

The IEDDA reaction between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes, enamines, or enol ethers) is one of the most powerful methods for pyridazine synthesis. The reaction is driven by the interaction between the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the High Occupied Molecular Orbital (HOMO) of the dienophile.

The thermodynamic driving force of this reaction is the irreversible extrusion of nitrogen gas ( N2​ ) via a retro-Diels-Alder step, followed by an oxidative or eliminative rearomatization cascade. Recent advances by [1] demonstrate that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent drastically accelerates the reaction. HFIP acts as a strong hydrogen-bond donor, further lowering the LUMO of the tetrazine and stabilizing the transition state without requiring metal catalysts.

IEDDA_Mechanism A 1,2,4,5-Tetrazine (Electron-Deficient Diene) B Dienophile (Alkyne/Enamine) C [4+2] Cycloaddition Bicyclic Intermediate D Retro-Diels-Alder (-N2 Extrusion) C->D E 4,5-Dihydropyridazine Intermediate D->E F Oxidation / Elimination (Rearomatization) E->F G Substituted Pyridazine Target F->G AB AB AB->C

Mechanistic pathway of the IEDDA reaction for pyridazine synthesis.

Experimental Protocol: HFIP-Accelerated IEDDA

Self-validating system: The cessation of nitrogen bubbling and the disappearance of the tetrazine's characteristic pink/red color serve as internal visual indicators of reaction completion.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the substituted 1,2,4,5-tetrazine (1.0 mmol) and the terminal alkyne (1.5 mmol) in HFIP (10 mL, 0.1 M).

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc) and observe the fading of the red/pink color (typically 8–12 hours).

  • Rearomatization: If an unactivated alkyne is used, the resulting dihydropyridazine may require oxidation. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 mmol) and stir for an additional 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the substituted pyridazine.

Route B: One-Pot 1,4-Dicarbonyl Condensation

Mechanistic Causality

The classical Paal-Knorr-type synthesis of pyridazines involves the condensation of 1,4-dicarbonyl compounds with hydrazine. However, isolating 1,4-dicarbonyl intermediates is notoriously difficult due to their tendency to isomerize or polymerize.

To bypass this thermodynamic trap, [2] designed a one-pot protocol. By performing a base-catalyzed aldol condensation between an aryl methyl ketone and a 1,2-diketone, a but-2-ene-1,4-dione intermediate is generated in situ. Immediate introduction of hydrazine hydrate intercepts this transient intermediate. The rapid nucleophilic attack by hydrazine outcompetes side reactions, driving the system into a stable aromatic sink (the 3,4,6-triarylpyridazine).

Experimental Protocol: One-Pot Triarylpyridazine Synthesis

Self-validating system: The sequential addition ensures that the unstable dione is consumed the moment it reaches a critical concentration, maximizing yield.

  • Condensation: To a stirred solution of aryl methyl ketone (1.0 mmol) and 1,2-diketone (1.0 mmol) in dry benzene (5 mL), add sodium tert-butoxide (1.2 mmol).

  • Intermediate Generation: Stir the mixture at room temperature for 2 hours to allow the formation of the but-2-ene-1,4-dione intermediate.

  • Cyclization: Without isolating the intermediate, add absolute ethanol (5 mL) followed by hydrazine hydrate (1.5 mmol, 80% solution).

  • Aromatization: Stir the reaction mixture at room temperature for 4–6 hours. The product will often precipitate directly from the solution.

  • Isolation: Filter the resulting solid, wash with cold ethanol, and recrystallize to yield the pure 3,4,6-triarylpyridazine.

Route C: Haloazodiene Hetero-Diels-Alder Cyclization

Mechanistic Causality

When highly specific regiocontrol is required, the haloazodiene cyclization provides an elegant solution. As established by [3], treating dihalohydrazones with a non-nucleophilic base (Hünig's base) induces the elimination of HCl, generating a 4-haloazodiene in situ.

The presence of the halogen and an ester group significantly lowers the LUMO of the azodiene, priming it for an inverse electron-demand[4+2] cycloaddition with electron-rich enamines. The resulting tetrahydropyridazine is then subjected to a second base-mediated elimination, ejecting the halogen and the amine (from the enamine) to achieve full aromatization.

Experimental Protocol: Haloazodiene Cyclization

Self-validating system: The stepwise base additions separate the cycloaddition and aromatization phases, preventing premature decomposition of the azodiene.

  • Azodiene Generation: Dissolve the dihalohydrazone (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) under an inert atmosphere. Add N,N-diisopropylethylamine (Hünig's base, 1.5 mmol) dropwise at 0 °C.

  • Cycloaddition: Add the cyclic or acyclic enamine (1.2 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours to form the halotetrahydropyridazine.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo and redissolve the crude residue in ethanol (10 mL).

  • Aromatization: Add KOH (3.0 mmol) and reflux the mixture for 4 hours to induce double elimination.

  • Isolation: Cool the mixture, neutralize with dilute HCl, extract with EtOAc, and purify via chromatography to isolate the substituted pyridazine.

Quantitative Performance Comparison

To facilitate objective decision-making, the operational metrics of the three methodologies are summarized below.

Synthetic RouteTypical SubstratesReaction ConditionsAverage YieldKey AdvantagesLimitations
IEDDA of Tetrazines 1,2,4,5-Tetrazines + Alkynes/EnaminesHFIP or Toluene, 20–60 °C, 8–12 h60–95%Extremely mild, bioorthogonal, high regioselectivity.Tetrazine precursors can be unstable or synthetically demanding.
One-Pot Condensation Aryl methyl ketones + 1,2-diketones + HydrazineNaOtBu, Benzene/EtOH, RT, 6–8 h70–90%Uses inexpensive starting materials; highly scalable.Limited primarily to 3,4,6-triaryl substitution patterns.
Haloazodiene Cyclization Dihalohydrazones + Electron-rich olefinsHünig's base, CH2​Cl2​ , RT to Reflux50–85%Excellent regiocontrol; easily accesses complex fused systems.Requires multi-step aromatization and pre-synthesis of hydrazones.

Conclusion

The synthesis of substituted pyridazines requires a strategic departure from standard aromatic functionalization. For delicate, highly functionalized targets (such as bioorthogonal probes), the IEDDA of tetrazines in HFIP is unmatched in its mildness and efficiency. For rapid, scalable library generation of aryl-substituted CNS drug candidates, the One-Pot Condensation provides the best atom- and step-economy. Finally, for complex, regioselective molecular architectures, the Haloazodiene Cyclization offers precise structural control.

References

  • Title: Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: A novel one-pot synthesis of substituted pyridazines: A general method of preparation of 3,4,6-tri aryl pyridazines Source: Heterocyclic Communications URL: [Link]

  • Title: Synthesis and Reactions of Haloazodienes. A New and General Synthesis of Substituted Pyridazines Source: The Journal of Organic Chemistry URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern pharmacology. Its derivatives are integral to a wide array of therapeutic agents, exhibiting...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern pharmacology. Its derivatives are integral to a wide array of therapeutic agents, exhibiting activities that span from anticancer to antihypertensive.[1] This guide provides an in-depth, validated protocol for the synthesis of a key pyridazine derivative, Ethyl 6-(methylamino)pyridazine-3-carboxylate. Beyond a simple recitation of steps, this document delves into the causal logic behind the chosen methodology, offers a comparative analysis with a classical alternative, and establishes a framework for self-validation through rigorous characterization.

Core Directive: A Tale of Two Synthetic Philosophies

The synthesis of the target molecule, Ethyl 6-(methylamino)pyridazine-3-carboxylate, can be approached from two fundamentally different strategic standpoints:

  • Functionalization of a Pre-formed Heterocycle: This contemporary approach leverages a pre-existing pyridazine core, modifying its substituents to achieve the desired final product. This strategy often offers higher efficiency and predictability.

  • De Novo Ring Construction: This classical method builds the pyridazine ring from acyclic precursors. While foundational, this approach can sometimes be less efficient for producing highly substituted derivatives.

This guide will present a detailed, validated protocol for the first approach, followed by a comparative analysis with the second.

Protocol 1: Efficient Synthesis via Nucleophilic Aromatic Substitution

This protocol is the recommended and validated method for the synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate, proceeding in two main stages from readily available starting materials.

Stage 1: Synthesis of the Key Intermediate, Ethyl 6-chloropyridazine-3-carboxylate

The journey begins with the synthesis of the chlorinated pyridazine precursor. This multi-step synthesis starts from ethyl levulinate.[2]

Experimental Protocol:

  • Cyclization: Ethyl levulinate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to form the corresponding dihydropyridazinone.

  • Bromination and Elimination: The dihydropyridazinone is then subjected to bromination followed by elimination to introduce a double bond and form the aromatic pyridazinone ring.

  • Oxidation: The pyridazinone is oxidized to the corresponding pyridazine-3-carboxylic acid.

  • Esterification: The carboxylic acid is esterified to the ethyl ester using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Chlorination: The resulting pyridazinone is chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield Ethyl 6-chloropyridazine-3-carboxylate.

Causality and Expertise: The choice of a multi-step synthesis from a simple, inexpensive starting material like ethyl levulinate makes this a cost-effective route for large-scale production. Each step is a well-established, high-yielding transformation in heterocyclic chemistry.

Workflow for Stage 1 Synthesis:

A Ethyl Levulinate C Cyclization A->C B Hydrazine Hydrate B->C D Bromination/Elimination C->D E Oxidation D->E F Esterification E->F G Chlorination (POCl₃) F->G H Ethyl 6-chloropyridazine-3-carboxylate G->H

Caption: Synthesis of the key chloro-pyridazine intermediate.

Stage 2: Nucleophilic Aromatic Substitution with Methylamine

This stage involves the core transformation where the chloro group is displaced by a methylamino group. This is a classic example of nucleophilic aromatic substitution (SNAᵣ) on an electron-deficient heterocyclic system.

The Underlying Mechanism: An Addition-Elimination Pathway

The pyridazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the carbon atoms susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (methylamine) attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.

The presence of the ester group at the 3-position further activates the ring towards nucleophilic attack.

Mechanism Visualization:

Start Ethyl 6-chloropyridazine-3-carboxylate + CH₃NH₂ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product Ethyl 6-(methylamino)pyridazine-3-carboxylate + Cl⁻ Intermediate->Product Elimination A 1,4-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Hydrate B->C D Dihydropyridazine C->D E Oxidation D->E F Substituted Pyridazine E->F

Sources

Validation

A Comparative Guide to Pyridazine Synthesis: Benchmarking Emerging C-H Activation Against Established Cyclocondensation Routes

For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The quest for more efficient, susta...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The quest for more efficient, sustainable, and versatile methods to construct this privileged heterocycle is relentless. This guide provides an in-depth, objective comparison of a modern, transition-metal-catalyzed C-H activation strategy against the time-honored cyclocondensation of γ-ketoacids, supported by experimental data and detailed protocols.

The Enduring Relevance of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore due to its unique electronic properties and ability to engage in various biological interactions.[2][3] Derivatives have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] As drug discovery programs demand ever-greater chemical diversity and synthetic efficiency, the methods used to forge this vital scaffold are under constant scrutiny and innovation.

Established Route: The Classical Cyclocondensation of γ-Ketoacids with Hydrazine

One of the most fundamental and reliable methods for synthesizing pyridazinones—a common and versatile class of pyridazine derivatives—is the cyclocondensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid, with hydrazine.[3][4][6] This approach is valued for its simplicity, the ready availability of starting materials, and its well-understood mechanism.

The reaction proceeds through the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or its ester), leading to cyclization and subsequent dehydration to form the dihydropyridazinone ring. A final aromatization step, if desired, can yield the fully aromatic pyridazine.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one via Conventional Heating

This protocol describes a standard procedure for the synthesis of a model pyridazinone using conventional heating.

Materials:

  • β-benzoylpropionic acid (0.05 mol)

  • Hydrazine hydrate (0.06 mol)

  • Ethanol (50 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Combine β-benzoylpropionic acid (0.05 mol) and hydrazine hydrate (0.06 mol) in a 100 mL round-bottom flask.

  • Add 50 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 6 hours.[4]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with a small amount of cold ethanol and allow it to air dry to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation β-benzoylpropionic acid β-benzoylpropionic acid Combine_in_flask Combine in Round-Bottom Flask β-benzoylpropionic acid->Combine_in_flask Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Combine_in_flask Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Combine_in_flask Reflux Reflux for 6 hours Combine_in_flask->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter and Wash with Cold Ethanol Precipitate->Filter Dry Dry the Product Filter->Dry Final_Product Final_Product Dry->Final_Product 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Caption: Workflow for conventional synthesis of a dihydropyridazinone.

Emerging Route: Rhodium-Catalyzed C-H Activation and Annulation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to building complex molecules.[7][8] This methodology allows for the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials. For pyridazine synthesis, this often involves the use of a directing group to guide a metal catalyst to a specific C-H bond for subsequent annulation with a coupling partner.

A notable example is the Rhodium(III)-catalyzed synthesis of N,N-bicyclic pyridazine analogues.[8] In this type of reaction, a directing group, such as a pyrazolidinone moiety, forms a chelate with the rhodium catalyst. This complex then facilitates the activation of an ortho C-H bond on an adjacent aryl ring. The resulting rhodacycle intermediate can then react with a coupling partner, like an α-O-mesyl ketone, leading to an annulation cascade that constructs the fused pyridazine ring system.[8][9]

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of a Fused Benzopyridazine Analogue

This protocol is based on a reported method for the Rhodium-catalyzed synthesis of fused pyridazine analogues.[8]

Materials:

  • Pyrazolidinone-containing substrate (1.0 equiv)

  • α-O-mesyl ketone (1.2 equiv)

  • [RhCp*Cl2]2 (catalyst, 2.5 mol%)

  • NaOAc (base, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) as solvent

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the pyrazolidinone substrate (1.0 equiv), α-O-mesyl ketone (1.2 equiv), [RhCp*Cl2]2 (2.5 mol%), and NaOAc (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired fused pyridazine product.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification Add_reagents Add Substrate, Ketone, Catalyst, and Base to Schlenk Tube Inert_gas Evacuate and Backfill with Argon Add_reagents->Inert_gas Add_solvent Add Anhydrous DCE Inert_gas->Add_solvent Heat Heat at 100 °C for 12 hours Add_solvent->Heat C-H_Activation Directed C-H Activation Heat->C-H_Activation Annulation Annulation with Ketone C-H_Activation->Annulation Cool_down Cool to Room Temperature Annulation->Cool_down Filter_celite Dilute and Filter through Celite Cool_down->Filter_celite Concentrate Concentrate under Vacuum Filter_celite->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Fused Pyridazine Analogue

Caption: Workflow for Rh-catalyzed C-H activation/annulation.

Performance Benchmark: Cyclocondensation vs. C-H Activation

The choice of synthetic route depends on a multitude of factors, including desired substitution patterns, scalability, and the importance of atom economy. The following table provides a direct comparison of the two methodologies.

FeatureEstablished: CyclocondensationEmerging: Rhodium-Catalyzed C-H Activation
Principle Ring formation from two acyclic precursors (e.g., γ-ketoacid + hydrazine).[4][6]Direct functionalization of a C-H bond followed by annulation.[8]
Generality & Scope Broadly applicable for pyridazinones; requires 1,4-dicarbonyl precursors.[3]Access to complex, fused architectures; scope defined by directing group and coupling partner.[8][9]
Atom Economy Good, but often involves a dehydration step, losing a water molecule.Excellent, as it avoids pre-functionalization of starting materials.[7]
Reagents & Catalysts Simple, inexpensive reagents (hydrazine, acid/base catalysts).[4]Requires expensive transition-metal catalysts (e.g., Rh, Pd, Ru) and specific ligands/additives.[7][8]
Reaction Conditions Often requires reflux temperatures (80-120 °C) and longer reaction times (4-24 hours).[4][10]Typically high temperatures (100-120 °C), but can have shorter reaction times (12-24h).[7][8]
Yields Generally good to excellent (65-95%).[10]Can be highly variable but often provides good to excellent yields (up to 87%).[11]
Key Advantages Well-established, reliable, scalable, uses readily available starting materials.[4]High atom and step economy, allows for novel disconnections and late-stage functionalization.[7]
Key Disadvantages Limited to substitution patterns dictated by the starting dicarbonyl compound.High cost and potential toxicity of metal catalysts, requires a directing group, optimization can be challenging.

Conclusion and Future Outlook

The classical cyclocondensation of 1,4-dicarbonyls remains a robust and highly valuable method for the synthesis of a wide array of pyridazines, particularly for large-scale production where cost and simplicity are paramount. Its predictability and the accessibility of starting materials ensure its continued relevance.

However, the rise of C-H activation represents a paradigm shift in synthetic strategy. While currently more suited for discovery and methodology development due to catalyst cost and the need for directing groups, its unparalleled efficiency and ability to forge complex structures from simple precursors are driving significant innovation. As catalysts become more active and robust, and as new directing group strategies are developed, C-H activation methods will undoubtedly become more integrated into the synthetic chemist's toolkit for preparing novel pyridazine-based therapeutics.

For the modern drug development professional, a thorough understanding of both established and emerging routes is crucial. The choice of method will always be a balance of project-specific goals, weighing the reliability and cost-effectiveness of classical methods against the elegance, efficiency, and novel structural access offered by modern catalytic approaches.

References

  • Sergeev, P. G., & Nenajdenko, V. G. (2020). Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Russian Chemical Reviews, 89(4), 393–429. [Link]

  • Scribd. (n.d.). Advances in Pyridazine Chemistry. [Link]

  • ResearchGate. (2025). Recent advances in pyridazine chemistry. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [Link]

  • Yang, C., Song, F., Chen, J., & Huang, Y. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation. Advanced Synthesis & Catalysis. [Link]

  • Hindawi. (n.d.). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. [Link]

  • PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives.... [Link]

  • IOSR Journals. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • ResearchGate. (n.d.). Construction of Pyridazine Analogues via Rhodium‐mediated C‐H Activation | Request PDF. [Link]

Sources

Comparative

A Researcher's Guide to Selecting the Optimal Cytotoxicity Assay for Novel Pyridazine Compounds

In the landscape of drug discovery, the synthesis of novel chemical entities is a continuous endeavor. Among these, pyridazine derivatives have garnered significant attention due to their diverse biological activities, i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the synthesis of novel chemical entities is a continuous endeavor. Among these, pyridazine derivatives have garnered significant attention due to their diverse biological activities, including potential anticancer properties.[1][2][3] However, before a promising compound can advance through the development pipeline, a thorough evaluation of its cytotoxic potential is paramount. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering the technical insights and practical guidance necessary for researchers working with newly synthesized pyridazine compounds.

This document is structured to provide not just procedural steps, but the scientific rationale behind choosing one assay over another. We will delve into the mechanisms of action, potential interferences, and the nuances of data interpretation, empowering you to make informed decisions that ensure the scientific integrity of your findings.

The First Hurdle: Choosing the Right Tool to Measure Cell Viability

The two most common categories of cytotoxicity assays are those based on tetrazolium salt reduction and those that measure the release of cytoplasmic enzymes.

Tetrazolium Salt Reduction Assays: A Measure of Metabolic Activity

These colorimetric assays are widely used due to their simplicity and high-throughput capabilities.[6][7] They rely on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to a colored formazan product.[8][9] The intensity of the color produced is directly proportional to the number of viable cells.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a classic and widely adopted method for assessing cell viability.[7]

Principle: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[7][8] This formazan must then be solubilized with an organic solvent, typically DMSO or isopropanol, before the absorbance can be measured.[6][8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Pyridazine Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance (~570nm) F->G

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the newly synthesized pyridazine compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7][11]

  • Cell Density: Optimizing the initial cell seeding density is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, confounding the results.[12]

  • Incubation Time: The duration of compound exposure is critical and should be chosen based on the expected mechanism of action of the pyridazine derivatives.[13]

  • Solubilization Step: The choice of solubilizing agent can impact the results. DMSO is effective but can be cytotoxic with prolonged exposure.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assays

MTS and XTT are second-generation tetrazolium salts developed to overcome some of the limitations of the MTT assay.[9][14]

Principle: Unlike MTT, the formazan products of MTS and XTT are water-soluble, eliminating the need for a solubilization step.[15][16] These negatively charged salts do not readily enter cells; therefore, an intermediate electron acceptor, such as phenazine methosulfate (PMS), is required to transfer electrons from the cytoplasm to the tetrazolium salt outside the cell.[9][14]

Experimental Workflow: MTS/XTT Assay

MTS_XTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Pyridazine Compounds A->B C Incubate (24-72h) B->C D Add MTS/XTT Reagent + Electron Acceptor C->D E Incubate (1-4h) D->E F Measure Absorbance (~490nm) E->F

Caption: Workflow of the MTS/XTT cytotoxicity assay.

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Preparation: Prepare the MTS or XTT working solution by combining the tetrazolium salt with the electron coupling agent immediately before use.[17][18]

  • Reagent Addition: Add the MTS or XTT working solution directly to the wells containing cells and culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[19]

  • Absorbance Reading: Measure the absorbance at approximately 490 nm for MTS and 450 nm for XTT.[18][20]

  • Elimination of Solubilization: The primary advantage of MTS and XTT assays is the removal of the formazan solubilization step, which simplifies the protocol and reduces potential errors associated with this step.[15]

  • Potential for Compound Interference: The reducing nature of some pyridazine compounds could potentially lead to non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal (lower apparent cytotoxicity). It is crucial to include a control with the compound in cell-free medium to assess this possibility.

Comparison of Tetrazolium-Based Assays

FeatureMTT AssayMTS AssayXTT Assay
Principle Reduction to insoluble formazanReduction to soluble formazanReduction to soluble formazan
Solubilization Step Required (e.g., DMSO)[6]Not required[21]Not required[15]
Sensitivity GoodHigher than MTT[21]Good
Throughput HighHigher than MTTHigh
Potential Interferences Colored pyridazines, reducing agents[12]Colored pyridazines, reducing agentsColored pyridazines, reducing agents
Endpoint Terminal[9]Can be non-terminal (multiple reads possible)[9]Can be non-terminal (multiple reads possible)[9]

Lactate Dehydrogenase (LDH) Release Assay: A Measure of Membrane Integrity

The LDH assay operates on a different principle than the tetrazolium-based assays, providing an orthogonal method for assessing cytotoxicity.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[22][23] The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan.[23]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_plate 96-Well Plate cluster_assay_plate New 96-Well Plate A Seed Cells B Add Pyridazine Compounds C Incubate (24-72h) D Collect Supernatant E Add Supernatant D->E Transfer F Add LDH Reaction Mix E->F G Incubate (30 min) F->G H Add Stop Solution G->H I Measure Absorbance (~490nm) H->I

Caption: Workflow of the LDH cytotoxicity assay.

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay. Include a maximum LDH release control by treating some wells with a lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[23]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[23]

  • Stop Reaction: Add a stop solution to each well.[23]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.[23]

  • Orthogonal Measurement: The LDH assay measures a distinct marker of cell death (membrane rupture) compared to the metabolic activity measured by tetrazolium assays. This can be valuable for confirming results and understanding the mechanism of cytotoxicity.

  • Serum Interference: The serum used in cell culture media can contain LDH, leading to a high background signal. It is advisable to use a serum-free medium during the assay or to use low-serum conditions.[23]

Interpreting the Data: Beyond the IC50 Value

The IC50 value is a useful metric for comparing the potency of different compounds, but it does not provide a complete picture of a compound's cytotoxic effects.[4][24] It's important to consider the time- and dose-dependent nature of the response. Furthermore, a decrease in the signal from a tetrazolium-based assay could indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).[25]

Unraveling the Mechanism of Cell Death: The Role of Caspases

To gain a deeper understanding of how a pyridazine compound induces cell death, it is often necessary to investigate the underlying molecular pathways. Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity for anticancer agents and is often mediated by a family of proteases called caspases.[26][27]

There are two main pathways of caspase activation:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[26][28]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[26][28]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[29]

Signaling Pathway: Caspase Activation in Apoptosis

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 stress Intracellular Stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of caspase activation leading to apoptosis.

Conclusion and Recommendations

The selection of an appropriate cytotoxicity assay is a critical step in the evaluation of novel pyridazine compounds. For initial high-throughput screening, MTS or XTT assays offer a streamlined workflow compared to the traditional MTT assay. However, it is imperative to control for potential compound interference with the tetrazolium reduction chemistry.

To confirm the results and gain a more comprehensive understanding of the cytotoxic mechanism, it is highly recommended to use an orthogonal assay, such as the LDH release assay. If a compound demonstrates significant cytotoxic activity, further investigation into the mechanism of cell death, for instance, by assessing caspase activation, is warranted.

By carefully considering the principles, protocols, and potential pitfalls of each assay, researchers can generate reliable and reproducible data, paving the way for the successful development of new therapeutic agents.

References

  • Li, P., et al. (1997). Biochemical pathways of caspase activation during apoptosis. PubMed. Retrieved from [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Caspase-activation Pathways in Apoptosis and Immunity. PubMed. Retrieved from [Link]

  • Fouad, M. A., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Retrieved from [Link]

  • AnyGenes. (n.d.). Caspase Activation. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Bosterbio. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Gîrd, C. E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Retrieved from [Link]

  • Eldebss, T. M. A., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Trevigen. (n.d.). TACS® XTT Cell Proliferation Assay. Retrieved from [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre. Retrieved from [Link]

  • Tecnologica Medica Tepuy. (n.d.). Lactate Dehydrogenase Assay Kit (LDH). Retrieved from [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Lactate Dehydrogenase. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Atienzar-Aroca, S., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Kiss, R. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Pyridazine Derivative Single Crystals

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Pyridazine Scaffolds in Modern Chemistry The pyridazine moiety, a six-membered aromatic heterocycle containing tw...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyridazine Scaffolds in Modern Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique physicochemical properties, including a significant dipole moment, robust hydrogen-bonding capabilities, and the ability to engage in π-π stacking interactions, make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-property relationships, optimizing drug-target interactions, and controlling the solid-state properties of these valuable compounds.[3]

This guide provides a comprehensive comparison of the X-ray crystallography of various pyridazine derivatives. It is designed to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights for researchers navigating the challenges of obtaining and analyzing high-quality single crystals of these important N-heterocyclic compounds. We will explore the nuances of crystal engineering with pyridazines, from the strategic selection of crystallization techniques to the detailed analysis of intermolecular interactions that govern their solid-state architecture.

Part 1: The Art and Science of Single Crystal Growth of Pyridazine Derivatives

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. For pyridazine derivatives, as with many organic molecules, this can be the most challenging and empirical step. The choice of crystallization method is dictated by the physicochemical properties of the specific derivative, including its solubility, stability, and propensity to form different solid-state forms (polymorphs).

Comparative Analysis of Crystallization Techniques

The most successful methods for growing single crystals of pyridazine derivatives involve slow, controlled precipitation from a supersaturated solution. The ideal technique aims to minimize the rate of nucleation, allowing for the growth of a few, well-ordered crystals rather than a mass of polycrystalline material. Below is a comparison of commonly employed techniques with supporting rationale.

Technique Principle Advantages for Pyridazine Derivatives Common Challenges & Mitigation Strategies
Slow Evaporation Gradual removal of a volatile solvent increases the concentration of the solute, leading to supersaturation and crystallization.Simple to implement, effective for many soluble pyridazine derivatives.[4]Can lead to rapid crystallization and poor crystal quality if evaporation is too fast. Mitigation: Use a less volatile solvent, partially cover the vial, or place it in a controlled environment.
Vapor Diffusion A solution of the pyridazine derivative is equilibrated with a vapor of a miscible "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent into the solution induces crystallization.Gentle and controlled, often yields high-quality crystals. Particularly useful for sensitive pyridazine derivatives or when only small amounts of material are available.Requires careful selection of solvent/anti-solvent pairs. The setup can be sensitive to vibrations. Mitigation: Screen a variety of solvent/anti-solvent combinations. Ensure the setup is in a vibration-free location.
Solvent Layering A less dense solvent in which the pyridazine is soluble is carefully layered on top of a denser anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.Can produce large, well-defined crystals. Useful for compounds that are highly soluble in one solvent and very insoluble in another.Technically more challenging to set up without disturbing the layers. Mitigation: Use a narrow tube (e.g., an NMR tube) and add the top layer very slowly with a syringe or pipette.
Slow Cooling A saturated solution of the pyridazine derivative at an elevated temperature is allowed to cool slowly, decreasing the solubility and inducing crystallization.Effective for compounds with a steep solubility curve with respect to temperature.Can lead to the formation of multiple small crystals if cooling is too rapid. Mitigation: Use an insulated container (e.g., a Dewar flask) or a programmable cooling bath to ensure a slow and controlled temperature decrease.
Experimental Protocol: Vapor Diffusion for a Generic Pyridazine Derivative

This protocol outlines a typical vapor diffusion experiment, a highly effective method for obtaining high-quality single crystals of pyridazine derivatives.

Materials:

  • Pyridazine derivative (5-10 mg)

  • "Good" solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate)

  • "Anti-solvent" (e.g., Hexane, Pentane, Diethyl Ether)

  • Small vial (e.g., 1-dram)

  • Larger vial or beaker that can accommodate the small vial

  • Parafilm or a screw cap for the larger vial

Procedure:

  • Prepare the Solution: Dissolve 5-10 mg of the purified pyridazine derivative in the minimum amount of the "good" solvent in the small vial to create a clear, slightly undersaturated solution.

  • Assemble the Chamber: Place the small, open vial inside the larger vial.

  • Add the Anti-solvent: Carefully add the "anti-solvent" to the larger vial, ensuring the level is below the top of the inner vial. The volume of the anti-solvent should be significantly larger than the volume of the solution in the inner vial.

  • Seal and Incubate: Seal the larger vial with a screw cap or parafilm to create a closed system.

  • Patience is Key: Place the sealed apparatus in a location free from vibrations and temperature fluctuations.

  • Monitor for Crystal Growth: Observe the inner vial periodically over several days to weeks for the formation of single crystals. Avoid disturbing the setup during this time.

Diagram of the Vapor Diffusion Setup:

VaporDiffusion cluster_outer_vial Outer Vial (Sealed) cluster_inner_vial Inner Vial anti_solvent Anti-solvent solution Solution of Pyridazine Derivative solution->anti_solvent Evaporation vapor Anti-solvent Vapor vapor->solution Diffusion StructureDetermination DataCollection 1. Data Collection (Diffractometer) DataProcessing 2. Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution 3. Structure Solution (Direct Methods or Patterson) DataProcessing->StructureSolution StructureRefinement 4. Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement StructureRefinement->StructureRefinement Validation 5. Structure Validation (CIF Check & Analysis) StructureRefinement->Validation

Caption: The general workflow for single-crystal X-ray structure determination.

Structure Solution: The initial atomic positions are determined using either "direct methods" or the "Patterson method," which are computational algorithms that use the intensities and phases of the diffraction data to generate an initial electron density map.

Structure Refinement: This is an iterative process where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. This is typically achieved through a least-squares minimization procedure. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Part 3: Comparative Crystallographic Analysis of Pyridazine Derivatives

The true power of X-ray crystallography lies in the ability to compare the structures of related molecules and understand how subtle changes in chemical composition influence their solid-state arrangement. The Cambridge Structural Database (CSD) is an invaluable resource for this type of analysis, containing a vast repository of experimentally determined crystal structures. [5]

Influence of Substituents on Molecular Geometry and Crystal Packing

The nature and position of substituents on the pyridazine ring have a profound impact on both the intramolecular geometry and the intermolecular interactions that dictate the crystal packing.

Table of Comparative Crystallographic Data for Selected Pyridazine Derivatives:

Compound Substitution Pattern Space Group Key Intermolecular Interactions Reference
3,6-di(2-pyridyl)pyridazine3,6-disubstitutedP2₁/nC-H···N hydrogen bonds, π-π stacking[6]
4-phenyl-3,6-di(2-pyridyl)pyridazine3,4,6-trisubstitutedP2₁/nC-H···N hydrogen bonds, C-H···π interactions[6]
1,4-bis(3,6-di(2-pyridyl)pyridazin-4-yl)benzene3,4,6-trisubstitutedR-3C-H···N hydrogen bonds, π-π stacking[7]
3-(3-aminophenyl)-4-phenyl-6-(pyridin-4-yl)pyridazine3,4,6-trisubstitutedP-1N-H···N hydrogen bonds, C-H···N hydrogen bonds, π-π stacking[4]
4-(4-bromophenyl)-3-phenyl-6-(pyridin-3-yl)pyridazine3,4,6-trisubstitutedP2₁/cC-H···N hydrogen bonds, C-H···Br interactions, π-π stacking[4]
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazineFused ring systemP2₁/cπ-π stacking[3]

Analysis of Intermolecular Interactions:

The pyridazine ring, with its two adjacent nitrogen atoms, is a potent hydrogen bond acceptor. [1]This property is frequently exploited in crystal engineering to build predictable supramolecular architectures.

  • Hydrogen Bonding: In many pyridazine derivatives, C-H···N hydrogen bonds are the dominant directional interactions, organizing the molecules into chains, sheets, or more complex three-dimensional networks. [4][6]The introduction of hydrogen bond donors, such as amino groups, leads to the formation of stronger N-H···N hydrogen bonds, which can significantly influence the crystal packing. [4]

  • π-π Stacking: The aromatic nature of the pyridazine ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings interact favorably. [3]The extent and geometry of these interactions are highly dependent on the substituents, which can modulate the electron density of the ring and introduce steric hindrance.

  • Halogen Bonding and Other Weak Interactions: The presence of halogen substituents can introduce halogen bonding (C-X···N/O) and other weak interactions that contribute to the overall stability of the crystal lattice. [4]

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and materials. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and bioavailability. While not extensively documented for all pyridazine derivatives, pyridazinone derivatives have been shown to exhibit polymorphism. [8]The isolation and characterization of different polymorphs often require a systematic screening of crystallization conditions, including different solvents, temperatures, and rates of cooling or evaporation.

Conclusion: The Indispensable Role of X-ray Crystallography

Single-crystal X-ray crystallography is an indispensable tool for the detailed structural characterization of pyridazine derivatives. It provides unparalleled insight into the three-dimensional arrangement of atoms, the nuances of intermolecular interactions, and the influence of chemical modifications on solid-state architecture. The data and understanding gleaned from these studies are fundamental to advancing the application of pyridazine-containing compounds in drug discovery, materials science, and beyond. This guide serves as a foundational resource for researchers in these fields, providing both the practical knowledge and the conceptual framework necessary to successfully apply X-ray crystallography to this important class of heterocyclic compounds.

References

  • Draper, S. M., et al. (2009). N-Substituted pyridazines as building blocks in novel supramolecular architectures. CrystEngComm, 11(8), 1505-1508.
  • Draper, S. M., et al. (2011). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes. Dalton Transactions, 40(32), 8206-8212.
  • Goud, N. R., et al. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure, 1196, 74-82.
  • Gund, V. R., et al. (2020). Structure of 4-substituted pyridazinones.
  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(19), 8340-8384.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Mondal, S., et al. (2023).
  • Shaw, R., et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... Molecules, 17(12), 14384-14397.
  • Caira, M. R., et al. (2005).
  • PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • Pirhadi, S., et al. (2020). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutics, 12(9), 847.
  • Al-Tel, T. H., et al. (2021).
  • Draper, S. M., et al. (2009). N-Substituted pyridazines as building blocks in novel supramolecular architectures. Semantic Scholar.
  • PubChemLite. (n.d.). Pyridazine-3-carbonitrile (C5H3N3). Retrieved from [Link]

  • Stenutz. (n.d.). pyridazine-3-carbonitrile. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 13(10), 1235-1251.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Al-Tel, T. H., et al. (2024, August 19).
  • Novák, Z., et al. (2005). Synthesis of Unsymmetrical 3,6-Disubstituted Pyridazines. A Palladium-Catalyzed Approach from 3-Iodopyridazines. The Journal of Organic Chemistry, 70(23), 9280-9283.
  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2018, July 18).
  • Al-Refa'i, M., et al. (2025, July). Chemical structure of the pyridine-3-carbonitriles with important sites...
  • Karakurt, A., et al. (1996, November 1). Synthesis of 3,6‐disubstituted pyridazine derivatives. Journal of Heterocyclic Chemistry, 33(6), 1831-1834.
  • PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyridazine. Retrieved from [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879.
  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 355-365.
  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(7), 3555-3566.
  • Re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Hobbs, W. J., et al. (2025, August 6). Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines.
  • Kwiecień, H., & Wesołowska, A. (2022, June 10).
  • Asif, M. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Cambridge Crystallographic Data Centre. (2025, October 1).

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Comparative

Quantum Chemical Studies on the Pyridazine Ring System: A Comparative Guide to Computational Methodologies and Software Suites

As the demands of modern drug discovery and materials science accelerate, the pyridazine ring (1,2-diazine) has emerged as a privileged heterocyclic scaffold. In pharmacology, it acts as a highly polar bioisostere for be...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demands of modern drug discovery and materials science accelerate, the pyridazine ring (1,2-diazine) has emerged as a privileged heterocyclic scaffold. In pharmacology, it acts as a highly polar bioisostere for benzene, offering improved aqueous solubility, reduced hERG toxicity, and a robust dual hydrogen-bonding capacity 1. In materials engineering, pyridazine derivatives are deployed as highly efficient corrosion inhibitors due to their favorable electron-donating properties 2.

However, the adjacent nitrogen atoms in pyridazine create a massive localized dipole moment and intense lone-pair repulsion. Accurately modeling these phenomena requires rigorous quantum chemical approaches. This guide objectively compares the performance of leading computational methodologies (DFT vs. Wavefunction methods) and software suites (Gaussian 16 vs. ORCA 5) to help researchers design flawless, self-validating in silico experiments.

Methodology Comparison: Density Functional Theory (DFT) vs. Ab Initio Wavefunction Methods

Selecting the correct level of theory is a balancing act between computational cost and physical accuracy. The unique electronic structure of pyridazine—specifically its low-lying π∗ orbitals and n→π∗ transitions—exposes the limitations of standard methods.

Density Functional Theory (DFT)

DFT remains the workhorse for studying large pyridazine derivatives. Historically, the B3LYP functional paired with a 6-31G* basis set has been the standard for predicting the Frontier Molecular Orbitals (HOMO/LUMO) of pyridazine-based corrosion inhibitors 2.

  • The Caveat: B3LYP notoriously fails to capture medium-range dispersion forces. When studying pyridazine in drug discovery—where π−π stacking and non-covalent interactions with target proteins are paramount—researchers must upgrade to dispersion-corrected functionals like M06-2X or ω B97X-D .

Wavefunction (Post-Hartree-Fock) Methods

For highly sensitive properties, such as the photochemical photoisomerization of pyridazine N-oxides or precise aromaticity indexes, DFT often overestimates delocalization.

  • The Solution: Møller–Plesset perturbation theory (MP2 ) or Coupled Cluster methods (CCSD(T) , CC3 ) provide benchmark-level accuracy. Recent exhaustive benchmarking on medium-sized molecules demonstrates that CC3 and STEOM-CCSD are required to accurately map the excited states of diazines without the charge-transfer errors inherent to Time-Dependent DFT (TD-DFT) 3.

Quantitative Performance Summary
MethodologyRecommended Basis SetComputational CostAccuracy: Dipole & π -StackingAccuracy: Excited States ( n→π∗ )Primary Application
B3LYP (DFT)6-311G(d,p)LowModeratePoorHigh-throughput screening, corrosion FMOs
M06-2X (DFT)def2-TZVPModerateExcellentModerateDrug discovery, non-covalent interactions
MP2 (Ab Initio)aug-cc-pVTZHighExcellentN/ABaseline for dispersion & H-bonding forces
CC3 / STEOM-CCSD aug-cc-pVQZExtremely HighBenchmarkBenchmarkPhotochemical isomerization, UV-Vis spectra

Software Suite Comparison: Gaussian 16 vs. ORCA 5

The choice of software dictates the efficiency of the chosen methodology.

  • Gaussian 16: The undisputed industry standard for DFT and implicit solvation modeling. Gaussian's implementation of the Conductor-like Polarizable Continuum Model (CPCM) is highly robust, making it the superior choice for modeling pyridazine's behavior in aqueous biological systems or acidic media 4.

  • ORCA 5: Free for academic use, ORCA has revolutionized wavefunction-based chemistry. Its Domain-Based Local Pair Natural Orbital (DLPNO) approximation allows researchers to run CCSD(T) calculations on large pyridazine derivatives at a fraction of the traditional computational cost. If your protocol requires MP2 or Coupled Cluster accuracy, ORCA is the objectively superior engine.

Self-Validating Computational Protocol for Pyridazine Derivatives

To ensure scientific integrity, computational workflows cannot be black boxes. The following step-by-step protocol is designed as a self-validating system for extracting ground-state geometries and electronic descriptors of novel pyridazine derivatives.

Step 1: Conformational Initialization

  • Action: Generate the 3D coordinate file using a molecular mechanics force field (e.g., MMFF94).

  • Causality: While the pyridazine ring is rigid, exocyclic substituents possess rotational degrees of freedom. A poor starting geometry will trap the Self-Consistent Field (SCF) cycle in a local maximum, leading to false convergence.

Step 2: Geometry Optimization

  • Action: Execute a DFT optimization using the M06-2X functional and the def2-TZVP basis set.

  • Causality: M06-2X implicitly accounts for medium-range correlation energy, which is critical for accurately modeling the π−π stacking behaviors induced by pyridazine's high dipole moment. The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE).

Step 3: Self-Validation via Harmonic Frequency Analysis (Critical Step)

  • Action: Perform a vibrational frequency calculation at the exact same level of theory (M06-2X/def2-TZVP) on the optimized geometry.

  • Causality: A geometry optimization only locates a stationary point on the potential energy surface. To self-validate that this point is a true energetic minimum (and not a transition state), the Hessian matrix must be computed. The absolute absence of imaginary (negative) frequencies mathematically guarantees the structural integrity of your model.

Step 4: Solvation Modeling & Single-Point Energy

  • Action: Apply the CPCM solvation model for the target solvent (e.g., water) and calculate the single-point energy.

  • Causality: Pyridazine's weak basicity and strong dipole moment mean its electronic structure is highly sensitive to dielectric environments. Gas-phase calculations will severely misrepresent its hydrogen-bonding potential and orbital energies.

Step 5: FMO and Descriptor Extraction

  • Action: Extract EHOMO​ , ELUMO​ , the energy gap ( ΔE ), and the dipole moment ( μ ).

  • Causality: These descriptors directly predict macroscopic efficacy. A higher EHOMO​ indicates superior electron-donating capacity to metal d-orbitals (corrosion inhibition), while a specific ΔE dictates reactivity and stability.

Decision Matrix Visualization

PyridazineWorkflow Start Define Pyridazine Research Objective Branch1 Reactivity & Corrosion (FMOs, Dipole) Start->Branch1 Branch2 Drug Discovery (π-π Stacking, H-Bonds) Start->Branch2 Branch3 Photochemistry (UV-Vis, Isomerization) Start->Branch3 Method1 DFT: B3LYP/6-311G** Software: Gaussian 16 Branch1->Method1 Method2 DFT: M06-2X/def2-TZVP Software: ORCA 5 Branch2->Method2 Method3 CC2 / STEOM-CCSD Software: ORCA / CFOUR Branch3->Method3 Validate Self-Validation: Harmonic Frequency Calc (Zero Imaginary Freqs) Method1->Validate Method2->Validate Method3->Validate Output Validated Molecular Descriptors Validate->Output

Fig 1: Decision matrix and self-validating workflow for pyridazine quantum chemical computations.

Conclusion

The pyridazine ring system is a masterclass in the necessity of tailored quantum chemical approaches. For researchers prioritizing high-throughput analysis of ground-state properties (like corrosion inhibitors), Gaussian 16 paired with DFT (B3LYP or M06-2X) remains highly effective. However, for those probing the nuanced non-covalent interactions in drug discovery or the complex excited states of photochemistry, migrating to ORCA 5 and leveraging DLPNO-CCSD(T) or CC3 methods is no longer optional—it is a scientific imperative. Always ensure your computational pipelines are self-validating by coupling optimizations with rigorous frequency analyses.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • Ogede, R. O., Abdulrahman, N. A., & Apata, D. A. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Zenodo.
  • Loos, P. F., et al. (2020). A Mountaineering Strategy to Excited States: Highly-Accurate Energies and Benchmarks for Medium Size Molecules.
  • ACS Publications. (2023).

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Validation

Evaluating the Drug-Likeness of Ethyl 6-(methylamino)pyridazine-3-carboxylate Derivatives: A Comparative Guide

In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a chemical entity is a paramount determinant of its potential for clinical success. The journey from a promising hit to a marketable therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a chemical entity is a paramount determinant of its potential for clinical success. The journey from a promising hit to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic and safety profiles being major contributors to late-stage attrition. The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive evaluation of the drug-likeness of a specific class of these compounds: Ethyl 6-(methylamino)pyridazine-3-carboxylate derivatives.

This analysis is presented from the perspective of a Senior Application Scientist, blending theoretical principles with practical, actionable insights for researchers in drug development. We will dissect the core physicochemical properties of these derivatives, benchmark them against established drug-likeness criteria, and provide standardized protocols for both computational and experimental assessment.

The Foundational Principles of Drug-Likeness: Beyond Potency

A potent molecule is not necessarily a viable drug. An effective therapeutic must navigate a complex biological milieu to reach its target in sufficient concentration and for an adequate duration, without eliciting undue toxicity. This is the essence of drug-likeness. The most widely recognized framework for a preliminary assessment of drug-likeness is Lipinski's Rule of Five.[3][4][5][6] This rule, formulated by Christopher A. Lipinski in 1997, is a set of guidelines to evaluate if a chemical compound possesses properties that would likely make it an orally active drug in humans.[3]

Lipinski's Rule of Five posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: This is a measure of lipophilicity. Excessively lipophilic compounds can have poor solubility and be sequestered in fatty tissues.[4]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

It is crucial to understand that these are guidelines, not rigid laws. Certain classes of drugs, such as antibiotics and natural products, are known exceptions.[5] Nevertheless, for novel small molecules, adherence to Lipinski's rules provides a valuable initial filter.

Comparative Analysis of Ethyl 6-(methylamino)pyridazine-3-carboxylate Derivatives

To illustrate the application of these principles, we will analyze the parent compound, Ethyl 6-(methylamino)pyridazine-3-carboxylate, and a selection of its hypothetical derivatives. The data presented in the following table was generated using a reputable in silico ADMET prediction tool, SwissADME, a widely used free web tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

CompoundStructureMW ( g/mol )LogPHBDHBALipinski Violations
Parent Compound Ethyl 6-(methylamino)pyridazine-3-carboxylate195.211.35150
Derivative A Ethyl 6-(ethylamino)pyridazine-3-carboxylate209.241.78150
Derivative B Ethyl 6-(phenylamino)pyridazine-3-carboxylate257.282.89150
Derivative C Ethyl 6-(methylamino)-5-bromopyridazine-3-carboxylate274.112.15150
Derivative D 6-(Methylamino)pyridazine-3-carboxylic acid167.150.54250

Interpretation of In Silico Data:

As the data indicates, the parent compound and its selected derivatives all exhibit favorable drug-like properties according to Lipinski's Rule of Five, with zero violations. This suggests that this chemical scaffold is a promising starting point for the development of orally bioavailable drugs. The introduction of different substituents allows for the modulation of these properties. For instance, increasing the alkyl chain length from methyl to ethyl (Derivative A) or adding an aromatic ring (Derivative B) increases the LogP, indicating higher lipophilicity. Conversely, hydrolysis of the ethyl ester to a carboxylic acid (Derivative D) decreases the LogP and increases the hydrogen bond donor count, which can impact solubility and permeability.

Workflow for Drug-Likeness Evaluation

The following diagram illustrates a typical workflow for assessing the drug-likeness of a novel chemical series, integrating both computational and experimental approaches.

DrugLikeness_Workflow cluster_in_silico In Silico Assessment cluster_experimental Experimental Validation in_silico_screening Virtual Library of Derivatives lipinski Lipinski's Rule of Five Analysis in_silico_screening->lipinski admet ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) lipinski->admet prioritization Prioritization of Compounds for Synthesis admet->prioritization synthesis Chemical Synthesis of Prioritized Compounds prioritization->synthesis Decision Gate physchem Physicochemical Property Measurement (Solubility, LogP) synthesis->physchem in_vitro_adme In Vitro ADME Assays (e.g., Caco-2, Microsomal Stability) physchem->in_vitro_adme data_analysis Data Analysis and Structure-Activity Relationship (SAR) in_vitro_adme->data_analysis data_analysis->in_silico_screening Iterative Design

Caption: A streamlined workflow for evaluating the drug-likeness of novel compounds.

Experimental and Computational Protocols

In Silico ADMET Prediction using SwissADME

Objective: To rapidly assess the drug-likeness and pharmacokinetic properties of virtual compounds.

Methodology:

  • Prepare the molecular structures: Draw the chemical structures of the Ethyl 6-(methylamino)pyridazine-3-carboxylate derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save them in a standard format like SMILES or SDF.

  • Access the SwissADME web server: Navigate to the SwissADME website (a publicly available resource).

  • Input the structures: Paste the SMILES strings of the compounds into the input box.

  • Run the prediction: Initiate the calculation. The server will compute a wide range of properties.

  • Analyze the results: Focus on the "Lipinski" section to check for violations of the Rule of Five. Examine other relevant parameters such as predicted aqueous solubility (LogS), gastrointestinal absorption, and potential for cytochrome P450 inhibition.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively measure the solubility of a synthesized compound in an aqueous buffer.

Methodology:

  • Prepare a saturated solution: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

  • Equilibrate: Shake the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Centrifuge the suspension to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculate solubility: Express the solubility in units such as µg/mL or µM.

Conclusion

The Ethyl 6-(methylamino)pyridazine-3-carboxylate scaffold represents a promising starting point for the development of drug candidates with favorable oral bioavailability. In silico predictions for the parent compound and its derivatives demonstrate compliance with Lipinski's Rule of Five, suggesting good drug-like properties. However, it is imperative to recognize that these computational models are predictive and not a substitute for experimental validation.[7] The provided workflow and protocols offer a robust framework for a systematic evaluation, integrating computational screening with experimental characterization. By front-loading drug-likeness assessment in the discovery process, research organizations can de-risk their pipelines, reduce costly late-stage failures, and ultimately accelerate the delivery of novel therapeutics to patients.

References

  • Lipinski's rule of five - Wikipedia. Available at: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]

  • Lipinski's Rule of 5 - GARDP Revive. Available at: [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available at: [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK - Pharmaron. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability - PMC - NIH. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. Available at: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. Available at: [Link]

  • Drug design, development and biological screening of pyridazine derivatives - JOCPR. Available at: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Synthesis and Biological Activities of Some New Pyridazine Derivatives - R Discovery. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Available at: [Link]

  • SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE Shoetsu Konno, Ma. Available at: [Link]

  • View of ADMET-informatics, Pharmacokinetics, Drug-likeness and Medicinal Chemistry of Bioactive Compounds of Physalis minima Ethanolic Leaf Extract (PMELE) as a Potential Source of Natural Lead Molecules for Next Generation Drug Design, Development and Therapies. Available at: [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed. Available at: [Link]

  • World Journal of - Medicinal Chemistry - IDAAM Publications. Available at: [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. Available at: [Link]

  • Synthesis, Characterization, ADMET, Molecular docking and Pharmacological Evaluation of Some Novel Pyrimidine derivatives. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. Available at: [Link]

  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives - Frontiers in Health Informatics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 6-(methylamino)pyridazine-3-carboxylate

As a Senior Application Scientist, I recognize that handling fine pharmaceutical intermediates like Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) requires more than just a generic safety checklist[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fine pharmaceutical intermediates like Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS: 365413-16-7) requires more than just a generic safety checklist[1]. It demands a mechanistic understanding of the compound's physical properties and the operational context in which it is used.

This compound is a highly valuable building block in drug discovery, specifically utilized in the synthesis of kinase inhibitors and other biologically active molecules[2]. Because it is typically encountered as a fine, crystalline powder, the primary vectors of exposure are inhalation of aerosolized dust and dermal absorption—especially when the compound is solvated during reaction setups.

The following guide provides a causality-driven, self-validating operational framework for the safe handling, transfer, and disposal of this chemical.

Causality-Driven PPE Matrix

Standard laboratory safety often fails when personnel do not understand why specific Personal Protective Equipment (PPE) is chosen. Ethyl 6-(methylamino)pyridazine-3-carboxylate poses specific risks (Skin Irritation Category 2, Eye Irritation Category 2A, and potential respiratory tract irritation)[2].

The table below outlines the exact PPE required for handling the dry powder, grounded in mechanistic rationale.

Table 1: Quantitative PPE Specifications for Dry Powder Handling

PPE CategorySpecificationMechanistic Rationale (Causality)Quantitative Metric
Hand Protection Double Nitrile Gloves (Inner: 0.11 mm, Outer: 0.20 mm)The outer glove absorbs mechanical friction during spatula use and is easily doffed if contaminated. The inner glove maintains a continuous dermal barrier against micro-tears.>480 min breakthrough (dry solid)[3]
Eye Protection ANSI Z87.1 Indirect Vented GogglesStandard safety glasses leave gaps. Indirect venting prevents ocular exposure to aerosolized pyridazine ester dust while preventing fogging.100% dust/droplet seal
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent the sleeves from dragging across contaminated surfaces or knocking over micro-vials.N/A
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing outside a localized exhaust ventilation (LEV) system to filter fine crystalline particulates.≥ 95% particulate filtration
The Solvent Variable: Dynamic PPE Adjustment

The physical state of the chemical dictates the PPE. Once Ethyl 6-(methylamino)pyridazine-3-carboxylate is dissolved for a reaction or extraction, the solvent becomes the primary hazard vehicle. Nitrile gloves provide excellent protection against the dry powder, but they fail rapidly when exposed to common organic solvents[3].

Table 2: Solvent-Specific Glove Breakthrough Times & Adjustments

Solvent Used for SolubilizationNitrile Glove Breakthrough Time (0.11mm)Required PPE Adjustment (Glove Material)
DMSO / DMF (Stock Solutions)> 240 minutesStandard Double Nitrile is sufficient.
Ethyl Acetate (Extraction)< 5 minutesSwitch outer glove to Butyl Rubber .
Dichloromethane (Synthesis)< 4 minutesSwitch outer glove to PVA or Viton .

Experimental Protocols: Step-by-Step Methodologies

To ensure operational integrity, every procedure must be a self-validating system. If a step fails, the protocol should inherently alert the operator before a hazard is realized.

Protocol A: Safe Weighing and Transfer (Micro to Gram Scale)

Pyridazine derivative powders often hold a static charge, which can cause the powder to "jump" off the spatula, leading to immediate aerosolization and contamination of the balance area.

  • Engineering Control Verification: Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Self-Validation: Check the digital airflow monitor; ensure face velocity is between 80–120 feet per minute (fpm).

  • Static Dissipation: Wipe the exterior of the chemical bottle and the weighing boat with an anti-static zero-charge wipe. Use a grounded, anti-static micro-spatula.

  • Tare and Transfer: Place the weighing boat on the analytical balance inside the draft shield. Transfer the Ethyl 6-(methylamino)pyridazine-3-carboxylate slowly. Self-Validation: Observe the powder on the spatula. If it clings aggressively or repels from the weighing boat, static is still present. Stop, re-apply anti-static measures, and proceed.

  • Sealing: Once the desired mass is achieved, cap the source bottle immediately. Transfer the weighing boat directly into the reaction vessel and seal the vessel before removing it from the hood.

Protocol B: Solubilization and Reaction Setup
  • Purge System: Connect the sealed reaction vessel containing the powder to a Schlenk line. Purge with inert gas (Nitrogen or Argon) for 3 cycles to remove ambient moisture, which can degrade sensitive ester linkages.

  • Solvent Addition: Using a gas-tight syringe, inject the chosen anhydrous solvent (e.g., DMF) through the vessel's septum.

  • Agitation: Initiate magnetic stirring. Self-Validation: The solution should turn completely clear. Any remaining suspension indicates incomplete solubilization, requiring either more solvent or gentle heating (do not exceed the compound's predicted boiling point parameters without a reflux condenser)[1].

Logical Workflow Visualization

The following diagram maps the critical path for safe handling, ensuring that contamination is contained at every node of the operation.

G Start Pre-Operation: PPE & Hood Verification Donning Donning Sequence: Coat -> Goggles -> Double Nitrile Start->Donning Handling Handling Phase: Anti-Static Weighing of Pyridazine-3-carboxylate Donning->Handling Solvation Solvation Phase: Select Solvent-Specific Gloves Handling->Solvation Spill Spill Detected? Solvation->Spill Clean Spill Protocol: Wet-Wipe Method (No Sweeping) Spill->Clean Yes Proceed Reaction Execution: Sealed Vessel Transfer Spill->Proceed No Disposal RCRA Compliance: Hazardous Waste Stream Clean->Disposal Doffing Doffing Sequence: Outer Gloves -> Coat -> Inner Gloves Proceed->Doffing Doffing->Disposal

Operational workflow for handling Ethyl 6-(methylamino)pyridazine-3-carboxylate.

Spill Response & Disposal Plan

In the event of a containment failure, immediate, calculated action is required to prevent environmental release and secondary exposure.

  • Dry Powder Spills: Never dry sweep. Sweeping mechanically aerosolizes the fine ester powder, creating an immediate inhalation hazard. Instead, gently cover the spill with damp, lint-free absorbent pads (using water or a low-volatility solvent like isopropanol) to bind the powder. Wipe inward from the edges to the center.

  • Solvated Spills: If the compound is spilled while dissolved in a solvent, immediately consult Table 2. Ensure your gloves are rated for the spilled solvent. Use inert, chemical-absorbent pillows (not paper towels, which can react with certain solvents) to soak up the liquid.

  • Disposal (RCRA Compliance): All contaminated wipes, outer gloves, and empty chemical vials must be placed in a sealed, clearly labeled solid hazardous waste container. Liquid waste containing solvated Ethyl 6-(methylamino)pyridazine-3-carboxylate must be segregated into non-halogenated or halogenated organic waste streams, depending on the solvent used. Never dispose of pyridazine derivatives down the aqueous drain, as they can be toxic to aquatic life and disrupt municipal water treatment biofilms.

References

  • LookChem. "Cas 98548-01-7, 3-PYRIDAZINECARBOXYLIC ACID, 6-AMINO-, ETHYL ESTER." LookChem Safety Data Sheets. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(methylamino)pyridazine-3-carboxylate
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